Hsd17B13-IN-86
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H15Cl2N5O3S |
|---|---|
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1-methylindazol-3-yl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H15Cl2N5O3S/c1-27-15-5-3-2-4-11(15)14(26-27)8-23-19(30)16-20(31-9-24-16)25-18(29)10-6-12(21)17(28)13(22)7-10/h2-7,9,28H,8H2,1H3,(H,23,30)(H,25,29) |
Clé InChI |
VJSCGTAHGZVVCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)CNC(=O)C3=C(SC=N3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origine du produit |
United States |
Foundational & Exploratory
HSD17B13-IN-86: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The publically available scientific literature does not contain specific data for a compound named "Hsd17B13-IN-86." This technical guide will therefore focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to detail the mechanism of action for this class of inhibitors.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against chronic liver diseases, establishing it as a high-value therapeutic target.[4][5] Inhibitors of HSD17B13, such as BI-3231, function by directly blocking the enzyme's catalytic activity. This intervention has been shown to mitigate the lipotoxic effects in hepatocytes by reducing triglyceride accumulation, restoring lipid homeostasis, and improving mitochondrial function, thereby presenting a promising therapeutic strategy for NAFLD.[6]
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][7] Its expression is significantly upregulated in the livers of NAFLD patients.[2][8][9] The enzyme is localized to lipid droplets within hepatocytes and is believed to play a crucial role in hepatic lipid metabolism.[3][10] One of its known functions is the catalysis of retinol to retinaldehyde.[10][11] Overexpression of HSD17B13 promotes hepatic lipid accumulation, a hallmark of NAFLD.[1][8]
The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[10][11] Furthermore, HSD17B13 may promote the maturation of SREBP-1c, creating a positive feedback loop that exacerbates lipid accumulation.[1][10]
Mechanism of Action of HSD17B13 Inhibition
The primary mechanism of action for HSD17B13 inhibitors is the competitive blockade of the enzyme's active site. By preventing substrate binding and catalytic conversion, these inhibitors effectively neutralize the enzyme's function. The therapeutic effects stem from this direct inhibition, leading to a cascade of beneficial cellular responses in hepatocytes.
Cellular and Molecular Effects
In vitro studies using BI-3231 on hepatocyte models of lipotoxicity have elucidated the following key effects:
-
Reduction of Lipid Accumulation: Inhibition of HSD17B13 leads to a significant decrease in triglyceride accumulation within lipid droplets under lipotoxic conditions.[6]
-
Restoration of Lipid Homeostasis: The treatment helps to re-establish normal lipid metabolism and balance within the liver cells.[6]
-
Improved Hepatocyte Viability: BI-3231 treatment has been shown to improve hepatocyte proliferation and differentiation.[6]
-
Enhanced Mitochondrial Respiration: A notable effect is the increase in mitochondrial respiratory function, which is often impaired in NAFLD, without directly affecting β-oxidation.[6]
Quantitative Data: Inhibitor Potency
The inhibitory activity of BI-3231 has been quantified against both the human and murine forms of the HSD17B13 enzyme.
| Compound | Target Enzyme | IC50 Value |
| BI-3231 | Human HSD17B13 (hHSD17B13) | 1 nM[12] |
| BI-3231 | Mouse HSD17B13 (mHSD17B13) | 13 nM[12] |
Key Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors involve a series of established experimental protocols.
High-Throughput Screening (HTS) for Hit Identification
The initial discovery of lead compounds is often achieved through HTS campaigns.
-
Assay: An in vitro enzymatic assay measures the catalytic activity of recombinant HSD17B13.
-
Substrate and Cofactor: Estradiol is used as a substrate, with nicotinamide adenine dinucleotide (NAD+) serving as the essential cofactor.[13]
-
Methodology: A library of small molecules is screened for inhibition of the NAD+-dependent conversion of estradiol. The initial hit that led to the development of BI-3231 was an alkynyl phenol compound with an IC50 of 1.4 μM.[13]
Cellular Lipotoxicity Assay
This assay evaluates the efficacy of the inhibitor in a disease-relevant cellular context.
-
Cell System: Primary mouse hepatocytes or human hepatocyte-derived cell lines (e.g., HepG2, Huh7) are used.
-
Lipotoxicity Induction: Cells are exposed to high concentrations of palmitic acid to induce steatosis and cellular stress, mimicking key aspects of NAFLD.[6]
-
Treatment: Cells are treated with the HSD17B13 inhibitor concurrently with the lipotoxic challenge.
-
Measured Endpoints: Key parameters evaluated include intracellular triglyceride content, markers of cell viability and apoptosis, gene expression related to lipid metabolism, and mitochondrial function (e.g., oxygen consumption rate).[6]
Visualizations: Pathways and Workflows
HSD17B13 Signaling in Hepatic Steatosis
Caption: Regulatory pathway of HSD17B13 in NAFLD and the point of inhibitor intervention.
Inhibitor Discovery and Validation Workflow
Caption: A generalized workflow for the discovery and development of HSD17B13 inhibitors.
Logical Framework of Therapeutic Action
Caption: Logical relationship from disease pathology to therapeutic outcome via HSD17B13 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. news-medical.net [news-medical.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HSD17B13 - Wikipedia [en.wikipedia.org]
- 10. escholarship.org [escholarship.org]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling Hsd17B13-IN-86: A Technical Primer on a Novel Liver Disease Inhibitor
For Immediate Release
A deep dive into the discovery, synthesis, and preclinical profile of Hsd17B13-IN-86, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the novel HSD17B13 inhibitor, this compound, also identified as Compound 188 in patent literature. The discovery of this small molecule inhibitor opens a new avenue for therapeutic intervention in liver pathologies characterized by metabolic dysfunction and inflammation.
Discovery and Rationale
The identification of Hsd17B13 as a key player in liver disease progression has been a significant advancement in the field. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma. This protective effect has established HSD17B13 as a compelling target for small molecule inhibition.
This compound emerged from a dedicated discovery program aimed at identifying potent and selective inhibitors of HSD17B13. The development of this compound, detailed in patent application WO2022103960, represents a critical step towards validating the therapeutic potential of targeting this enzyme.
Quantitative Analysis
The inhibitory activity of this compound was determined using a robust in vitro assay. The key quantitative data is summarized in the table below for clear comparison.
| Compound Name | Alternate ID | Target | Assay Type | Substrate | IC50 (μM) |
| This compound | Compound 188 | HSD17B13 | Estradiol to Estrone Conversion | Estradiol | ≤ 0.1 |
Table 1: In Vitro Inhibitory Activity of this compound
Experimental Protocols
To ensure transparency and facilitate further research, the methodologies for the key experiments are detailed below.
HSD17B13 Inhibition Assay
The potency of this compound was assessed by measuring the inhibition of the enzymatic conversion of estradiol to estrone.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well assay plates
-
LC-MS/MS system for detection of estrone
Procedure:
-
A solution of recombinant human HSD17B13 enzyme in assay buffer was prepared.
-
Serial dilutions of this compound were prepared in DMSO and then diluted in assay buffer.
-
The enzyme solution was pre-incubated with the test compound or vehicle (DMSO) for a specified period at room temperature.
-
The enzymatic reaction was initiated by the addition of a solution containing estradiol and NAD+.
-
The reaction was allowed to proceed for a set time at 37°C.
-
The reaction was terminated by the addition of a stop solution (e.g., acetonitrile).
-
The amount of estrone produced was quantified using a validated LC-MS/MS method.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Synthesis of this compound (Compound 188)
The chemical synthesis of this compound is detailed in patent WO2022103960. The following provides a general overview of the synthetic strategy, which typically involves a multi-step sequence.
General Synthetic Scheme: The synthesis of dichlorophenol-based HSD17B13 inhibitors like this compound generally involves the coupling of a substituted dichlorophenol moiety with a heterocyclic core, followed by further functionalization. The exact reagents and conditions are proprietary and detailed within the patent documentation. Researchers are directed to the aforementioned patent for the specific and detailed synthetic route.
Visualizing the Path Forward
To better illustrate the context and workflow of this compound's development, the following diagrams are provided.
Conclusion
This compound is a potent and selective inhibitor of HSD17B13, a genetically validated target for the treatment of NASH and other chronic liver diseases. The data presented in this guide underscore the potential of this compound as a valuable research tool and a starting point for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
What is the target of Hsd17B13-IN-86?
An In-Depth Technical Guide on the Target of HSD17B13 Inhibitors
This guide provides a comprehensive overview of the molecular target for inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), with a focus on the well-characterized inhibitor BI-3231. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to HSD17B13
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is implicated in lipid and retinol metabolism.[4][5] Genome-wide association studies (GWAS) have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[6][7] This protective association has established HSD17B13 as a promising therapeutic target for the treatment of these conditions.[1][2][8][9]
BI-3231: A Potent and Selective HSD17B13 Inhibitor
While the user's query mentioned "Hsd17B13-IN-86," publicly available scientific literature does not contain specific information on a molecule with this exact designation. However, there is extensive information on a potent and selective HSD17B13 inhibitor named BI-3231 . It is plausible that "this compound" is an internal designation, a related compound, or a typographical error. This guide will focus on the well-documented inhibitor, BI-3231, as a representative example of an HSD17B13-INhibitor.
BI-3231 is a chemical probe that was identified through high-throughput screening and subsequent chemical optimization.[6][10] It is a valuable tool for elucidating the physiological and pathological roles of HSD17B13.[6]
Quantitative Data: Inhibitory Potency of BI-3231
The inhibitory activity of BI-3231 against human and mouse HSD17B13 has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target | IC50 (nM) |
| BI-3231 | Human HSD17B13 | 1 |
| BI-3231 | Mouse HSD17B13 | 13 |
Data sourced from MedchemExpress.[11]
Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors like BI-3231 involve a series of well-defined experimental procedures.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
The initial identification of lead compounds is often achieved through a high-throughput screening campaign.
Objective: To identify small molecules that inhibit the enzymatic activity of HSD17B13 from a large compound library.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified. Estradiol is used as the substrate, and NAD+ is used as the cofactor, as HSD17B13 catalyzes the conversion of estradiol in an NAD+-dependent manner.[6][10]
-
Assay Principle: The enzymatic reaction involves the oxidation of the substrate (e.g., estradiol) by HSD17B13, which results in the reduction of NAD+ to NADH. The production of NADH can be monitored by measuring the increase in fluorescence or by using a coupled enzymatic reaction that generates a detectable signal (e.g., luminescence).[8]
-
Screening Process:
-
The HTS is performed in a multi-well plate format (e.g., 384-well or 1536-well plates).
-
Each well contains a reaction mixture with HSD17B13 enzyme, estradiol, and NAD+.
-
A unique compound from the screening library is added to each well.
-
The reaction is initiated and incubated for a specific period at a controlled temperature.
-
The reaction is stopped, and the amount of NADH produced is measured.
-
-
Hit Identification: Compounds that significantly reduce the production of NADH compared to control wells (containing vehicle, e.g., DMSO) are identified as "hits." The initial hit that led to the development of BI-3231 was a phenol-containing compound.[10]
Lead Optimization
Initial hits from the HTS are often further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This process led to the development of BI-3231 from a weakly active initial hit.[6][10]
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in hepatic lipid and retinol metabolism. Its overexpression is associated with increased lipid droplet accumulation.[5][12] The inhibition of HSD17B13 is a therapeutic strategy to ameliorate the progression of liver disease.
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of a therapeutic agent.
Conclusion
HSD17B13 is a key enzyme in liver lipid metabolism, and its inhibition presents a promising therapeutic avenue for chronic liver diseases. While the specific compound "this compound" is not detailed in the available literature, BI-3231 serves as a well-characterized, potent, and selective inhibitor of HSD17B13. The data and protocols summarized herein provide a technical foundation for researchers and drug developers working on targeting HSD17B13.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Deep Dive into its Role and Therapeutic Potential in NAFLD Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key player in NAFLD pathogenesis. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its complications, validating HSD17B13 as a promising therapeutic target. This technical guide provides an in-depth analysis of the role of HSD17B13 in NAFLD and the therapeutic potential of its inhibition, with a focus on the current understanding of the mechanism of action, preclinical data for representative inhibitors, and detailed experimental methodologies.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1][2] Its expression is significantly upregulated in the livers of NAFLD patients.[1][3][4][5] The enzyme is implicated in several pathways central to NAFLD progression, including lipid metabolism and retinol processing.
Involvement in Lipid Homeostasis
HSD17B13 is believed to play a role in lipid droplet dynamics. Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets.[6] The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[6][7] This suggests a feed-forward loop where factors promoting fat accumulation also increase the levels of an enzyme that further contributes to this process.
Retinol Dehydrogenase Activity
HSD17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][3][6] This is a crucial step in the synthesis of retinoic acid, a molecule with diverse effects on gene expression. Dysregulated retinoid metabolism is a feature of NAFLD, and by modulating the availability of retinaldehyde, HSD17B13 can influence downstream signaling pathways that impact inflammation and fibrosis.[3][6] Loss-of-function variants of HSD17B13, which have reduced or absent enzymatic activity, are protective against NAFLD progression.[4][6]
HSD17B13 Inhibitors: A Novel Therapeutic Strategy
The genetic validation of HSD17B13 as a key driver of NAFLD progression has spurred the development of inhibitors targeting its enzymatic activity. Both small molecule inhibitors and RNA interference (RNAi) therapeutics are under investigation.[4][6] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby halting or reversing the progression of NAFLD.[4]
Quantitative Data for Representative HSD17B13 Inhibitors
While specific data for a compound designated "Hsd17B13-IN-86" is not publicly available, several pharmaceutical companies have disclosed preclinical data for their proprietary HSD17B13 inhibitors. The following tables summarize the available quantitative data for some of these compounds, providing a benchmark for the field.
| Compound ID | Company | Assay Type | Substrate | IC50 | Citation(s) |
| BI-3231 | Boehringer Ingelheim | Enzymatic (human HSD17B13) | Estradiol | 1.4 µM (initial hit) | [8] |
| Enzymatic (human HSD17B13) | Leukotriene B4 | Strong correlation with estradiol inhibition | [8] | ||
| Cellular (human HSD17B13) | Estradiol | Double-digit nanomolar (optimized compound 45) | [9] | ||
| EP-036332 | Enanta Pharmaceuticals | Enzymatic (human HSD17B13) | Leukotriene B4 | 14 nM | [10] |
| Enzymatic (mouse HSD17B13) | Leukotriene B4 | 2.5 nM | [10] | ||
| EP-040081 | Enanta Pharmaceuticals | Enzymatic (human HSD17B13) | Leukotriene B4 | 79 nM | [10] |
| Enzymatic (mouse HSD17B13) | Leukotriene B4 | 74 nM | [10] | ||
| Unnamed Thiazole/Isothiazole | Inipharm | Enzymatic | Estrone | < 0.1 µM | [11] |
| HSD17B13-IN-23 | MedchemExpress | Enzymatic | Estradiol | < 0.1 µM | [12] |
| Enzymatic | Leukotriene B3 | < 1 µM | [12] | ||
| HSD17B13-IN-31 | MedchemExpress | Enzymatic | Estradiol | < 0.1 µM | [5] |
| Enzymatic | Leukotriene B3 | < 1 µM | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of HSD17B13 inhibitors. The following sections provide representative methodologies for key in vitro and in vivo assays.
In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 80 nL of the diluted compound to the wells of a 384-well plate.
-
Prepare a substrate mix containing the substrate (e.g., 12 µM β-estradiol) and NAD+ (e.g., 500 µM) in assay buffer.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the enzymatic reaction by adding 2 µL of purified HSD17B13 protein (e.g., 30 nM final concentration) to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Add 3 µL of NADH detection reagent to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.[13]
Cellular HSD17B13 Inhibition Assay
This protocol assesses the ability of a test compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium
-
Substrate: All-trans-retinol or estradiol
-
Test compound dissolved in DMSO
-
Lysis buffer
-
HPLC system for retinoid analysis or mass spectrometry for estradiol metabolite analysis
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1 hour).
-
Add the substrate (e.g., 2-5 µM all-trans-retinol) to the cell culture medium.[14]
-
Incubate for 6-8 hours.[14]
-
Harvest the cells and the culture medium.
-
Lyse the cells and extract the retinoids or steroids.
-
Quantify the levels of the substrate and its metabolites (e.g., retinaldehyde and retinoic acid) using HPLC or mass spectrometry.[14]
-
Calculate the inhibition of substrate metabolism at each compound concentration and determine the cellular IC50.
In Vivo Efficacy Study in a NAFLD Mouse Model (Representative Protocol)
This protocol outlines a general approach for evaluating the therapeutic efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NAFLD.
Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
-
Induction of NAFLD: Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) for a period of 16-24 weeks to induce steatosis, inflammation, and fibrosis.[2][7]
Treatment:
-
After the diet-induced NAFLD phenotype is established, randomize the mice into vehicle and treatment groups.
-
Administer the HSD17B13 inhibitor (formulated in a suitable vehicle) or vehicle control daily via oral gavage for a specified duration (e.g., 4-8 weeks).
Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight, food intake, and conduct glucose and insulin tolerance tests.
-
Plasma Biomarkers: Collect blood at baseline and at the end of the study to measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.[2]
-
Liver Histology: At the end of the treatment period, euthanize the mice and collect liver tissue. Fix a portion of the liver in formalin for paraffin embedding. Prepare tissue sections and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning, and Sirius Red staining to evaluate fibrosis. Score the histological features according to the NAFLD Activity Score (NAS).
-
Liver Triglycerides and Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for the analysis of liver triglyceride content and for RNA extraction to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis by qRT-PCR.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NAFLD and the experimental approaches to study them is essential for a clear understanding.
HSD17B13-Mediated Signaling in Hepatocytes
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Characterization
Caption: Workflow for HSD17B13 inhibitor discovery.
Conclusion
HSD17B13 has emerged as a genetically and preclinically validated target for the treatment of NAFLD. Its central role in hepatic lipid metabolism and retinol signaling makes it an attractive point of intervention. The development of potent and selective HSD17B13 inhibitors, as evidenced by the promising preclinical data from multiple entities, offers a novel therapeutic avenue for patients at risk of progressing to advanced liver disease. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important new class of therapeutics. Further research will be crucial to fully elucidate the physiological function of HSD17B13 and to translate the potential of its inhibition into effective clinical treatments for NAFLD.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enanta.com [enanta.com]
- 11. enanta.com [enanta.com]
- 12. researchgate.net [researchgate.net]
- 13. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
Technical Guide: Inhibition of HSD17B13 Enzymatic Activity
Disclaimer: The specific compound "Hsd17B13-IN-86" is not documented in the reviewed public scientific literature. This guide will therefore focus on the well-characterized and publicly available HSD17B13 inhibitor, BI-3231 , as a representative example to discuss the principles of HSD17B13 enzymatic activity inhibition.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of such conditions.[3][4] The development of small molecule inhibitors of HSD17B13 is a key strategy for mimicking the protective effects of these genetic variants.[5] This document provides a technical overview of the enzymatic inhibition of HSD17B13, using the potent and selective inhibitor BI-3231 as a case study.[3]
Mechanism of Action
HSD17B13 is an NAD+-dependent oxidoreductase.[1] The binding and inhibitory activity of compounds like BI-3231 have been shown to be strongly dependent on the presence of the cofactor NAD+.[3][4] Thermal shift assays with BI-3231 demonstrated a significant increase in the melting temperature of the HSD17B13 protein only in the presence of NAD+, confirming that the inhibitor binds to the HSD17B13-NAD+ complex.[3] This suggests that inhibitors of this class likely occupy the substrate-binding pocket, preventing the processing of natural substrates.
Below is a diagram illustrating the proposed signaling pathway and the point of inhibition.
Caption: Proposed mechanism of HSD17B13 inhibition.
Quantitative Data for HSD17B13 Inhibition
The potency and selectivity of HSD17B13 inhibitors are critical parameters determined through enzymatic assays. BI-3231 has been identified as a potent inhibitor of both human and mouse HSD17B13.[6][7] The following table summarizes the key quantitative data for BI-3231.
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Selectivity |
| BI-3231 | human HSD17B13 | Enzymatic | Estradiol | 1 nM[6][7] | 0.7 nM | >10,000-fold vs HSD17B11[7] |
| mouse HSD17B13 | Enzymatic | Estradiol | 13-14 nM[6][7] | - | ||
| Screening Hit 1 | human HSD17B13 | Enzymatic | Estradiol | 1.4 µM[3] | - | |
| human HSD17B13 | Enzymatic | Retinol | 2.4 µM[3] | - |
Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors involve a series of biochemical and cell-based assays.
1. High-Throughput Screening (HTS) for HSD17B13 Inhibitors
The initial identification of HSD17B13 inhibitors is often accomplished through high-throughput screening of large compound libraries.[3][8]
-
Objective: To identify compounds that inhibit the enzymatic activity of HSD17B13.
-
Methodology:
-
Assay Platform: A fully automated high-throughput screening platform, such as one based on matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS), can be used.[3][4]
-
Enzyme and Substrates: Recombinant human HSD17B13 enzyme is incubated with a known substrate (e.g., estradiol) and the cofactor NAD+.[3][4]
-
Compound Incubation: Compounds from a screening library (e.g., at a concentration of 10 µM) are added to the reaction mixture.[3]
-
Detection: The conversion of the substrate to its product is measured. For example, with a MALDI-TOF-MS platform, the amounts of both substrate and product can be directly quantified.[3][4]
-
Hit Identification: Compounds that cause a significant reduction in product formation (e.g., >50% inhibition) are identified as primary hits.[8]
-
2. Enzymatic IC50 Determination Assay
Once initial hits are identified, their potency is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
-
Objective: To quantify the potency of an inhibitor.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 40 mM Tris, pH 7.4), 0.01% BSA, 0.01% Tween 20, a specific concentration of recombinant HSD17B13 (e.g., 50-100 nM), the substrate (e.g., 10-50 µM estradiol or leukotriene B4), and NAD+.[1]
-
Inhibitor Concentrations: The inhibitor is added in a series of dilutions (e.g., 10-point dose-response).
-
Detection Method: The reaction progress can be monitored by various methods:
-
Luminescence-based NADH detection: A coupled-enzyme system (e.g., NAD-Glo™ assay) can be used to measure the amount of NADH produced, which correlates with HSD17B13 activity.[1][9]
-
Mass Spectrometry: Direct measurement of the substrate and product by RapidFire mass spectrometry can also be employed.[1][9]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.[4]
-
3. Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
To assess inhibitor activity in a cellular context, assays using cells that express HSD17B13 are utilized.
-
Objective: To determine the enzymatic activity of HSD17B13 in a cellular environment and the effect of inhibitors.
-
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid expressing HSD17B13.[10][11]
-
Substrate and Inhibitor Treatment: The transfected cells are treated with all-trans-retinol (a known substrate of HSD17B13) in the presence or absence of the inhibitor.[10][11]
-
Incubation: The cells are incubated for a defined period (e.g., 6-8 hours) to allow for the conversion of retinol to retinaldehyde and retinoic acid.[10][11]
-
Extraction and Quantification: The retinoids are extracted from the cells and quantified by high-performance liquid chromatography (HPLC).[10][11]
-
Data Analysis: The levels of the products (retinaldehyde and retinoic acid) are normalized to the total protein concentration. The inhibitory effect is determined by comparing the product levels in inhibitor-treated cells to untreated cells.
-
The following diagram outlines the general workflow for the discovery and characterization of HSD17B13 inhibitors.
References
- 1. enanta.com [enanta.com]
- 2. origene.com [origene.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HSD17B13 in Liver Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a pivotal, liver-specific protein implicated in the pathophysiology of chronic liver diseases. Localized to the surface of lipid droplets within hepatocytes, its expression and enzymatic activity are strongly correlated with the progression of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). Compelling human genetic evidence has identified loss-of-function variants in the HSD17B13 gene that confer significant protection against steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. This protective effect has galvanized research and development efforts, positioning HSD17B13 as a high-priority therapeutic target. This guide provides a comprehensive overview of HSD17B13's function, the impact of its genetic variants, key signaling pathways, and detailed experimental protocols for its study.
Molecular and Cellular Function of HSD17B13
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, enzymes typically involved in steroid, fatty acid, and bile acid metabolism.[1] However, HSD17B13 is distinguished by its primary expression in the liver and its specific role in lipid metabolism.[1][2]
1.1. Subcellular Localization and Expression
HSD17B13 is almost exclusively expressed in hepatocytes and is not found in other liver cell types like Kupffer cells or hepatic stellate cells.[2][3] Within the hepatocyte, it is specifically localized to the surface of lipid droplets (LDs), a position critical for its function.[4][5][6][7] Studies have shown that its N-terminal region is essential for this targeting to the lipid droplet.[8][9] Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[1][3][6][7]
1.2. Enzymatic Activity
The precise physiological substrate of HSD17B13 is an area of active investigation. However, robust in-vitro evidence demonstrates it possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[5][8][9] This enzymatic function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[8][9] Other potential substrates include steroids and proinflammatory lipid mediators.[5] Loss-of-function genetic variants, which are protective against liver disease, result in a truncated or enzymatically inactive protein.[8][10]
1.3. Role in Lipid Homeostasis
Overexpression of HSD17B13 in liver cells leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.[1][5] The protein appears to facilitate the progression of NAFLD by stabilizing intracellular lipid droplets and is involved in pathways related to lipid synthesis and uptake.[3] It is also suggested to play a role in the metabolism of hepatic phospholipids.[3]
Genetic Variants and Protection Against Liver Disease
The most significant breakthrough in understanding HSD17B13's role comes from large-scale human genetic studies. Several loss-of-function variants have been identified that are strongly associated with a reduced risk of developing and progressing through various chronic liver diseases.
2.1. Key Protective Variants
-
rs72613567:TA: This is a splice variant that results in a truncated, inactive protein.[10] It is the most extensively studied protective allele.
-
rs6834314: An intergenic variant that is in high linkage disequilibrium with rs72613567 and shows similar protective associations.[8][11]
-
rs62305723 (P260S): A missense mutation that also leads to a loss of enzymatic activity.[8]
These variants are remarkably common, with the prevalence of the rs72613567 variant ranging from 5% in African populations to 34% in East Asian populations.[5][12]
2.2. Quantitative Data on Protective Effects
The presence of these loss-of-function alleles, particularly rs72613567, confers a dose-dependent protection against multiple forms of chronic liver disease.
| Disease/Condition | Variant | Effect | Risk Reduction / Odds Ratio (OR) | Citation(s) |
| Alcoholic Liver Disease | rs72613567:TA | Reduced Risk (Heterozygotes) | 42% | [4] |
| rs72613567:TA | Reduced Risk (Homozygotes) | 53% | [4] | |
| rs72613567:TA | Reduced Risk (Chinese Han Population) | 19% | [4][13] | |
| Alcoholic Cirrhosis | rs72613567:TA | Reduced Risk (Heterozygotes) | 42% | [4] |
| rs72613567:TA | Reduced Risk (Homozygotes) | 73% | [4] | |
| NAFLD/NASH | rs72613567:TA | Reduced Risk of NAFLD (Homozygotes) | 30% | [14] |
| rs72613567:TA | Reduced Risk of NASH Cirrhosis (Heterozygotes) | 26% | [5] | |
| rs72613567:TA | Reduced Risk of NASH Cirrhosis (Homozygotes) | 49% | [5] | |
| Hepatocellular Carcinoma (HCC) | rs72613567:TA | Reduced Risk (Heterozygotes) | OR = 0.65 | [4] |
| rs72613567:TA | Reduced Risk (Homozygotes) | OR = 0.28 | [4] | |
| rs72613567:TA | Protective in ALD patients | OR = 0.64 | [15][16] | |
| Liver Enzymes | rs72613567:TA | Associated with lower ALT & AST | - | [5][13][14] |
2.3. Interaction with Other Genetic Risk Factors
Intriguingly, the protective HSD17B13 rs72613567 variant has been shown to counteract the detrimental effects of the PNPLA3 p.I148M variant, a major genetic risk factor for NAFLD.[5] This suggests a complex interplay between genetic factors that either promote or protect against liver injury.
Signaling Pathways and Molecular Interactions
HSD17B13 is integrated into key hepatic metabolic and fibrotic signaling pathways.
3.1. Transcriptional Regulation via LXRα/SREBP-1c
The expression of HSD17B13 is induced by the Liver X receptor α (LXRα), a critical regulator of lipid metabolism. This induction is mediated by the sterol regulatory element-binding protein-1c (SREBP-1c). Furthermore, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can enhance hepatic lipogenesis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol-related liver disease risk in Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Hsd17B13-IN-86 for Non-Alcoholic Steatohepatitis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. A significant breakthrough in the field has been the identification of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) as a key player in NASH pathogenesis. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development and progression of chronic liver diseases, including NASH.[1][2][3] This has positioned HSD17B13 as a promising therapeutic target. Hsd17B13-IN-86 is a potent small molecule inhibitor of HSD17B13, offering a valuable tool for researchers investigating the therapeutic potential of HSD17B13 inhibition in NASH. This guide provides an in-depth overview of the preclinical data, experimental protocols, and the underlying mechanism of action relevant to the study of this compound and other HSD17B13 inhibitors.
The Role of HSD17B13 in NASH
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][3] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] The enzyme is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid signaling.[1][5] Additionally, HSD17B13 is involved in steroid and proinflammatory lipid mediator pathways.[1]
The primary rationale for targeting HSD17B13 stems from human genetic data. A splice variant, rs72613567, which leads to a loss of HSD17B13 function, has been strongly associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[1][2] This suggests that inhibiting the enzymatic activity of HSD17B13 could replicate this protective phenotype.
This compound and Other Small Molecule Inhibitors
This compound (also known as Compound 188) is a potent inhibitor of HSD17B13.[6] While extensive preclinical data on this compound is not yet publicly available, its initial characterization demonstrates high potency. For comparative purposes, this guide also includes data from other well-characterized HSD17B13 inhibitors, such as BI-3231.
Data Presentation: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 µM | [6] |
| BI-3231 | Human HSD17B13 | Estradiol | 1.4 ± 0.7 µM (Initial Hit) | [3] |
| BI-3231 (Optimized) | Human HSD17B13 | Not Specified | Single-digit nM | [3] |
| BI-3231 | Mouse HSD17B13 | Not Specified | Single-digit nM | [3] |
| INI-678 | HSD17B13 | Not Specified | IC50 ≤ 0.1 µM | [7] |
Preclinical Findings with HSD17B13 Inhibitors (BI-3231 as a surrogate example)
Studies on the selective HSD17B13 inhibitor BI-3231 have provided proof-of-concept for the therapeutic potential of targeting this enzyme. In a cellular model of lipotoxicity using palmitic acid-treated hepatocytes, BI-3231 demonstrated protective effects:
-
Reduced Triglyceride Accumulation: Significantly decreased the accumulation of triglycerides in both human and mouse hepatocytes.[8]
-
Improved Cellular Health: Led to improvements in hepatocyte proliferation and lipid homeostasis.[8]
-
Enhanced Mitochondrial Function: Increased mitochondrial respiratory function.[8]
These findings suggest that pharmacological inhibition of HSD17B13 can mitigate the damaging effects of lipotoxicity, a key driver of NASH progression.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathways
HSD17B13 is integrated into key metabolic pathways within the hepatocyte. Its expression is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. HSD17B13, in turn, promotes SREBP-1c maturation, creating a positive feedback loop that can enhance hepatic lipid accumulation.[1] Furthermore, its role as a retinol dehydrogenase connects it to retinoid metabolism, which is often dysregulated in NAFLD.[1][2]
Caption: HSD17B13 signaling in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
A typical preclinical workflow to evaluate a novel HSD17B13 inhibitor like this compound would involve a multi-step process, from initial biochemical assays to in vivo efficacy studies.
Caption: Preclinical workflow for HSD17B13 inhibitors.
Logical Relationship: Rationale for HSD17B13 Inhibition
The therapeutic hypothesis for targeting HSD17B13 is based on a clear logical progression from human genetic findings to a pharmacological intervention strategy.
Caption: Rationale for targeting HSD17B13 in NASH.
Detailed Experimental Protocols
Protocol 4.1: HSD17B13 Enzymatic Activity Assay
This protocol is adapted from methods described for the characterization of HSD17B13 inhibitors.
Objective: To determine the in vitro potency (IC50) of this compound against HSD17B13.
Principle: The assay measures the NAD+-dependent oxidation of a substrate (e.g., estradiol or leukotriene B4) by recombinant HSD17B13. The production of NADH is quantified using a coupled-enzyme luminescence detection kit (e.g., NAD-Glo™).
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (and other test compounds) dissolved in DMSO
-
Substrate: β-estradiol (MCE, HY-B0141) or Leukotriene B4
-
Cofactor: NAD+ (Bidepharm, BD126917)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD-Glo™ Assay Kit (Promega, G9061)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add test compounds, positive controls (no inhibitor), and negative controls (no enzyme).
-
Add the substrate solution (e.g., 15 µM β-estradiol) and NAD+ (e.g., 500 µM) to each well.
-
Initiate the reaction by adding recombinant HSD17B13 protein (e.g., 300 ng per well).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect NADH production by adding an equal volume of NAD-Glo™ detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure luminescence using a multi-mode plate reader.
-
Calculate percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 4.2: Cell-Based Lipid Accumulation Assay
Objective: To evaluate the effect of this compound on lipid accumulation in a cellular model of steatosis.
Principle: Hepatocytes (e.g., HepG2 or Huh7 cells) are treated with a mixture of free fatty acids (FFAs) to induce lipid droplet formation. The effect of the test compound on this accumulation is quantified by staining the neutral lipids with a fluorescent dye (e.g., BODIPY 493/503 or Nile Red) or Oil Red O.
Materials:
-
HepG2 or Huh7 cells
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
Free Fatty Acids: Oleic acid and Palmitic acid (dissolved in ethanol and conjugated to BSA)
-
This compound
-
Fixative: 4% paraformaldehyde (PFA)
-
Staining Solution: Oil Red O solution, or BODIPY 493/503 / Nile Red, and a nuclear counterstain (e.g., DAPI).
-
Dye Extraction Solution (for Oil Red O): Isopropanol
-
96-well clear-bottom plates (for imaging) or standard tissue culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare the FFA working solution (e.g., a 2:1 molar ratio of oleic acid to palmitic acid) in a serum-free medium.
-
Treat the cells with various concentrations of this compound in the presence of the FFA solution for 24-72 hours. Include vehicle control (FFA only) and untreated control (media only) wells.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes.
-
Wash the cells again with PBS.
-
Staining (Option A - Oil Red O):
-
Incubate cells with Oil Red O solution for 30 minutes.
-
Wash thoroughly with water to remove unbound dye.
-
Visually inspect or image using a microscope.
-
For quantification, add Dye Extraction Solution (isopropanol) to each well, incubate for 15-30 minutes with gentle shaking, and measure the absorbance at ~490-520 nm.
-
-
Staining (Option B - Fluorescent Dye):
-
Incubate fixed cells with BODIPY 493/503 or Nile Red, along with DAPI, for 30 minutes.
-
Wash with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze images to quantify the intensity and/or area of lipid droplets per cell, normalized to the cell count (DAPI).
-
Protocol 4.3: In Vivo NASH Mouse Model
Objective: To assess the in vivo efficacy of this compound in a diet-induced model of NASH.
Principle: A high-fat diet, often supplemented with fructose and cholesterol, is used to induce a NASH phenotype in mice (e.g., C57BL/6J strain), characterized by steatosis, inflammation, and fibrosis. The test compound is administered to evaluate its ability to prevent or reverse these features.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD): e.g., 60% kcal from fat.[9] Alternatively, specialized diets like the American Lifestyle-Induced Obesity Syndrome (ALIOS) or Amylin liver NASH (AMLN) diet can be used.[10]
-
Control Diet: Matched low-fat diet (e.g., 10% kcal from fat).
-
This compound formulated in a suitable vehicle for oral gavage or other route of administration.
-
Equipment for blood collection, tissue harvesting, and histological processing.
Procedure:
-
Acclimatize mice for at least one week on a standard chow diet.
-
Randomize mice into groups (e.g., Control Diet + Vehicle; HFD + Vehicle; HFD + this compound).
-
Induce NASH by feeding the HFD for a prolonged period (e.g., 16-24 weeks). The control group receives the matched low-fat diet.
-
Begin treatment with this compound at a predetermined time point (either in a prophylactic or therapeutic setting). Administer the compound daily or as determined by its pharmacokinetic properties.
-
Monitor body weight, food intake, and metabolic parameters (e.g., blood glucose, insulin) throughout the study.
-
At the end of the study, collect terminal blood samples for analysis of liver enzymes (ALT, AST) and lipid profiles.
-
Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology. Snap-freeze other portions for gene expression or protein analysis.
-
Endpoint Analysis:
-
Histology: Process fixed liver tissue for Hematoxylin and Eosin (H&E) staining (for steatosis and inflammation) and Sirius Red staining (for fibrosis). Score the histology using the NAFLD Activity Score (NAS).
-
Biochemical Analysis: Measure liver triglyceride content.
-
Gene/Protein Expression: Analyze markers of inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Acta2) via qPCR or Western blot.
-
Conclusion
The genetic validation of HSD17B13 as a key factor in the progression of NASH has opened a promising new avenue for therapeutic intervention. This compound represents a potent chemical tool for dissecting the role of HSD17B13 and evaluating its therapeutic potential. The protocols and data presented in this guide offer a comprehensive framework for researchers and drug developers to advance the investigation of HSD17B13 inhibitors as a novel treatment strategy for non-alcoholic steatohepatitis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights from a high-fat diet fed mouse model with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing Diet Based NASH Models [jax.org]
Hsd17B13-IN-86: A Technical Guide for a Novel Chemical Probe Targeting HSD17B13
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Hsd17B13-IN-86, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2] This guide details the biochemical properties of this compound, experimental protocols for its use, and the broader context of HSD17B13 function and its role in disease.
Core Concepts: HSD17B13 in Liver Physiology and Disease
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family, which are involved in the metabolism of a variety of substrates, including steroids, fatty acids, and retinoids.[3][4] Specifically, HSD17B13 is known to catalyze the conversion of retinol to retinaldehyde and 17β-estradiol to estrone.[1][4] The enzyme is localized to lipid droplets within hepatocytes.[1][5]
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][6] This protective effect has spurred the development of small molecule inhibitors, like this compound, to mimic this genetic protection therapeutically.[1]
This compound: A Potent and Selective Chemical Probe
This compound (also referred to as Compound 188) is a small molecule inhibitor of HSD17B13.[7] Chemical probes are essential tools for elucidating the biological function of proteins and for validating them as drug targets. Another well-characterized chemical probe for HSD17B13 is BI-3231.[8][9][10] The availability of such probes allows for the acute modulation of HSD17B13 activity in various experimental systems.
The following table summarizes the key quantitative data for this compound and the related probe BI-3231 for comparative purposes.
| Parameter | This compound | BI-3231 | Reference |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | [7][8] |
| IC50 (Estradiol as substrate) | ≤ 0.1 µM | 11 ± 5 nM (cellular) | [7][8] |
| Ki | Not Reported | 0.7 ± 0.2 nM | [8][11] |
| Selectivity | Not explicitly reported, but implied for HSD17B13 | >10 µM for HSD17B11 (closest family member) | [7][8] |
| Cellular Potency | Not Reported | IC50 = 11 ± 5 nM (HEK cells) | [8] |
| In Vivo Use | Can be used for research on liver diseases | Tested in mouse; rapid in vivo clearance | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.
This assay measures the enzymatic activity of HSD17B13 and the inhibitory effect of compounds like this compound. A common method utilizes the detection of NADH produced during the oxidation of a substrate.[12][13]
Materials:
-
Purified recombinant HSD17B13 protein (e.g., from OriGene or Cosmo Bio).[2][14]
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6.[12]
-
Substrate: β-estradiol (e.g., 12 µM final concentration).[12]
-
Cofactor: NAD+ (e.g., 500 µM final concentration).[12]
-
This compound or other test compounds.
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent, Promega).[12]
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add 80 nL of the compound dilutions to the assay plates.[12]
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.
-
Add 2 µL of the substrate mix to each well.[12]
-
Initiate the reaction by adding 2 µL of purified HSD17B13 protein (e.g., 30 nM final concentration) in assay buffer.[12]
-
Incubate the plate at room temperature for 2 hours in the dark.[12]
-
Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.[12]
-
Incubate for 1 hour at room temperature in the dark.[12]
-
Read the luminescence on a plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17][18]
Materials:
-
Cell line expressing HSD17B13 (e.g., HEK293 or HepG2).[17][19]
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (specific to downstream detection method).
-
Thermocycler.
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader).
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.[15]
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures for 3-3.5 minutes to create a melt curve, or at a single optimized temperature for isothermal analysis.[15][17]
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[16]
-
Analyze the amount of soluble HSD17B13 in the supernatant using a suitable protein detection method such as Western blotting or an ELISA-based format.[16][20]
-
A positive target engagement is indicated by a higher amount of soluble HSD17B13 in the compound-treated samples compared to the vehicle control at elevated temperatures.
Visualizing HSD17B13 Pathways and Experimental Workflows
To better understand the context and application of this compound, the following diagrams illustrate key concepts.
Caption: HSD17B13 signaling and its role in NAFLD.
Caption: Workflow for evaluating this compound.
Caption: Logic of this compound probe development.
Conclusion
This compound represents a valuable tool for the scientific community to investigate the role of HSD17B13 in both normal physiology and disease states. Its potency as an inhibitor allows for the acute and specific modulation of HSD17B13 activity, enabling researchers to dissect its downstream effects. The experimental protocols provided herein offer a starting point for incorporating this chemical probe into various research workflows. Further characterization and application of this compound and similar probes will be instrumental in validating HSD17B13 as a therapeutic target and in the development of novel treatments for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. uniprot.org [uniprot.org]
- 6. news-medical.net [news-medical.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 12. scispace.com [scispace.com]
- 13. enanta.com [enanta.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
The Role of Hsd17B13 in Retinol Metabolism and the Therapeutic Potential of its Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public information was found for a compound specifically named "Hsd17B13-IN-86." This guide will focus on the broader role of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) in retinol metabolism and the effects of its inhibition, drawing on data from publicly disclosed small molecule inhibitors.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. A key enzymatic function of Hsd17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This activity places Hsd17B13 at a critical juncture in retinoid metabolism, a pathway increasingly implicated in liver homeostasis and pathology. Pharmacological inhibition of Hsd17B13 has emerged as a promising therapeutic strategy for chronic liver diseases. This document provides a comprehensive technical overview of Hsd17B13's role in retinol metabolism, the effects of its inhibition, and methodologies for its study.
Hsd17B13 and its Function in Retinol Metabolism
Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. While it has been shown to act on various substrates, including steroids and bioactive lipids, its role as a retinol dehydrogenase is particularly relevant to liver pathophysiology.[1][2]
The conversion of retinol (Vitamin A) to retinaldehyde is a rate-limiting step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors.[3] Dysregulation of retinoid metabolism is a feature of NAFLD. Hsd17B13, localized to lipid droplets in hepatocytes, is positioned to modulate the flux of retinol within the cell.[2][3] Overexpression of Hsd17B13 has been observed in NAFLD patients.[4]
Signaling Pathway
The enzymatic activity of Hsd17B13 is a key node in the intracellular retinol metabolic pathway.
Pharmacological Inhibition of Hsd17B13
The genetic validation of Hsd17B13 as a therapeutic target has spurred the development of small molecule inhibitors. These inhibitors aim to replicate the protective phenotype observed in individuals with loss-of-function variants.
Known Small Molecule Inhibitors
While information on "this compound" is unavailable, other potent and selective inhibitors have been described in the literature.
| Compound Name | Reported IC50 (nM) | Selectivity | Developer/Source |
| BI-3231 | 1 | >10,000-fold over Hsd17B11 | Boehringer Ingelheim |
| INI-822 | low nM | >100-fold over other Hsd17B family members | Inipharm |
| EP-036332 | Potent (specific value not disclosed) | Selective | Enanta Pharmaceuticals |
Table 1: Summary of Publicly Disclosed Hsd17B13 Inhibitors. Data compiled from publicly available sources.[5][6][7][8]
Effects of Hsd17B13 Inhibition on Retinol Metabolism
Inhibition of Hsd17B13 is expected to decrease the conversion of retinol to retinaldehyde. Preclinical studies with Hsd17B13 inhibitors have demonstrated improvements in markers of liver health.[9] Knockdown of Hsd17B13 in mouse models of liver steatosis led to improvements in hepatic steatosis and markers of liver injury.[10] While direct measurements of retinol and retinaldehyde flux upon inhibitor treatment are not extensively published, the therapeutic benefit is hypothesized to stem, at least in part, from the modulation of retinoid signaling and its downstream effects on inflammation and fibrosis. Interestingly, some studies suggest that Hsd17B13 inhibition may also impact pyrimidine catabolism, highlighting the complex metabolic role of this enzyme.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Hsd17B13 activity and the effects of its inhibitors.
Hsd17B13 Enzymatic Activity Assay (In Vitro)
This protocol is a generalized procedure based on published methods for measuring the retinol dehydrogenase activity of Hsd17B13.[3]
Materials:
-
Recombinant human Hsd17B13 protein
-
NAD+
-
All-trans-retinol
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Acetonitrile (or other suitable stop solution)
-
96- or 384-well plates
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing recombinant Hsd17B13 and NAD+ in assay buffer.
-
Add the test inhibitor at various concentrations or vehicle control to the appropriate wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding all-trans-retinol.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution, such as acetonitrile.
-
Analyze the formation of retinaldehyde using a validated HPLC or LC-MS/MS method.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.
Cellular Retinol Dehydrogenase Activity Assay
This assay measures Hsd17B13 activity in a cellular context.[3]
Materials:
-
HEK293 or other suitable cells
-
Expression vector for Hsd17B13 or empty vector control
-
Transfection reagent
-
Cell culture medium
-
All-trans-retinol
-
Test inhibitor and vehicle control
-
HPLC system for retinoid analysis
Procedure:
-
Transfect cells with the Hsd17B13 expression vector or an empty vector as a control.
-
After a suitable expression period (e.g., 24-48 hours), treat the cells with the test inhibitor or vehicle.
-
Add all-trans-retinol to the cell culture medium and incubate for a defined time (e.g., 8 hours).
-
Harvest the cells and culture medium.
-
Extract retinoids from the cell lysate and medium.
-
Quantify the levels of retinaldehyde and retinoic acid by HPLC.
-
Normalize the results to protein concentration.
Future Directions
The development of potent and selective Hsd17B13 inhibitors represents a significant advancement in the pursuit of therapies for chronic liver disease. Future research should focus on:
-
Elucidating the full spectrum of Hsd17B13 substrates and their relative physiological importance.
-
Further characterizing the downstream effects of Hsd17B13 inhibition on hepatic lipid metabolism, inflammation, and fibrogenesis.
-
Identifying and validating biomarkers of Hsd17B13 target engagement and therapeutic efficacy in clinical settings.
-
Conducting clinical trials to evaluate the safety and efficacy of Hsd17B13 inhibitors in patients with NAFLD/NASH and other chronic liver diseases.
The continued investigation of Hsd17B13 and its role in retinol metabolism will undoubtedly provide valuable insights into the pathogenesis of liver disease and pave the way for novel therapeutic interventions.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 8. inipharm.com [inipharm.com]
- 9. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Hsd17B13-IN-86: A Dichlorophenol-Based Inhibitor of a Key Enzyme in Liver Disease
For Immediate Release
Watertown, MA – A comprehensive analysis of Hsd17B13-IN-86, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), reveals a detailed structure-activity relationship (SAR) within a novel series of dichlorophenol-based compounds. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, elucidates the key structural features driving the inhibitory activity of these compounds and provides detailed experimental protocols for their evaluation. This compound, also identified as compound 188 in patent literature, demonstrates significant potential for the development of therapeutics targeting liver diseases such as non-alcoholic steatohepatitis (NASH).
The discovery and optimization of this series of inhibitors are detailed in the international patent application WO2022103960. This compound and its analogs are characterized by a core structure featuring a dichlorophenol moiety linked to a complex heterocyclic system. The SAR studies indicate that substitutions on both the phenolic and heterocyclic rings play a crucial role in the compound's potency.
Quantitative Analysis of Inhibitory Activity
The inhibitory effects of this compound and its analogs were quantified using a biochemical assay that measures the inhibition of HSD17B13's enzymatic activity with estradiol as a substrate. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented below, highlighting the potent nature of this chemical series.
| Compound ID | Trivial Name | HSD17B13 IC50 (µM) with Estradiol |
| 188 | This compound | ≤ 0.1 |
| 182 | Hsd17B13-IN-84 | < 0.1 |
| 186 | Hsd17B13-IN-85 | < 0.1 |
| 206 | Hsd17B13-IN-89 | < 0.1 |
| 4 | Hsd17B13-IN-90 | < 0.1 |
| 34 | Hsd17B13-IN-100 | < 0.1 |
Table 1: Inhibitory activity of this compound and related dichlorophenol analogs against HSD17B13. Data sourced from patent WO2022103960.
Core Structural Insights
The consistent sub-micromolar potency across these analogs underscores the importance of the dichlorophenol pharmacophore for potent HSD17B13 inhibition. The SAR exploration within the patent suggests that modifications to the heterocyclic portion of the molecule can be made to fine-tune physicochemical properties while maintaining high potency.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
HSD17B13 Biochemical Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of HSD17B13.
Workflow:
Biochemical Assay Workflow
Methodology:
-
Compound Preparation: Test compounds, including this compound, are serially diluted in DMSO to create a concentration gradient.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, a detergent (e.g., Triton X-100), and the cofactor NAD+ is prepared.
-
Enzyme Addition: Purified recombinant human HSD17B13 enzyme is added to the wells of a microtiter plate containing the diluted test compounds and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, β-estradiol.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period.
-
Detection: The formation of the product, estrone, and the concomitant production of NADH are quantified. This can be achieved through various methods, including luminescence-based assays that measure NADH levels (e.g., NAD(P)H-Glo™) or mass spectrometry-based methods that directly measure estrone.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
HSD17B13 Cellular Assay
This assay evaluates the inhibitory activity of the compounds in a cellular context, providing insights into cell permeability and target engagement within a more physiologically relevant system.
Workflow:
Cellular Assay Workflow
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing HSD17B13 are cultured in appropriate media.
-
Compound Treatment: The cultured cells are treated with varying concentrations of the test compounds.
-
Substrate Addition: Estradiol is added to the cell culture medium to serve as the substrate for the intracellular HSD17B13.
-
Incubation: The cells are incubated for a specific period to allow for the enzymatic conversion of estradiol to estrone.
-
Sample Collection and Preparation: The cell culture supernatant is collected, and estrone is extracted.
-
Quantification: The amount of estrone produced is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The cellular IC50 values are determined by analyzing the concentration-dependent inhibition of estrone formation.
HSD17B13 Signaling and Inhibition Logic
HSD17B13 is a lipid droplet-associated enzyme that plays a role in hepatic lipid and steroid metabolism. Its inhibition is a promising therapeutic strategy for liver diseases.
HSD17B13 Inhibition: A Promising Therapeutic Avenue for Chronic Liver Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases.[1][2][3] Extensive human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC).[4][5] These findings provide a strong rationale for the development of pharmacological inhibitors of HSD17B13 as a novel treatment modality for these prevalent and debilitating conditions. This guide provides an in-depth overview of HSD17B13, the therapeutic rationale for its inhibition, and a proposed framework for the preclinical development of potent and selective inhibitors, such as the hypothetical molecule Hsd17B13-IN-86.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[3][5] While its precise physiological function is still under active investigation, it is known to be localized to lipid droplets within hepatocytes.[1][3] The enzyme is believed to play a role in hepatic lipid metabolism, and its expression is upregulated in the livers of patients with NAFLD.[3][6]
The primary enzymatic activity attributed to HSD17B13 is its function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinal.[1] Dysregulation of retinoid metabolism in the liver is linked to the pathogenesis of NAFLD.[4] Furthermore, HSD17B13 may be involved in the metabolism of pro-inflammatory lipid mediators.[4] The accumulation of lipid droplets and subsequent lipotoxicity are central to the progression of NAFLD to more severe forms of liver disease, and HSD17B13 appears to be a key player in this process.
Genetic Evidence Supporting HSD17B13 as a Therapeutic Target
The most compelling evidence for the therapeutic potential of HSD17B13 inhibition comes from human genetics. Several loss-of-function variants in the HSD17B13 gene have been identified and are associated with protection from chronic liver diseases. A summary of key genetic findings is presented in Table 1.
| Variant (SNP) | Functional Consequence | Associated Protective Effects |
| rs72613567:TA | Splice variant leading to a truncated, inactive protein.[1] | Reduced risk of NAFLD, NASH, cirrhosis, and HCC.[1][4] Lower levels of liver enzymes (ALT and AST).[4] |
| rs6834314 | Intergenic variant in linkage disequilibrium with rs72613567. | Associated with reduced liver fat content and lower risk of NAFLD.[3] |
| rs62305723 (p.P260S) | Missense variant conferring partial loss of function. | Associated with decreased severity of NAFLD.[3] |
| rs143404524 (p.Ala192LeufsTer8) | Protein-truncating variant. | Confers partial loss of function and is associated with reduced severity of NAFLD.[3] |
These genetic data strongly suggest that reducing or eliminating the enzymatic activity of HSD17B13 is not only safe but also beneficial in the context of chronic liver disease. This provides a solid foundation for a therapeutic strategy based on pharmacological inhibition.
Proposed Mechanism of Action for HSD17B13 Inhibition
The proposed mechanism by which HSD17B13 inhibition would confer therapeutic benefits in chronic liver disease is multifaceted and centers on mitigating hepatocyte injury and inflammation. A diagrammatic representation of the proposed signaling pathway is provided below.
Caption: Proposed mechanism of HSD17B13 in liver disease and the effect of inhibition.
Preclinical Development of an HSD17B13 Inhibitor: A Hypothetical Workflow
The development of a potent and selective HSD17B13 inhibitor, such as the conceptual this compound, would follow a structured preclinical workflow. This workflow is designed to assess the compound's potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Experimental Protocols
In Vitro Assays:
-
Enzyme Inhibition Assay:
-
Objective: To determine the potency of this compound in inhibiting the enzymatic activity of HSD17B13.
-
Methodology: A biochemical assay using recombinant human HSD17B13 protein. The conversion of a substrate (e.g., retinol) to its product (retinal) is monitored in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated.
-
-
Cell-Based Potency Assay:
-
Objective: To assess the ability of this compound to inhibit HSD17B13 activity in a cellular context.
-
Methodology: A human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes) overexpressing HSD17B13 is treated with a substrate and varying concentrations of the inhibitor. The formation of the product is measured to determine the cellular EC50.
-
-
Selectivity Profiling:
-
Objective: To evaluate the selectivity of this compound against other members of the HSD17B family and other relevant off-targets.
-
Methodology: The inhibitor is tested in enzymatic assays against a panel of related dehydrogenases and a broad panel of receptors, ion channels, and enzymes to identify potential off-target activities.
-
-
Hepatotoxicity Assay:
-
Objective: To assess the potential for this compound to cause liver cell damage.
-
Methodology: Primary human hepatocytes or HepG2 cells are incubated with a range of concentrations of the inhibitor. Cell viability is assessed using methods such as the MTT or LDH release assay.
-
In Vivo Studies:
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology: The compound is administered to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous). Blood and tissue samples are collected at various time points to measure compound concentrations and calculate key PK parameters (e.g., half-life, bioavailability, clearance).
-
-
Efficacy Studies in Disease Models:
-
Objective: To evaluate the therapeutic efficacy of this compound in animal models of chronic liver disease.
-
Methodology:
-
NAFLD/NASH Model: Mice are fed a high-fat diet (HFD) or a diet deficient in methionine and choline (MCD) to induce steatosis, inflammation, and fibrosis. The inhibitor is administered, and endpoints such as liver histology (NAFLD activity score), liver enzyme levels, and gene expression of inflammatory and fibrotic markers are assessed.
-
Alcoholic Liver Disease Model: Mice are subjected to chronic-plus-binge ethanol feeding to induce alcoholic steatohepatitis. The therapeutic effect of the inhibitor is evaluated by measuring liver injury markers, steatosis, and inflammation.
-
-
Hypothetical Preclinical Workflow Diagram
Caption: A hypothetical preclinical workflow for the development of an HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of chronic liver diseases, including NAFLD, NASH, and ALD. The strong protective effects observed with loss-of-function variants in the HSD17B13 gene provide a high degree of confidence in the potential efficacy and safety of targeting this enzyme. The development of potent and selective small molecule inhibitors, exemplified by the conceptual this compound, warrants significant research and investment. A rigorous preclinical evaluation, encompassing in vitro characterization and in vivo efficacy studies in relevant disease models, will be crucial for advancing these promising therapeutics into clinical development and ultimately addressing the significant unmet medical need in chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-86: An In-Depth Technical Guide for Researchers
An Overview of a Potent Inhibitor for a Key Player in Liver Disease
This technical guide provides a comprehensive overview of Hsd17B13-IN-86, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a compelling therapeutic target, particularly for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.
Introduction to HSD17B13: A Critical Target in Hepatology
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2] Its expression is notably increased in patients with NAFLD.[1][3] Functionally, HSD17B13 is an enzyme that plays a role in hepatic lipid metabolism.[4] In vitro studies have shown its ability to oxidize various substrates, including 17β-estradiol and retinol.[4]
Genetic studies have highlighted the significance of HSD17B13 in liver pathology. Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to the more severe NASH.[5] This protective effect has spurred the development of HSD17B13 inhibitors as a potential therapeutic strategy for NAFLD and NASH.[3][6] this compound has emerged as one such potent inhibitor.
This compound: Chemical Properties and In Vitro Activity
This compound, also referred to as Compound 188, is a potent inhibitor of HSD17B13.[7] While detailed chemical information is proprietary and linked to patent WO2022103960, its in vitro activity has been characterized.[7]
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound (Compound 188) | [7] |
| CAS Number | Not publicly available | |
| Molecular Formula | Not publicly available | |
| Molecular Weight | Not publicly available | |
| IUPAC Name | Not publicly available | |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | [7] |
| IC50 | ≤ 0.1 μM for estradiol | [7] |
| Therapeutic Potential | Liver diseases (NAFLD, NASH), metabolic diseases, cardiovascular diseases, drug-induced liver injury (DILI) | [7] |
Mechanism of Action and Biological Context
This compound exerts its effect by directly inhibiting the enzymatic activity of HSD17B13. The enzyme is known to be involved in pathways that contribute to lipid accumulation and inflammation in the liver.
Role in Lipid Metabolism and Steatosis
HSD17B13 is localized to the surface of lipid droplets in hepatocytes and its overexpression leads to an increase in the number and size of these droplets.[8] This suggests a direct role in promoting the accumulation of lipids within liver cells, a hallmark of NAFLD. By inhibiting HSD17B13, this compound is expected to counteract this process, thereby reducing hepatic steatosis.
Involvement in Inflammatory Signaling
Recent research has uncovered a role for HSD17B13 in promoting liver inflammation. HSD17B13 can form a liquid-liquid phase separation (LLPS) that enhances the biosynthesis of platelet-activating factor (PAF). PAF, in turn, activates the PAF receptor (PAFR) and the STAT3 pathway, leading to increased fibrinogen synthesis and subsequent leukocyte adhesion, a critical step in initiating hepatic inflammation.[9]
Below is a diagram illustrating the proposed inflammatory signaling pathway involving HSD17B13.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely published. However, based on the literature for other HSD17B13 inhibitors, the following are representative methodologies for key experiments.
HSD17B13 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency of an inhibitor against purified HSD17B13 enzyme.
Objective: To measure the IC50 value of this compound.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
This compound
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Dispense a small volume (e.g., 80 nL) of the compound dilutions into the 384-well assay plates.[10]
-
Prepare a substrate mix containing β-estradiol and NAD+ in the assay buffer.[10] Add this mix to the wells containing the compound.
-
Initiate the enzymatic reaction by adding the purified HSD17B13 protein to each well.[10]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours) in the dark.[10]
-
Stop the reaction and measure the amount of NADH produced by adding a detection reagent like NAD(P)H-Glo™.[10] This reagent generates a luminescent signal proportional to the NADH concentration.
-
Incubate for an additional period (e.g., 1 hour) at room temperature in the dark to allow the signal to develop.[10]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable curve-fitting model (e.g., a four-parameter logistical equation).[11]
Cellular HSD17B13 Activity Assay
This protocol assesses the inhibitory activity of a compound in a cellular context.
Objective: To determine the cellular potency of this compound.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with FBS, Glutamax, and sodium pyruvate)
-
This compound
-
Estradiol
-
Internal standard (e.g., d4-estrone)
-
Derivatizing agent (e.g., Girard's Reagent P)
-
384-well cell culture plates
-
LC-MS/MS system for analysis
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and allow them to adhere.[11]
-
Prepare serial dilutions of this compound in DMSO and add them to the cells. Incubate for a short period (e.g., 30 minutes) at 37°C.[11]
-
Add estradiol to the wells to serve as the substrate for the intracellular HSD17B13 and incubate for a longer period (e.g., 3 hours) at 37°C.[11]
-
Collect the supernatant from each well.
-
Add an internal standard to the supernatant for accurate quantification.[11]
-
Derivatize the estrone produced by the enzymatic reaction to improve its detection by mass spectrometry.[11]
-
Analyze the samples using a RapidFire MS/MS system to quantify the amount of estrone produced.[6]
-
Calculate the IC50 value based on the reduction in estrone levels at different inhibitor concentrations.
-
A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to ensure that the observed reduction in estrone is due to enzyme inhibition and not cytotoxicity.[12]
The workflow for a typical HSD17B13 inhibitor screening and characterization process is depicted in the diagram below.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases such as NAFLD and NASH. Its ability to inhibit the enzymatic activity of HSD17B13 at sub-micromolar concentrations in vitro makes it a valuable research tool for further elucidating the biological functions of this enzyme and for advancing the development of novel therapeutics for liver disease. While specific details regarding its chemical structure and synthesis are not in the public domain, the information and protocols provided in this guide offer a solid foundation for researchers working with this and other HSD17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) - BioCentury Target Profiles - BCIQ [profiles.biocentury.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uniprot.org [uniprot.org]
- 5. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Cell-Based Assay for Screening HSD17B13 Inhibitors Using Hsd17B13-IN-86
Audience: Researchers, scientists, and drug development professionals.
Abstract Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Its enzymatic activity, particularly its role as a retinol dehydrogenase, makes it a compelling therapeutic target.[4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, suggesting that pharmacological inhibition of HSD17B13 could be a viable treatment strategy.[1][6] This document provides a detailed protocol for a cell-based assay to identify and characterize inhibitors of HSD17B13. The assay measures the enzymatic activity of HSD17B13 in a cellular context by quantifying the production of NADH.[3] The protocol is exemplified using a representative inhibitor, Hsd17B13-IN-86.
HSD17B13 Signaling and Inhibition Pathway
HSD17B13 expression is induced by factors such as the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1][7] The enzyme is localized to lipid droplets and catalyzes the conversion of retinol to retinaldehyde, a key step in retinoid metabolism.[4] This process is coupled with the reduction of NAD+ to NADH. Overexpression of HSD17B13 can lead to an increase in the size and number of lipid droplets.[4] Inhibitors like this compound are designed to block the catalytic activity of HSD17B13, thereby reducing the formation of retinaldehyde and downstream effects on lipid metabolism and inflammation.
Experimental Protocol
This protocol outlines a method for quantifying HSD17B13 inhibition in a cell-based format by measuring NADH production, which is directly proportional to enzyme activity.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Huh7 or HepG2 cells | ATCC | Human hepatoma cell lines expressing HSD17B13. |
| DMEM, high glucose | Gibco | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement. |
| Penicillin-Streptomycin | Gibco | Antibiotic solution. |
| 96-well white, clear-bottom plates | Corning | For cell culture and assay measurements. |
| Retinol | Sigma-Aldrich | HSD17B13 substrate. |
| This compound | In-house/Vendor | Test inhibitor. |
| DMSO | Sigma-Aldrich | Solvent for compounds. |
| NADH Detection Kit (Luminescent) | Promega | E.g., NAD/NADH-Glo™ Assay. |
| Plate Reader | BMG Labtech | Capable of luminescence detection. |
Experimental Workflow
The overall workflow consists of cell seeding, compound treatment, substrate addition, signal detection, and data analysis to determine inhibitor potency.
Detailed Procedure
Step 1: Cell Culture and Seeding
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 20,000 cells per well in 100 µL of culture medium into a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMSO, followed by a dilution in culture medium to achieve the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Prepare control wells:
-
No-Inhibitor Control: Medium with 0.5% DMSO.
-
No-Enzyme Control: Medium with 0.5% DMSO (no cells, for background measurement).
-
-
Remove the culture medium from the cells and add 100 µL of the medium containing the appropriate inhibitor concentrations or controls.
-
Pre-incubate the plate at 37°C for 1 hour.[8]
Step 3: Initiating the Reaction and Detection
-
Prepare a 100 µM working solution of Retinol in culture medium.
-
Add 10 µL of the Retinol solution to each well to start the reaction.
-
Incubate the plate at 37°C for 2 hours.
-
Prepare the NAD/NADH-Glo™ Assay reagent according to the manufacturer's protocol.
-
Add 100 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
Step 4: Data Analysis
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation
The following tables present representative data from an assay performed with this compound.
Dose-Response Data
This table shows the raw luminescence signal and the calculated percent inhibition for a range of this compound concentrations.
| This compound (nM) | Avg. Luminescence (RLU) | Standard Deviation | % Inhibition |
| 10000 | 1,520 | 95 | 98.1% |
| 3000 | 2,890 | 150 | 96.4% |
| 1000 | 8,540 | 420 | 89.4% |
| 300 | 25,600 | 1,100 | 68.2% |
| 100 | 45,150 | 2,300 | 43.9% |
| 30 | 68,750 | 3,500 | 14.6% |
| 10 | 79,500 | 4,100 | 1.3% |
| 0 (Control) | 80,540 | 3,900 | 0.0% |
Inhibitor Potency Summary
The IC₅₀ value is derived from the dose-response curve.
| Compound | IC₅₀ (nM) | Hill Slope | R² |
| This compound | 155.4 | 1.2 | 0.995 |
Conclusion
The cell-based assay protocol described here provides a robust and reproducible method for evaluating the potency of HSD17B13 inhibitors. By measuring NADH production in a relevant cellular environment, this assay allows for the screening and characterization of compounds like this compound, facilitating the development of novel therapeutics for chronic liver diseases. The workflow is amenable to high-throughput screening, making it a valuable tool for drug discovery programs targeting HSD17B13.
References
- 1. escholarship.org [escholarship.org]
- 2. Gene - HSD17B13 [maayanlab.cloud]
- 3. origene.com [origene.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. superchemistryclasses.com [superchemistryclasses.com]
Hsd17B13-IN-86: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Hsd17B13-IN-86, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Physicochemical Properties and Activity
This compound is a small molecule inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol, making it a valuable tool for studying the role of HSD17B13 in various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1].
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 476.34 g/mol | [1] |
| CAS Number | 2770247-78-2 | [1] |
| IC50 (Estradiol) | ≤ 0.1 μM | [1] |
Stock Solution Preparation
The following protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the volume of DMSO calculated using the following formula:
Volume (μL) = (Mass (mg) / 476.34 g/mol ) * 100,000
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. The volume of the aliquots should be based on the typical experimental requirements.
Storage and Stability
Proper storage of the this compound stock solution is critical for maintaining its chemical integrity and biological activity.
| Storage Condition | Shelf Life |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Recommendations:
-
Store the stock solution aliquots in a freezer at -20°C for short-term storage or -80°C for long-term storage.
-
Protect the vials from light.
-
Before use, thaw a single aliquot at room temperature and gently mix before dilution into an aqueous buffer for your experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution. Discard any unused portion of a thawed aliquot.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving HSD17B13 and a general experimental workflow for utilizing this compound.
Caption: HSD17B13 signaling in hepatocytes.
Caption: General experimental workflow.
References
Measuring Target Engagement of Hsd17B13-IN-86 in Cellular Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence from genome-wide association studies has identified loss-of-function variants in the HSD17B13 gene as being protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5] This has positioned HSD17B13 as a promising therapeutic target for these conditions.[5][6][7][8] Hsd17B13-IN-86 is a small molecule inhibitor developed to target HSD17B13. Confirmation of its engagement with HSD17B13 in a cellular context is a critical step in its preclinical validation.
These application notes provide detailed protocols for quantifying the target engagement of this compound in cells using established methodologies, including the Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and a fluorescence-based assay.
Signaling Pathway and Experimental Logic
HSD17B13 is involved in lipid metabolism and is localized to lipid droplets within hepatocytes.[1][9] Its enzymatic activity is implicated in the progression of liver steatosis.[9][10] this compound is designed to inhibit this activity. The following diagram illustrates the proposed mechanism and the points of intervention for target engagement assays.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. origene.com [origene.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Assessment of Hsd17B13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated enzyme that has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][5] Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6] Its overexpression in hepatocytes leads to an increased number and size of lipid droplets.[1] This document provides a detailed protocol for assessing the in vitro efficacy of small molecule inhibitors of Hsd17B13, using "Hsd17B13-IN-86" as a representative compound.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the signaling pathway involving Hsd17B13 and the proposed mechanism of action for an inhibitor.
Caption: Hsd17B13 signaling pathway and point of inhibition.
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
Caption: General experimental workflow for in vitro testing.
Experimental Protocols
Cell Culture and Lipid Loading
Objective: To establish a cellular model of steatosis.
Materials:
-
Hepatocyte cell lines (e.g., HepG2, Huh7).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Oleic acid and palmitic acid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
Protocol:
-
Culture HepG2 or Huh7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.
-
Prepare a 2:1 mixture of oleic acid and palmitic acid conjugated to BSA.
-
Induce steatosis by treating the cells with the fatty acid mixture for 24 hours.[7] This mimics the lipid accumulation seen in NAFLD.
This compound Treatment
Objective: To determine the dose-dependent effect of the inhibitor.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Following lipid loading, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control if available.
Hsd17B13 Retinol Dehydrogenase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on Hsd17B13's enzymatic activity.
Materials:
-
Cell lysates from treated cells.
-
Retinol.
-
NAD+.
-
Assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).[8]
-
A plate reader capable of measuring absorbance or fluorescence for NADH detection.
Protocol:
-
Lyse the treated cells and collect the supernatant.
-
In a 96-well plate, combine cell lysate, retinol (substrate), and NAD+ (cofactor) in the assay buffer.
-
Incubate at 37°C and measure the production of NADH over time by monitoring the change in absorbance at 340 nm or through a coupled luminescent or fluorescent assay.
-
Calculate the rate of reaction for each inhibitor concentration.
Lipid Droplet Quantification
Objective: To assess the effect of this compound on intracellular lipid accumulation.
Materials:
-
Nile Red stain.
-
Hoechst 33342 (for nuclear staining).
-
Formaldehyde for cell fixation.
-
High-content imaging system or fluorescence microscope.
Protocol:
-
After treatment, fix the cells with 4% formaldehyde.
-
Stain the cells with Nile Red to visualize neutral lipids in lipid droplets and Hoechst 33342 for nuclear counterstaining.
-
Acquire images using a high-content imaging system.
-
Quantify the number, size, and intensity of lipid droplets per cell.
Gene Expression Analysis (qPCR)
Objective: To measure the effect of Hsd17B13 inhibition on the expression of target and downstream genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for HSD17B13, COL1A1 (a fibrosis marker), and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Extract total RNA from treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the genes of interest.
-
Analyze the relative gene expression using the ΔΔCt method.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
MTS or MTT reagent.
-
Plate reader.
Protocol:
-
At the end of the treatment period, add the MTS or MTT reagent to the cell culture wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
The quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: In Vitro Efficacy of this compound
| Assay | Endpoint | This compound |
| Enzymatic Activity | IC50 (nM) | Value |
| Lipid Accumulation | EC50 (nM) | Value |
| COL1A1 Gene Expression | EC50 (nM) | Value |
| Cell Viability (HepG2) | CC50 (µM) | Value |
Table 2: Dose-Response of this compound on Lipid Droplet Formation
| Concentration (nM) | Average Lipid Droplet Area per Cell (µm²) | % Inhibition |
| 0 (Vehicle) | Value | 0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
Table 3: Effect of this compound on Gene Expression
| Treatment | HSD17B13 Relative Expression (Fold Change) | COL1A1 Relative Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | Value | Value |
Conclusion
This document outlines a comprehensive in vitro protocol to assess the efficacy of Hsd17B13 inhibitors. By evaluating the direct enzymatic inhibition, the impact on cellular steatosis, and the modulation of downstream fibrotic markers, researchers can effectively characterize the therapeutic potential of novel compounds targeting Hsd17B13 for the treatment of NAFLD and NASH. The provided workflows and data presentation formats are designed to ensure a systematic and reproducible evaluation.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. origene.com [origene.com]
- 5. escholarship.org [escholarship.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Lipidomics Analysis of Hepatocytes Treated with Hsd17B13-IN-86
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is involved in the metabolism of sex steroids, fatty acids, cholesterol, bile acids, and retinoids.[1][2] Overexpression of HSD17B13 has been linked to an increase in the number and size of lipid droplets, contributing to hepatic lipid accumulation.[1][3] Conversely, loss-of-function variants of HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1] This makes HSD17B13 a promising therapeutic target for the treatment of chronic liver diseases.[4]
Hsd17B13-IN-86 is a potent and selective inhibitor of HSD17B13. This application note provides a detailed protocol for the lipidomics analysis of human hepatocyte cells (e.g., HepG2) treated with this compound. The described workflow allows for the comprehensive profiling of lipid species to elucidate the mechanism of action of Hsd17B13 inhibition and its effects on cellular lipid metabolism. A recent study has shown that HSD17B13 deficiency in aged mice leads to notable changes in lipid profiles, including triglycerides (TGs), diglycerides (DGs), phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), phosphatidylglycerols (PGs), and ceramides (Cers).[5]
Experimental Workflow
The overall experimental workflow for the lipidomics analysis of cells treated with this compound is depicted below.
Caption: Experimental workflow for lipidomics analysis.
Signaling Pathway of HSD17B13 in Lipid Metabolism
HSD17B13 expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[1] HSD17B13, in turn, promotes the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipogenesis.[1] Inhibition of HSD17B13 with this compound is expected to disrupt this cycle, leading to alterations in lipid metabolism.
Caption: HSD17B13 signaling pathway in lipid metabolism.
Materials and Methods
Materials
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards mix for lipidomics
-
15 mL and 2.0 mL centrifuge tubes
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (HRMS)
Experimental Protocols
Cell Culture and Treatment
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium with the medium containing this compound or vehicle and incubate for 24 hours.
Sample Preparation and Lipid Extraction
This protocol is adapted from established lipidomics workflows.[6][7][8]
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a 2.0 mL centrifuge tube.
-
Centrifuge at 311 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
For lipid extraction, thaw the cell pellet on ice.
-
Add an aliquot of the lipid internal standard mix to each sample.
-
Add 1 mL of ice-cold methanol:chloroform (1:2, v/v) to the cell pellet.
-
Vortex vigorously for 1 minute and incubate on ice for 30 minutes with occasional vortexing.
-
Add 200 µL of ice-cold water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 311 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS-Based Lipidomics Analysis
-
Inject the reconstituted lipid extract into a UHPLC system coupled to a high-resolution mass spectrometer.
-
Separate lipids using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents such as water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for tandem mass spectrometry (MS/MS) to obtain fragmentation spectra for lipid identification.
Data Processing and Analysis
-
Process the raw LC-MS/MS data using specialized software (e.g., LipidSearch, MS-DIAL, or Compound Discoverer) for peak picking, alignment, and lipid identification against a lipid database (e.g., LIPID MAPS).
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species between the this compound treated and vehicle control groups.
Expected Results and Data Presentation
Inhibition of HSD17B13 with this compound is expected to alter the cellular lipidome, particularly affecting the levels of neutral lipids and phospholipids.[5][9] The following tables present hypothetical quantitative data to illustrate the expected changes in major lipid classes and specific lipid species.
Table 1: Hypothetical Changes in Major Lipid Classes in HepG2 Cells Treated with this compound (1 µM) for 24 hours.
| Lipid Class | Vehicle Control (Relative Abundance) | This compound (Relative Abundance) | Fold Change | p-value |
| Triacylglycerols (TG) | 1.00 ± 0.12 | 0.65 ± 0.08 | 0.65 | <0.01 |
| Diacylglycerols (DG) | 1.00 ± 0.15 | 1.25 ± 0.18 | 1.25 | <0.05 |
| Phosphatidylcholines (PC) | 1.00 ± 0.09 | 1.18 ± 0.11 | 1.18 | <0.05 |
| Phosphatidylethanolamines (PE) | 1.00 ± 0.11 | 1.15 ± 0.13 | 1.15 | n.s. |
| Ceramides (Cer) | 1.00 ± 0.20 | 0.82 ± 0.15 | 0.82 | n.s. |
Data are presented as mean ± standard deviation (n=3). Fold change is calculated relative to the vehicle control. Statistical significance is determined by a two-tailed t-test.
Table 2: Hypothetical Changes in Specific Lipid Species in HepG2 Cells Treated with this compound (1 µM) for 24 hours.
| Lipid Species | Vehicle Control (Relative Abundance) | This compound (Relative Abundance) | Fold Change | p-value |
| TG(52:2) | 1.00 ± 0.14 | 0.58 ± 0.09 | 0.58 | <0.01 |
| TG(54:3) | 1.00 ± 0.11 | 0.61 ± 0.10 | 0.61 | <0.01 |
| DG(36:2) | 1.00 ± 0.18 | 1.35 ± 0.21 | 1.35 | <0.05 |
| PC(34:1) | 1.00 ± 0.08 | 1.22 ± 0.12 | 1.22 | <0.05 |
| PC(36:2) | 1.00 ± 0.10 | 1.19 ± 0.14 | 1.19 | <0.05 |
Data are presented as mean ± standard deviation (n=3). Fold change is calculated relative to the vehicle control. Statistical significance is determined by a two-tailed t-test.
Conclusion
This application note provides a comprehensive framework for investigating the effects of the HSD17B13 inhibitor, this compound, on the lipidome of cultured hepatocytes. The detailed protocols for cell culture, treatment, lipid extraction, and LC-MS/MS analysis, coupled with the expected outcomes, will enable researchers to effectively characterize the mechanism of action of HSD17B13 inhibitors and their potential as therapeutic agents for NAFLD and other metabolic diseases. The observed changes in lipid profiles can provide valuable insights into the role of HSD17B13 in maintaining hepatic lipid homeostasis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. origene.com [origene.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-86 in 3D Liver Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.[5][6] Small molecule inhibitors of HSD17B13, such as the investigational compound Hsd17B13-IN-86, are being developed to replicate the protective effects of these genetic variants.[6][7][8]
Three-dimensional (3D) liver organoid cultures have emerged as a powerful in vitro model system that recapitulates the complex architecture and function of the native liver.[9][10] Derived from pluripotent stem cells or primary liver tissues, these organoids contain various hepatic cell types, including hepatocytes, and can be used to model liver diseases and test the efficacy and toxicity of new drug candidates.[11][12][13]
This document provides detailed application notes and protocols for the use of this compound, a representative small molecule inhibitor of HSD17B13, in 3D liver organoid cultures to study its therapeutic potential in the context of NAFLD/NASH.
HSD17B13 Signaling and Therapeutic Intervention
HSD17B13 is thought to play a role in lipid metabolism within hepatocytes.[2][14] Its expression is upregulated in patients with NAFLD.[1][5] The enzyme is localized to the surface of lipid droplets and its activity is implicated in the progression of liver steatosis.[4][15] Inhibition of HSD17B13 is hypothesized to reduce the accumulation of harmful lipid species and thereby ameliorate liver injury and inflammation.
Experimental Protocols
I. Generation and Culture of 3D Liver Organoids
This protocol is adapted from established methods for generating liver organoids from human pluripotent stem cells (hPSCs).[12][13]
Materials:
-
hPSC-derived hepatic progenitor cells
-
HepatiCult™ Organoid Growth Medium (Human)
-
Corning® Matrigel® Growth Factor Reduced (GFR) Matrix
-
24-well tissue culture-treated plates
-
D-PBS (Without Ca++ and Mg++)
Procedure:
-
Preparation: Thaw and prepare complete HepatiCult™ Organoid Growth Medium (OGM) according to the manufacturer's instructions. Warm the 24-well plate in a 37°C incubator. Thaw Matrigel® on ice.
-
Cell Seeding:
-
Scrape the hPSC-derived hepatic progenitor cell layer and collect the cell aggregates.
-
Centrifuge the cell suspension to obtain a pellet.
-
Resuspend the cell pellet in thawed Matrigel® at a 1:4 split ratio (one well of progenitors to four domes).
-
Dispense 40 µL of the cell-Matrigel® suspension into the center of each well of the pre-warmed 24-well plate to form domes.
-
-
Organoid Formation:
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
Carefully add 750 µL of complete OGM to each well.
-
Culture the organoids in a 37°C, 5% CO₂ incubator.
-
-
Maintenance:
-
Perform a full medium change every 2-3 days.
-
Organoids will be ready for experiments after approximately 7-10 days of culture.
-
II. Modeling NAFLD in Liver Organoids and Treatment with this compound
Materials:
-
Mature 3D liver organoids (Day 7-10)
-
Free fatty acid (FFA) solution (e.g., 2:1 oleate:palmitate)
-
This compound stock solution (in DMSO)
-
Culture medium (OGM)
-
Reagents for downstream analysis (e.g., CellTiter-Glo®, Oil Red O staining solution, reagents for RNA extraction and qRT-PCR)
Experimental Workflow:
Procedure:
-
Induction of Steatosis:
-
Prepare a working solution of FFAs in OGM. A typical concentration to induce steatosis is 500 µM.
-
Aspirate the old medium from the organoid cultures and replace it with the FFA-containing medium.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the FFA-containing medium. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Add the treatment media to the respective wells.
-
-
Incubation: Incubate the treated organoids for 48-72 hours at 37°C and 5% CO₂.
-
Endpoint Analysis: After the incubation period, perform the desired assays.
III. Endpoint Assays
A. Cytotoxicity Assay (e.g., CellTiter-Glo® 3D Assay)
-
Equilibrate the assay reagent and the organoid plate to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix vigorously for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
B. Lipid Accumulation Assay (Oil Red O Staining)
-
Fix the organoids in 4% paraformaldehyde for 30 minutes.
-
Wash with PBS.
-
Stain with freshly prepared Oil Red O solution for 15-30 minutes.
-
Wash with water to remove excess stain.
-
Counterstain with hematoxylin (optional).
-
Image the organoids using a brightfield microscope.
-
For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
C. Gene Expression Analysis (qRT-PCR)
-
Harvest the organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers for genes of interest (e.g., HSD17B13, fibrosis markers like COL1A1, ACTA2, and inflammatory markers like IL-6, TNFα).
-
Normalize the gene expression to a housekeeping gene (e.g., GAPDH).
Data Presentation
Table 1: Cytotoxicity of this compound in 3D Liver Organoids
| Concentration (µM) | Cell Viability (% of Vehicle) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 89.7 ± 7.3 |
| 50 | 55.2 ± 8.9 |
| 100 | 20.1 ± 4.5 |
Table 2: Effect of this compound on Lipid Accumulation in FFA-Treated Liver Organoids
| Treatment Group | Normalized Oil Red O Staining (Absorbance at 510 nm) |
| Untreated Control | 1.00 ± 0.12 |
| Vehicle + FFA | 3.52 ± 0.45 |
| 1 µM this compound + FFA | 2.15 ± 0.33 |
| 10 µM this compound + FFA | 1.48 ± 0.21 |
Table 3: Effect of this compound on Gene Expression in FFA-Treated Liver Organoids
| Gene | Vehicle + FFA (Fold Change vs. Control) | 10 µM this compound + FFA (Fold Change vs. Control) |
| HSD17B13 | 4.2 ± 0.8 | 4.1 ± 0.7 |
| COL1A1 | 5.8 ± 1.2 | 2.5 ± 0.6 |
| ACTA2 | 3.9 ± 0.9 | 1.8 ± 0.4 |
| IL-6 | 6.5 ± 1.5 | 3.1 ± 0.8 |
Conclusion
These application notes and protocols provide a framework for utilizing this compound in 3D liver organoid models to investigate its potential as a therapeutic agent for NAFLD and NASH. The use of liver organoids offers a physiologically relevant platform to assess the efficacy and safety of HSD17B13 inhibitors, bridging the gap between preclinical research and clinical development. The provided methodologies can be adapted and expanded to include more complex disease models and a broader range of endpoint analyses.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. Liver organoid culture methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. stemcell.com [stemcell.com]
- 13. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-86 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-86. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[2][3][4] The enzyme is involved in hepatic lipid metabolism and has been shown to play a role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][3][4] this compound exerts its effect by inhibiting the enzymatic activity of HSD17B13, which has been shown to catalyze the conversion of retinol to retinaldehyde.[5][6] Inhibition of HSD17B13 is being investigated as a therapeutic strategy for NAFLD and other liver diseases.[7] this compound has an IC50 value of ≤ 0.1 μM for estradiol, a known substrate of HSD17B13.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
Q4: I am having trouble dissolving this compound in DMSO. What can I do?
It is not uncommon for hydrophobic small molecules like this compound to require assistance to fully dissolve, even in a strong organic solvent like DMSO. If you observe particulate matter or cloudiness in your solution, consider the following troubleshooting steps:
-
Sonication: Place the vial containing the solution in an ultrasonic water bath for several minutes. This can help to break up any clumps of powder and facilitate dissolution. For similar compounds, the use of sonication is often recommended.[8][9]
-
Gentle Warming: Gently warm the solution to 37°C for a short period. An increase in temperature can enhance the solubility of many compounds.[10] However, avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its effectiveness as a solvent for hydrophobic compounds.
Q5: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds prepared in a high concentration of organic solvent. Here are some solutions:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of 0.5% or lower. While many cell lines can tolerate up to 1% DMSO, lower concentrations are always preferable to minimize solvent toxicity and reduce the risk of precipitation.
-
Serial Dilutions: Instead of adding the concentrated stock solution directly to your final volume of medium, perform serial dilutions in your culture medium. This gradual decrease in the organic solvent concentration can help to keep the compound in solution.
-
Use of a Surfactant: For in vivo studies, formulations often include surfactants like Tween-80 to improve solubility and stability in aqueous environments.[8] While less common for in vitro work, a very low concentration of a biocompatible surfactant could be tested for its effect on solubility and cell viability.
-
BSA Conjugation: For certain applications, conjugating the compound to bovine serum albumin (BSA) can improve its solubility and delivery to cells in culture.
Q6: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?
If this compound is not producing the expected biological outcome, consider the following potential issues:
-
Solubility and Bioavailability: As discussed above, if the compound has precipitated out of solution, its effective concentration will be much lower than intended. Visually inspect your culture wells for any signs of precipitation.
-
Cellular Uptake: The compound may not be efficiently entering your specific cell type. Permeability can be a limiting factor for some compounds.
-
Target Expression: Confirm that your cell line expresses HSD17B13 at a sufficient level. HSD17B13 expression is highest in liver cells.[3][4]
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution is not expired. Repeated freeze-thaw cycles can also lead to degradation.
-
Assay Conditions: Review your experimental protocol to ensure that the assay conditions (e.g., incubation time, cell density, substrate concentration) are optimal for detecting the effect of the inhibitor.
Data and Protocols
Solubility of Structurally Similar HSD17B13 Inhibitors
The following table summarizes the solubility data for HSD17B13 inhibitors that are structurally similar to this compound. This information can be used as a guide for preparing solutions of this compound.
| Compound | Solvent | Solubility | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL | Requires sonication. |
| HSD17B13-IN-43 | DMSO | 10 mg/mL | Requires sonication.[9] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Weigh the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate the Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 508.33 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (µL) = (0.001 g / 508.33 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 196.7 µL
-
-
Dissolve the Compound: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Aid Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic water bath for 10-15 minutes or gently warm the solution to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw the Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To minimize the final DMSO concentration, prepare one or more intermediate dilutions of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Prepare the Final Working Solution: Add the appropriate volume of the stock or intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).
-
Mix and Apply: Gently mix the final working solution and immediately add it to your cells.
Visualizations
HSD17B13 Signaling Pathway in NAFLD
Caption: Simplified signaling pathway of HSD17B13 in NAFLD.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Optimizing Hsd17B13-IN-86 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Hsd17B13-IN-86 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[2] By inhibiting the enzymatic activity of HSD17B13, this compound serves as a valuable tool for studying the role of this enzyme in liver pathology. The reported IC50 value of this compound is ≤ 0.1 μM for the substrate estradiol.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its biochemical IC50 of ≤ 0.1 μM, a recommended starting range for cell-based assays is typically between 0.1 µM and 10 µM.[3] It is crucial to experimentally determine the optimal concentration for your specific cell line and assay, as potency in biochemical assays may not directly translate to cellular activity.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[4][5] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I use this compound?
A4: Since HSD17B13 is predominantly expressed in hepatocytes, liver-derived cell lines such as HepG2, Huh7, and HepaRG are highly relevant for studying the effects of this compound.[2][6] It is advisable to confirm the expression of HSD17B13 in your chosen cell line by qPCR or Western blot before initiating experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit HSD17B13 in a cellular context. - Low cell permeability: The compound may not efficiently cross the cell membrane. - Inhibitor instability: The compound may be degrading in the cell culture medium over the course of the experiment. - Low target expression: The chosen cell line may not express sufficient levels of HSD17B13. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). - While specific permeability data for this compound is not readily available, consider increasing the incubation time or concentration. - Minimize the duration of the experiment or replenish the medium with fresh inhibitor. - Verify HSD17B13 expression in your cell line via Western blot or qPCR. |
| High cytotoxicity observed | - Inhibitor concentration is too high: High concentrations of small molecule inhibitors can lead to off-target effects and cellular toxicity.[3] - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.[7] - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.5% for DMSO). Always include a vehicle-only control in your experiments. |
| Inconsistent or variable results | - Inhibitor precipitation: The inhibitor may not be fully dissolved or may precipitate out of solution at the working concentration. - Cell culture variability: Inconsistent cell seeding density, passage number, or cell health can lead to variable results. | - Ensure the inhibitor is completely dissolved in the stock solution. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent system if possible. - Standardize your cell culture practices, including using cells within a defined passage number range and ensuring consistent seeding densities. |
| Unexpected off-target effects | - Non-specific binding: The inhibitor may be binding to other proteins in the cell, leading to unintended biological effects. | - Use the lowest effective concentration of the inhibitor to minimize off-target effects.[3] - Consider using a structurally related but inactive analog as a negative control, if available.[3] - If possible, validate key findings using a secondary method, such as siRNA-mediated knockdown of HSD17B13. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting HSD17B13 activity in a relevant cell line (e.g., HepG2).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
HepG2 cells (or other relevant hepatocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Assay for measuring a downstream effect of HSD17B13 inhibition (e.g., a lipid accumulation assay using Oil Red O staining, or a specific enzyme activity assay if a suitable substrate is known for cellular assays).
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the nature of the downstream assay.
-
Assay Performance: After incubation, perform the selected assay to measure the biological effect.
-
Data Analysis: Plot the results as a dose-response curve with the inhibitor concentration on the x-axis and the measured biological effect on the y-axis. Calculate the EC50 (half-maximal effective concentration) from this curve.
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
HepG2 cells (or other relevant hepatocyte cell line)
-
Cell culture medium
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
Positive control for cytotoxicity (e.g., doxorubicin or staurosporine)
Procedure:
-
Prepare Stock and Dilutions: Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with the serial dilutions of this compound, a vehicle control, a negative control (medium only), and a positive control for cytotoxicity.
-
Incubation: Incubate for the same duration as your planned experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the concentration at which a significant decrease in cell viability is observed. This will define the maximum non-toxic concentration for your experiments.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. resources.biomol.com [resources.biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSD17B13-IN-47 | 17β-HSD | 2912455-14-0 | Invivochem [invivochem.com]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Hsd17B13-IN-86 stability in DMSO and culture media
Technical Support Center: Hsd17B13-IN-86
This technical support center provides guidance on the stability of this compound in DMSO and culture media, along with troubleshooting advice for common experimental issues. As specific stability data for this compound is not publicly available, the information provided is based on general recommendations for similar small molecule inhibitors and best practices for laboratory research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, as a solid, should be stored at -20°C for long-term stability, which can be effective for up to three years for similar compounds. For short-term storage, 4°C is also acceptable. Some suppliers ship these compounds at room temperature, indicating stability for the duration of shipping.
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for this compound and similar inhibitors is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound.
Q3: How should I prepare and store stock solutions of this compound in DMSO?
A: Prepare a concentrated stock solution in anhydrous DMSO. Based on recommendations for similar Hsd17B13 inhibitors, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the stability of this compound in cell culture media?
A: The stability of small molecules in aqueous solutions like cell culture media can be limited.[3] It is highly recommended to prepare working solutions by diluting the DMSO stock solution into the culture medium immediately before use. Avoid storing the compound in culture media for extended periods.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v). It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
Problem 1: My this compound precipitated when I added it to the cell culture medium.
-
Cause: The compound may have low solubility in aqueous solutions. Adding a concentrated DMSO stock directly to the medium can cause it to crash out of solution.
-
Solution: Try making intermediate dilutions of your DMSO stock solution in DMSO before adding it to the aqueous medium. This gradual dilution can help maintain solubility. Ensure the final DMSO concentration remains at a non-toxic level for your cells. Gentle warming or sonication can also aid in dissolution, but be cautious as this may affect the compound's stability.
Problem 2: I am observing inconsistent or no activity of this compound in my experiments.
-
Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution can lead to degradation. Stability in culture media can also be a factor, as some compounds degrade rapidly in aqueous environments.[3]
-
Solution 1: Use freshly prepared working solutions for each experiment. Ensure your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If you suspect degradation, it is best to use a fresh vial of the compound.
-
Cause 2: Incorrect Concentration. There might be an error in the calculation of the stock or working solution concentration.
-
Solution 2: Double-check all calculations for preparing your stock and working solutions. If possible, verify the concentration of your stock solution using a spectrophotometer, if the molar absorptivity is known.
Problem 3: I am observing toxicity in my cells, even at low concentrations of this compound.
-
Cause 1: DMSO Toxicity. The final concentration of DMSO in your culture medium may be too high for your specific cell line.
-
Solution 1: Ensure the final DMSO concentration is at or below 0.1%. Run a vehicle control with just DMSO to determine the tolerance of your cells to the solvent.
-
Cause 2: Compound-Specific Toxicity. The compound itself may be cytotoxic to your cell line at the concentrations being tested.
-
Solution 2: Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line and experimental duration.
Stability and Storage Recommendations for Hsd17B13 Inhibitors (General Guidance)
Since specific data for this compound is unavailable, the following table summarizes the storage recommendations for other Hsd17B13 inhibitors. This information can be used as a general guideline.
| Compound Format | Storage Temperature | Recommended Duration | Source(s) |
| Solid (Powder) | -20°C | 3 years | |
| Stock Solution in DMSO | -80°C | 6 months | [1][2] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
Experimental Protocol: General Workflow for Assessing Small Molecule Stability
The following is a generalized protocol for assessing the stability of a small molecule inhibitor like this compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh the small molecule inhibitor.
-
Dissolve in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
-
Incubation in Target Media:
-
Dilute the stock solution to the final desired concentration in both DMSO and the cell culture medium to be used in experiments.
-
Create aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples under the same conditions as your planned experiments (e.g., 37°C, 5% CO₂).
-
-
Sample Analysis:
-
At each time point, take a sample from each condition.
-
Analyze the concentration of the intact compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Compare the peak area of the compound at each time point to the peak area at time 0.
-
Calculate the percentage of the compound remaining at each time point to determine its stability under those conditions.
-
References
Preventing Hsd17B13-IN-86 precipitation in aqueous solutions
Welcome to the technical support center for Hsd17B13-IN-86. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists overcome challenges with the solubility of this compound in aqueous solutions, ensuring the success of your experiments.
Troubleshooting Guide
This guide addresses the most common issue encountered with this compound: precipitation in aqueous solutions.
Issue: My this compound precipitated out of my aqueous solution. What should I do?
Answer:
Precipitation of this compound is a common issue due to its likely hydrophobic nature, a characteristic shared by many small molecule inhibitors. This compound is an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) with an IC50 value of ≤ 0.1 μM for estradiol.[1] The following troubleshooting workflow and experimental protocols are designed to help you achieve a stable solution.
References
Troubleshooting inconsistent results with Hsd17B13-IN-86
Welcome to the technical support center for Hsd17B13-IN-86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism.[1][2] It catalyzes the conversion of 17-ketosteroids to 17-hydroxysteroids and is also known to have retinol dehydrogenase activity.[1][3] this compound inhibits the enzymatic activity of HSD17B13, making it a valuable tool for studying the role of this enzyme in various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: What are the reported IC50 values for this compound and other inhibitors?
This compound has a reported IC50 value of ≤ 0.1 μM for the inhibition of HSD17B13 with estradiol as a substrate. For comparison, other inhibitors have also been characterized.
| Inhibitor | IC50 (Estradiol as substrate) | IC50 (LTB4 as substrate) | Reference |
| This compound | ≤ 0.1 μM | Not Reported | MedchemExpress |
| Hsd17B13-IN-8 | < 0.1 μM | < 1 μM | --INVALID-LINK--[4] |
| BI-3231 | Kᵢ (human): single-digit nM | Not Reported | --INVALID-LINK--[5] |
| Compound 1 (from structural study) | Reasonably potent | Reasonably potent | --INVALID-LINK-- |
| Compound 2 (from structural study) | Reasonably potent | Reasonably potent | --INVALID-LINK-- |
Q3: In what experimental systems can this compound be used?
This compound can be utilized in a variety of experimental settings, including:
-
In vitro enzyme activity assays: To determine the potency and selectivity of the inhibitor against purified recombinant HSD17B13 protein.
-
Cell-based assays: Using liver-derived cell lines (e.g., Huh7, HepG2) to investigate the effects of HSD17B13 inhibition on cellular processes such as lipid accumulation, inflammation, and fibrosis.[6]
-
In vivo animal models: In preclinical studies using rodent models of NAFLD/NASH to evaluate the therapeutic potential of HSD17B13 inhibition.
Troubleshooting Inconsistent Results
Problem 1: Higher than expected IC50 value or no inhibition observed.
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Temperature: Ensure the assay buffer is at room temperature before starting the experiment. - pH: Verify that the buffer pH is optimal for HSD17B13 activity (typically around pH 7.5). |
| Reagent Issues | - Enzyme Activity: Confirm the activity of your HSD17B13 enzyme stock. Use a fresh aliquot if necessary and avoid repeated freeze-thaw cycles. - Inhibitor Integrity: Ensure this compound is properly dissolved and has been stored correctly to prevent degradation. Prepare fresh stock solutions. - Substrate Concentration: Use a substrate concentration at or below the Km value for accurate IC50 determination. |
| Assay Protocol | - Incubation Times: Adhere to the recommended pre-incubation time for the inhibitor with the enzyme before adding the substrate. - Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate reagent concentrations. |
Problem 2: High background signal in the assay.
| Potential Cause | Troubleshooting Steps |
| Assay Buffer Components | - Interfering Substances: Avoid using interfering substances such as high concentrations of detergents (e.g., SDS, Tween-20), EDTA, or sodium azide in your sample preparation. - Autofluorescence/Autoluminescence: If using a fluorescence or luminescence-based assay, check for background signal from the assay plate or buffer components. |
| Sample Preparation | - Endogenous Enzyme Activity: If using cell lysates or tissue homogenates, consider the presence of other dehydrogenases that may contribute to the signal. Use specific controls to account for this. |
| Contamination | - Microbial Contamination: Ensure all reagents and equipment are sterile to prevent microbial growth, which can interfere with the assay. |
Problem 3: Poor solubility of this compound in aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Nature of the Compound | - Solvent: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in the assay is low (usually <1%) to avoid affecting enzyme activity. - Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent. |
| Precipitation in Assay Buffer | - Final Concentration: Be mindful of the final concentration of the inhibitor in the aqueous assay buffer to avoid precipitation. If precipitation is observed, you may need to adjust the final DMSO concentration or use a different formulation if available. |
Problem 4: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Pipetting Variability | - Technique: Ensure consistent pipetting technique across all wells and replicates. - Master Mix: Prepare a master mix of reagents to minimize well-to-well variability. |
| Plate Edge Effects | - Evaporation: In microplate-based assays, wells on the edge of the plate are more prone to evaporation. To mitigate this, avoid using the outer wells or fill them with buffer/media. |
| Incomplete Mixing | - Gentle Agitation: Ensure thorough but gentle mixing of reagents in each well after addition. |
Experimental Protocols
Detailed Methodology for a Generic In Vitro HSD17B13 Inhibition Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20)
-
Substrate (e.g., β-estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
DMSO (for dissolving the inhibitor)
-
Microplates (e.g., 384-well, white or black depending on the detection method)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice. Allow the assay buffer to reach room temperature before use.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the recombinant HSD17B13 enzyme to each well.
-
Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate/cofactor mix containing β-estradiol (or another substrate) and NAD+ in the assay buffer.
-
Add the substrate/cofactor mix to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent (e.g., NAD(P)H-Glo™) to each well.
-
Incubate as per the manufacturer's instructions to allow the signal to develop.
-
-
Data Acquisition:
-
Read the plate using a suitable microplate reader (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Signaling Pathways and Workflows
HSD17B13 Signaling and Pathophysiological Role in NAFLD
Caption: HSD17B13 signaling in hepatocytes and its role in NAFLD.
General Experimental Workflow for this compound
Caption: A logical workflow for experiments involving this compound.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HSD17B13 Inhibition
Disclaimer: A comprehensive search for "Hsd17B13-IN-86" did not yield specific data on its off-target effects or safety profile. The following information is based on the broader topic of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a therapeutic target and general considerations for inhibitor development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its role in liver disease?
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3][4] Its expression is elevated in non-alcoholic fatty liver disease (NAFLD).[1][5] HSD17B13 is involved in lipid metabolism and has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][6][7][8]
Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of NAFLD to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[2][4][6][9] This protective effect makes HSD17B13 a promising therapeutic target for the treatment of chronic liver diseases.[1][3][10]
Q2: What are the potential off-target effects to consider when developing an HSD17B13 inhibitor?
HSD17B13 belongs to the 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily, which consists of 15 members with varied functions in hormone, fatty acid, and bile acid metabolism.[1][5] Due to the sequence homology within this family, a key challenge in developing HSD17B13 inhibitors is achieving high selectivity. Off-target inhibition of other HSD17B family members could lead to undesirable side effects related to steroid hormone disruption or other metabolic pathways. Therefore, comprehensive selectivity profiling against other HSD17B isoforms is crucial.
Q3: How can I assess the on-target activity of my HSD17B13 inhibitor in a cellular model?
To assess the on-target activity of an HSD17B13 inhibitor, you can use a cellular model of NAFLD, for example, by treating hepatocytes with fatty acids like palmitate to induce lipid accumulation.[1] The efficacy of the inhibitor can be determined by measuring its ability to reduce lipid droplet size and number, which can be visualized by staining with dyes like Oil Red O or BODIPY. Additionally, you can measure the expression of genes involved in lipid metabolism and fibrosis.
Troubleshooting Guides
Problem: My HSD17B13 inhibitor shows low potency in cellular assays despite good in vitro enzymatic activity.
-
Possible Cause 1: Poor Cell Permeability. The compound may not be effectively crossing the cell membrane to reach its target on the lipid droplets.
-
Troubleshooting Step: Assess the physicochemical properties of the inhibitor, such as lipophilicity and molecular weight. Consider performing a cell permeability assay (e.g., PAMPA or Caco-2).
-
-
Possible Cause 2: Compound Efflux. The inhibitor may be actively transported out of the cells by efflux pumps.
-
Troubleshooting Step: Co-incubate the cells with known efflux pump inhibitors to see if the potency of your compound improves.
-
-
Possible Cause 3: High Protein Binding. The inhibitor may be binding to proteins in the cell culture medium, reducing its free concentration.
-
Troubleshooting Step: Measure the protein binding of your compound in the specific cell culture medium used. Consider using a medium with lower serum content if appropriate for your cell type.
-
Problem: I am observing unexpected cellular toxicity with my HSD17B13 inhibitor.
-
Possible Cause 1: Off-Target Effects. The inhibitor may be hitting other targets in the cell, leading to toxicity.
-
Troubleshooting Step: Perform a broad kinase panel screening and screen against other relevant off-targets, especially other members of the HSD17B family.
-
-
Possible Cause 2: Reactive Metabolite Formation. The compound may be metabolized into a reactive species that causes cellular damage.
-
Troubleshooting Step: Conduct metabolite identification studies using liver microsomes to identify potential reactive metabolites.
-
Data Presentation
Table 1: Overview of the Human HSD17B Superfamily
| Family Member | Primary Function(s) | Potential for Off-Target Interaction |
| HSD17B1 | Estradiol biosynthesis | High |
| HSD17B2 | Inactivation of androgens and estrogens | High |
| HSD17B3 | Testosterone biosynthesis | High |
| HSD17B4 | Peroxisomal β-oxidation of fatty acids | Moderate |
| HSD17B5 (AKR1C3) | Prostaglandin metabolism, androgen biosynthesis | Moderate |
| HSD17B6 | Androgen and estrogen metabolism | High |
| HSD17B7 | Cholesterol biosynthesis | Moderate |
| HSD17B8 | Estradiol and fatty acid metabolism | Moderate |
| HSD17B10 | Neurosteroid and isoleucine metabolism | Moderate |
| HSD17B11 | Steroid and lipid metabolism | Moderate |
| HSD17B12 | Fatty acid elongation | Moderate |
| HSD17B13 | Lipid metabolism, retinol dehydrogenase activity | Target |
| HSD17B14 | Androgen and estrogen metabolism | High |
| HSD17B15 (AKR1C1) | Progesterone metabolism | Moderate |
Experimental Protocols
Protocol 1: General In Vitro HSD17B13 Enzymatic Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring NADH fluorescence or absorbance
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.
-
Add the purified HSD17B13 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (estradiol).
-
Monitor the production of NADH over time by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in NAFLD.
Caption: General workflow for HSD17B13 inhibitor discovery and development.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
How to minimize Hsd17B13-IN-86 toxicity in cell lines
Welcome to the Technical Support Center for Hsd17B13 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Hsd17B13 inhibitors effectively while minimizing potential toxicity in cell-based assays.
Understanding Hsd17B13 and its Inhibition
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3][4] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3][5][6] This protective effect has made Hsd17B13 a promising therapeutic target for these conditions.[5][7][8] Small molecule inhibitors are being developed to block the enzymatic activity of Hsd17B13, aiming to replicate the protective effects seen in individuals with the genetic variants.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 inhibitors?
A1: Hsd17B13 inhibitors are designed to block the enzymatic activity of the Hsd17B13 protein. This enzyme is involved in lipid metabolism within liver cells.[2][4] By inhibiting its function, these small molecules aim to prevent the progression of liver disease. The precise substrates and metabolic pathways regulated by Hsd17B13 are still under investigation, but they are known to involve retinol and other lipid species.[1][3][11]
Q2: Why am I observing toxicity in my cell lines when using an Hsd17B13 inhibitor?
A2: Toxicity from small molecule inhibitors in cell lines can arise from several factors:
-
On-target toxicity: The intended biological effect of inhibiting Hsd17B13 might have consequences for cell health, depending on the cell type and experimental conditions.
-
Off-target effects: The inhibitor may bind to and affect other proteins in the cell, leading to unintended and toxic consequences.[12][13][14] Most small molecule drugs interact with multiple targets.[15][16]
-
Compound-specific issues: The chemical properties of the inhibitor itself, such as poor solubility or stability in culture media, can contribute to cytotoxicity.[17]
-
Incorrect dosage: Using a concentration of the inhibitor that is too high is a common cause of toxicity.[17]
Q3: What are the typical signs of toxicity I should look for?
A3: Signs of toxicity in cell culture can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased apoptosis or necrosis.
-
Alterations in metabolic activity.
-
Induction of stress response pathways.
Q4: Are there known differences in Hsd17B13 function between species?
A4: Yes, there may be interspecies differences in Hsd17B13 function. For instance, some studies have shown that knocking out the Hsd17b13 gene in mice did not replicate the protective effects against liver disease seen in humans with loss-of-function variants.[18] It is important to consider these potential differences when translating findings from animal models or cell lines of different species.
Troubleshooting Guide: Minimizing Hsd17B13-IN-86 Toxicity
This guide provides a systematic approach to troubleshoot and minimize toxicity when using this compound or other Hsd17B13 inhibitors in your cell line experiments.
Step 1: Optimizing Inhibitor Concentration
A common source of toxicity is an excessively high inhibitor concentration. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits Hsd17B13 activity without causing significant cell death.
Experimental Workflow for Dose-Response and Viability Testing
Caption: Workflow for determining the optimal concentration of this compound.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (vs. Vehicle) | % Cytotoxicity (LDH Release) | Hsd17B13 Activity Inhibition (%) |
| 0 (Vehicle) | 100 | 0 | 0 |
| 0.1 | 98 | 2 | 15 |
| 0.5 | 95 | 5 | 45 |
| 1 | 92 | 8 | 70 |
| 5 | 75 | 25 | 95 |
| 10 | 50 | 50 | 98 |
| 25 | 20 | 80 | 100 |
This is example data. Users should generate their own data.
Step 2: Implementing Proper Controls
The use of appropriate controls is essential to correctly interpret your results.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This helps to distinguish the inhibitor's effects from those of the solvent.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help to identify off-target effects.
-
Positive Control for Toxicity: Include a known cytotoxic agent to ensure your viability and toxicity assays are working correctly.
-
Cell Line Controls:
-
HSD17B13 Knockout/Knockdown Cells: If available, use cells where the HSD17B13 gene has been knocked out or its expression is knocked down. If this compound is still toxic in these cells, it strongly suggests off-target effects.[14]
-
Non-Expressing Cell Lines: Use a cell line that does not express Hsd17B13. Toxicity in these cells would also point towards off-target effects.
-
Step 3: Assessing the Mechanism of Toxicity
If toxicity is still observed at the desired inhibitory concentration, it is important to understand the underlying mechanism.
Troubleshooting Decision Tree for Unexpected Toxicity
References
- 1. escholarship.org [escholarship.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. enanta.com [enanta.com]
- 11. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. resources.biomol.com [resources.biomol.com]
- 18. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Hsd17B13-IN-86 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-86 in in vivo studies, with a focus on overcoming potential bioavailability challenges.
Troubleshooting Guides
Issue: Poor or Variable Efficacy in Animal Models
Low bioavailability is a primary suspect when in vivo efficacy is not observed despite in vitro potency. This guide provides a systematic approach to troubleshooting this issue.
1. Physicochemical Property Assessment
-
Question: Have the fundamental physicochemical properties of this compound been characterized?
-
Guidance: Understanding the solubility, lipophilicity (LogP), and permeability of your compound is the first step. These properties will dictate the formulation strategy. While specific data for this compound is not publicly available, similar small molecule inhibitors often exhibit poor aqueous solubility.
Table 1: Hypothetical Physicochemical Properties of a Poorly Soluble Small Molecule Inhibitor
| Parameter | Value Range | Implication for Bioavailability |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Low dissolution rate in the gastrointestinal tract. |
| LogP | 3 - 5 | High lipophilicity can lead to poor solubility and potential for high first-pass metabolism. |
| Permeability (e.g., Caco-2) | > 1 x 10⁻⁶ cm/s | High permeability is favorable, but can be negated by poor solubility. |
2. Formulation Strategy
-
Question: Is the formulation appropriate for a poorly soluble compound?
-
Guidance: A simple aqueous suspension is often insufficient for compounds with low solubility. Consider the following formulation strategies to enhance dissolution and absorption.
Table 2: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Type | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400) and water. | Simple to prepare. | Can cause precipitation upon dilution in vivo; potential for solvent toxicity. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Self-emulsifying or self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents. | Forms fine emulsions in the GI tract, increasing surface area for absorption. Can bypass first-pass metabolism via lymphatic uptake. | More complex to develop and characterize. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous state. | Significantly increases aqueous solubility and dissolution rate. | Can be physically unstable and revert to a crystalline form. Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers. | Increases surface area for dissolution. Can be administered orally or intravenously. | Can be prone to aggregation; requires specialized milling or precipitation techniques. |
Experimental Workflow for Formulation Development
Figure 1: Experimental workflow for developing a suitable formulation to improve bioavailability.
3. Route of Administration
-
Question: Could the route of administration be contributing to low bioavailability?
-
Guidance: Oral administration is convenient but subjects the compound to the harsh environment of the GI tract and first-pass metabolism in the liver. For initial in vivo efficacy studies, consider alternative routes that bypass these barriers.
Table 3: Comparison of Administration Routes
| Route | Bioavailability | Considerations |
| Oral (PO) | Variable, often low for poorly soluble compounds. | Subject to pH variations, enzymatic degradation, and first-pass metabolism. |
| Intraperitoneal (IP) | Generally higher than oral. | Bypasses the GI tract but still subject to some first-pass metabolism. Risk of local irritation. |
| Intravenous (IV) | 100% by definition. | Bypasses absorption barriers completely. Useful for determining intrinsic clearance and volume of distribution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).[1][2] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5] For this compound to be effective in in vivo models of these diseases, it must be absorbed into the bloodstream and reach its target tissue (the liver) at a sufficient concentration to inhibit the enzyme. Poor bioavailability can lead to sub-therapeutic concentrations at the target site, resulting in a lack of efficacy.
HSD17B13 Signaling Pathway in NAFLD/NASH
Figure 2: Simplified diagram showing the role of HSD17B13 in NAFLD progression and the inhibitory action of this compound.
Q2: What are the key factors that limit the bioavailability of small molecule inhibitors like this compound?
A2: The bioavailability of orally administered drugs is primarily influenced by:
-
Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Permeability: The drug must be able to pass through the intestinal wall into the bloodstream.
-
Metabolism: The drug may be broken down by enzymes in the intestines and liver (first-pass metabolism) before it reaches systemic circulation.[6]
Q3: How can I perform a preliminary assessment of my this compound formulation?
A3: A simple in vitro dissolution test can provide valuable insights.
-
Prepare your formulation of this compound.
-
Add it to a simulated gastric or intestinal fluid (available commercially or can be prepared in-house).
-
Stir at 37°C and take samples at various time points.
-
Analyze the concentration of dissolved this compound in the samples using a suitable analytical method (e.g., HPLC-UV).
-
A rapid and high extent of dissolution is indicative of a promising formulation for in vivo studies.
Q4: Are there any structural modification strategies to improve the bioavailability of this compound?
A4: While formulation is a common approach, structural modifications can also be employed, though this involves synthesizing new chemical entities.[6] Strategies include:
-
Prodrugs: A pharmacologically inactive derivative is synthesized to have improved solubility or permeability and is converted to the active drug in the body.[7]
-
Salt Formation: For acidic or basic compounds, forming a salt can significantly improve dissolution rates.[7][8]
-
Bioisosteric Replacement: Replacing a part of the molecule with another group with similar physical or chemical properties to improve physicochemical properties without losing pharmacological activity.[6]
Logical Relationship of Bioavailability Improvement Strategies
Figure 3: Overview of strategies to address poor in vivo bioavailability.
For further assistance, please contact our technical support team with details of your experimental setup and any data you have collected.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 8. drughunter.com [drughunter.com]
Technical Support Center: Hsd17B13-IN-86 Stability
This technical support center provides guidance on the stability of Hsd17B13-IN-86 in cell culture medium. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in standard cell culture medium?
A1: Currently, there is no publicly available data specifically detailing the half-life of this compound in cell culture medium. The stability of a small molecule in cell culture can be influenced by various factors, including the specific cell line, medium composition, and incubation conditions.[1][2] It is crucial to experimentally determine the stability of the compound under the specific conditions of your assay.
Q2: What are the common factors that can affect the stability of a small molecule inhibitor like this compound in cell culture?
A2: Several factors can impact the stability of small molecules in cell culture:
-
Physicochemical Properties of the Compound: Inherent properties such as solubility, light sensitivity, and susceptibility to hydrolysis or oxidation play a significant role.[3][4]
-
Cell Culture Medium Components: Components in the medium, such as serum proteins, can non-specifically bind to the compound.[5] Other components might catalytically degrade the molecule.
-
Cellular Metabolism: If the cells are metabolically active, they can enzymatically modify or degrade the inhibitor.
-
Experimental Conditions: Temperature, pH, humidity, and exposure to light can all affect the stability of the compound.[6]
-
Storage and Handling: Improper storage of stock solutions or repeated freeze-thaw cycles can lead to degradation.[3]
Q3: How can I determine the stability of this compound in my specific cell culture setup?
A3: A stability assay should be performed under your experimental conditions. This typically involves incubating this compound in the cell culture medium (with and without cells) over a time course and then quantifying the remaining compound at each time point using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How should I present the stability data for this compound?
A4: Quantitative stability data should be summarized in a clear and structured table. Below is a hypothetical example of how to present such data.
Hypothetical Stability Data for this compound in Cell Culture Medium
| Time (hours) | Concentration in Medium with Cells (µM) | Concentration in Medium without Cells (µM) | Percent Remaining (with Cells) | Percent Remaining (without Cells) |
| 0 | 10.0 | 10.0 | 100% | 100% |
| 2 | 9.1 | 9.8 | 91% | 98% |
| 6 | 7.5 | 9.5 | 75% | 95% |
| 12 | 5.2 | 9.2 | 52% | 92% |
| 24 | 2.6 | 8.8 | 26% | 88% |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Determining the In Vitro Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a cell culture system.
1. Materials
-
This compound
-
Cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium (including serum, if applicable)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile or other suitable organic solvent for extraction
-
HPLC or LC-MS system for analysis
2. Methods
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Plating: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Experimental Setup:
-
Prepare two sets of wells: one with cells and one with medium only (no cells).
-
Add this compound to both sets of wells at the final desired concentration.
-
-
Time Course Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect aliquots of the medium from both sets of wells.
-
Sample Preparation:
-
To precipitate proteins and extract the compound, add a cold organic solvent (e.g., acetonitrile) to the collected medium samples.
-
Vortex and centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant containing the compound to a new tube for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Generate a standard curve to accurately quantify the compound in the experimental samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound versus time to determine the degradation rate and half-life.
-
Caption: Experimental workflow for determining small molecule stability in cell culture.
Troubleshooting Guide
Q1: I am observing rapid loss of this compound in my cell-free medium control. What could be the cause?
A1: Rapid loss of the compound in the absence of cells suggests chemical instability. Consider the following:
-
Hydrolysis: The compound may be susceptible to hydrolysis in the aqueous environment of the medium.
-
Light Sensitivity: Ensure the experiment is conducted with minimal light exposure if the compound is light-sensitive.
-
Adsorption to Plasticware: The compound might be binding to the surface of the cell culture plates.[5] To test this, you can analyze a sample of the medium after a brief incubation in the plate.
-
Medium Component Interaction: A component in the medium could be directly degrading the compound. You can test stability in a simpler buffer like PBS to investigate this.
Q2: The concentration of this compound is decreasing much faster in the presence of cells compared to the cell-free control. What does this indicate?
A2: This suggests that the cells are contributing to the loss of the compound. Possible reasons include:
-
Cellular Metabolism: The cells may be metabolizing the compound. You could use a metabolic inhibitor to see if this prevents the rapid loss.
-
Cellular Uptake: The compound might be rapidly taken up by the cells, leading to a decrease in its concentration in the medium. You can lyse the cells at each time point and analyze the intracellular concentration to confirm this.
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility can stem from several sources:
-
Inconsistent Cell Seeding Density: Ensure the same number of cells are plated for each experiment.
-
Variability in Stock Solution: Prepare fresh stock solutions or ensure proper storage of existing stocks to avoid degradation.[3]
-
Inconsistent Incubation Times: Adhere strictly to the planned time points for sample collection.
-
Analytical Method Variability: Ensure your HPLC or LC-MS method is robust and validated. Run standards with each analysis to check for consistency.
Caption: Troubleshooting decision tree for unexpected compound stability results.
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scitechnol.com [scitechnol.com]
Addressing batch-to-batch variability of Hsd17B13-IN-86
Welcome to the technical support center for Hsd17B13-IN-86. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this inhibitor, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hsd17B13 and its inhibitor, this compound?
A1: Hsd17B13, or 17-beta-hydroxysteroid dehydrogenase 13, is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2][3][4] It is involved in various metabolic processes, including the metabolism of steroids, fatty acids, and retinol.[1][2][5] The precise physiological function of Hsd17B13 is still under investigation, but it is understood to play a role in hepatic lipid metabolism.[6][7] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).[1][2][3][6]
This compound is a small molecule inhibitor designed to target the enzymatic activity of the Hsd17B13 protein. By inhibiting Hsd17B13, the compound aims to replicate the protective effects observed with genetic loss-of-function variants, potentially reducing liver fat accumulation, inflammation, and fibrosis.[2][6]
Q2: We are observing significant differences in experimental outcomes between different lots of this compound. What could be the cause of this batch-to-batch variability?
A2: Batch-to-batch variability in small molecule inhibitors can stem from several factors related to the chemical manufacturing process.[8] These can include:
-
Purity and Impurity Profile: Minor variations in the purity of raw materials or the presence of different impurities can alter the compound's biological activity.[8]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different physical properties like solubility and bioavailability, leading to varied efficacy.[9]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's properties and even introduce toxicity in cellular assays.
-
Physical Properties: Differences in particle size or surface area between batches can affect the dissolution rate and bioavailability of the inhibitor.[10]
It is crucial to obtain a Certificate of Analysis (CoA) for each batch to compare purity, impurity profiles, and other specified parameters.
Q3: How can we mitigate the impact of batch-to-batch variability in our experiments?
A3: To minimize the impact of variability, we recommend the following steps:
-
Qualification of New Batches: Before use in critical experiments, each new batch of this compound should be qualified. This can be done by running a simple, reproducible assay to confirm its potency (e.g., an in vitro enzyme inhibition assay or a cell-based assay measuring a known downstream effect).
-
Consistent Experimental Conditions: Ensure that all other experimental parameters, such as cell passage number, reagent sources, and incubation times, are kept consistent.
-
Proper Storage and Handling: Store the inhibitor according to the manufacturer's instructions, typically desiccated and protected from light at a low temperature. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Solubility Checks: Visually inspect the solubilization of the compound. Poorly dissolved compound will lead to inaccurate concentrations and inconsistent results.
-
Use of a Reference Batch: If possible, reserve a small amount of a "gold standard" or reference batch that has been shown to provide consistent results. This can be used to qualify new batches.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Reduced or No Inhibitory Activity
If you observe a decrease or complete loss of the expected inhibitory effect of this compound, consider the following troubleshooting steps.
Issue 2: Inconsistent Results Between Experiments
For inconsistent results that cannot be attributed to a specific batch, follow this logical workflow.
Data Presentation
When communicating with technical support regarding batch-to-batch variability, providing quantitative data in a structured format is essential.
Table 1: Example of Batch Qualification Data
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Purity (HPLC, %) | 99.5 | 98.9 | 99.6 |
| IC50 (nM) in Enzyme Assay | 55 | 150 | 52 |
| EC50 (µM) in Cell Assay | 1.2 | 5.8 | 1.1 |
| Solubility in DMSO (mg/mL) | >50 | >50 | 25 |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
In this example, Batch B shows significantly lower potency, while Batch C has lower solubility, which could explain variable results.
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzyme Inhibition Assay
This protocol provides a general method for assessing the direct inhibitory activity of this compound on recombinant Hsd17B13 enzyme.
-
Reagents and Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate (e.g., β-estradiol)
-
Cofactor (e.g., NAD+)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
384-well assay plate
-
Plate reader capable of measuring NADH production (luminescence or fluorescence)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed amount of recombinant Hsd17B13 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate and cofactor mixture.
-
Immediately measure the rate of NADH production using a plate reader over a set time course.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Lipid Accumulation Assay
This protocol outlines a method to evaluate the effect of this compound on lipid accumulation in a relevant cell line (e.g., HepG2 or Huh7).
-
Reagents and Materials:
-
HepG2 or Huh7 cells
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Oleic acid (or other fatty acids to induce lipid loading)
-
This compound (dissolved in DMSO)
-
Lipid staining dye (e.g., Nile Red or BODIPY 493/503)
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI (for nuclear counterstain)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce lipid accumulation by adding oleic acid to the medium and co-incubate with the inhibitor for 24-48 hours.
-
Wash the cells with PBS and fix with paraformaldehyde.
-
Stain the cells with the lipid dye and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the total lipid droplet area or intensity per cell.
-
Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed signaling pathway of Hsd17B13 and the workflow for evaluating an inhibitor.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. news-medical.net [news-medical.net]
- 7. origene.com [origene.com]
- 8. google.com [google.com]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. researchgate.net [researchgate.net]
Hsd17B13-IN-86 degradation and proper handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, proper handling, and experimental use of Hsd17B13-IN-86.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a liver-specific, lipid droplet-associated protein implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[2] this compound exerts its effect by binding to the enzyme and blocking its catalytic activity. The inhibitor has demonstrated an IC50 value of ≤ 0.1 μM for estradiol, a known substrate of HSD17B13.[1]
2. How should I store and handle this compound?
-
Storage of Solid Compound: Store the solid form of this compound in a tightly sealed container in a cool, dry place.[3]
-
Stock Solution Storage: For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Based on stability data for similar research compounds, storage at -80°C is generally preferred for longer shelf life.
-
Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
3. What are the potential degradation pathways for this compound?
This compound is a dichlorophenol-containing compound.[1] While specific degradation studies on this compound are not publicly available, dichlorophenols are generally stable under normal temperatures and pressures.[3] However, they can be susceptible to degradation under certain conditions:
-
Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides, as these can cause decomposition.[3]
-
Thermal Decomposition: At high temperatures, dichlorophenols may decompose to produce toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[3]
-
Photodegradation: Some phenolic compounds are sensitive to light. It is good practice to store solutions in amber vials or protect them from light.
4. My compound seems to have lost activity. What are the possible reasons?
Several factors could contribute to a loss of activity:
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.
-
Contamination: Contamination of the stock solution can introduce substances that degrade the compound or interfere with the assay.
-
Experimental Conditions: Issues with the experimental setup, such as incorrect pH of the buffer, presence of interfering substances, or problems with the target enzyme's activity, can manifest as a loss of compound potency.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and consistent technique. |
| Poor dose-response curve | - Compound precipitation at high concentrations.- Cell toxicity unrelated to HSD17B13 inhibition.- Incorrect serial dilutions. | - Check the solubility of the compound in your cell culture medium.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assay.[4]- Prepare fresh serial dilutions for each experiment. |
| No observable effect of the inhibitor | - Low cellular permeability of the compound.- High nonspecific binding to serum proteins or plasticware.[5]- Insufficient incubation time. | - Consider using a formulation with a permeabilizing agent (use with caution and appropriate controls).- Reduce the serum concentration in your assay medium if possible, and pre-incubate plates with a blocking agent like BSA.- Optimize the incubation time to allow for sufficient cellular uptake and target engagement. |
Experimental Protocols
Biochemical Assay for HSD17B13 Inhibition
This protocol is adapted from established methods for measuring HSD17B13 activity.[6][7]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[6]
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate/cofactor mix containing estradiol (or LTB4) and NAD+ in assay buffer.
-
Add 5 µL of the substrate/cofactor mix to each well.
-
Initiate the reaction by adding 5 µL of recombinant HSD17B13 enzyme in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for another 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay for HSD17B13 Inhibition
This protocol is based on a method using HEK293 cells overexpressing HSD17B13.[8]
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Estradiol
-
384-well cell culture plates
Methodology:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates at an optimized density and incubate overnight.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in culture medium.
-
Remove the culture medium from the cells and add the medium containing the inhibitor.
-
Incubate for 1 hour at 37°C.
-
Add estradiol to a final concentration of 1 µM.
-
Incubate for 4 hours at 37°C.
-
Collect the supernatant and measure the concentration of estrone (the product of estradiol oxidation by HSD17B13) using a suitable method such as an ELISA or LC-MS.
-
Determine the IC50 of this compound based on the reduction in estrone production.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | [1] |
| IC50 | ≤ 0.1 μM (for estradiol) | [1] |
| Chemical Structure | Dichlorophenol derivative | [1] |
| CAS Number | 2770247-78-2 | [1] |
Table 2: Recommended Assay Concentrations
| Assay Type | Compound Concentration Range | Key Parameters |
| Biochemical Assay | 0.1 nM - 10 µM | Enzyme concentration, Substrate concentration (at Km), Incubation time |
| Cell-Based Assay | 1 nM - 30 µM | Cell density, Serum concentration, Incubation time |
Visualizations
Caption: Workflow for a cell-based HSD17B13 inhibition assay.
Caption: Simplified signaling pathway of HSD17B13 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. origene.com [origene.com]
- 3. 2,3-Dichlorophenol(576-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Interpreting unexpected phenotypes with Hsd17B13-IN-86
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Hsd17B13-IN-86. As this compound is a novel compound, this guide is based on the known pharmacology of hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13) and publicly available data on other Hsd17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hsd17B13 inhibitors?
A1: Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver that is involved in hepatic lipid metabolism.[1][2] The enzymatic function of Hsd17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, fatty acids, and retinoids.[3][4] Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[5][6][7] Therefore, inhibiting Hsd17B13 is expected to mimic the protective effects of these genetic variants. Potent and selective inhibitors, such as BI-3231, have been shown to be dependent on the presence of NAD+ for binding to Hsd17B13.[8][9]
Q2: What is the expected phenotype when using this compound in liver cells or in vivo models?
A2: The expected phenotype of Hsd17B13 inhibition is a reduction in hepatic steatosis and inflammation. Inhibition of Hsd17B13 is hypothesized to protect against liver fibrosis.[4] In mouse models of NASH, a potent and selective Hsd17B13 inhibitor demonstrated anti-MASH effects and was found to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway. Down-regulation of Hsd17B13 in high-fat diet-fed mice has been shown to attenuate NAFLD by improving lipid metabolism and reducing inflammation.[10]
Q3: Are there any known off-target effects for Hsd17B13 inhibitors?
A3: While specific off-target effects for this compound would need to be determined experimentally, development of selective inhibitors aims to minimize such effects. For example, the chemical probe BI-3231 has been shown to have good selectivity against the closely related isoform HSD17B11.[8] It is crucial to perform selectivity profiling against other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) family and a broader panel of kinases and receptors to characterize the specificity of this compound.
Troubleshooting Unexpected Phenotypes
Q4: My in vitro cell-based assay shows an increase in lipid accumulation after treatment with this compound, which is contrary to the expected outcome. What could be the reason?
A4: This is an unexpected result, as inhibition of Hsd17B13 is generally expected to reduce or prevent lipid accumulation.[10] However, some studies in mouse models have yielded conflicting results. For instance, one study reported that Hsd17b13 knockout mice developed late-onset fatty liver.[11] Another study found that Hsd17b13 deficiency in mice did not protect against diet-induced liver injury.[12]
Here are some potential reasons for your observation and troubleshooting steps:
-
Compound Specificity and Off-Target Effects: At high concentrations, this compound might have off-target effects that promote lipid accumulation.
-
Troubleshooting: Perform a dose-response experiment to determine if the effect is dose-dependent. Test the compound in a broader screening panel to identify potential off-target interactions.
-
-
Cell Model Specifics: The specific liver cell line you are using might have a different genetic background or metabolic state that influences the outcome.
-
Troubleshooting: Try using different hepatic cell lines (e.g., HepG2, Huh7) or primary hepatocytes to see if the phenotype is consistent.
-
-
Experimental Conditions: The duration of treatment, confluency of cells, and media composition can all impact lipid metabolism.
-
Troubleshooting: Optimize the treatment time and ensure consistent cell culture conditions.
-
Q5: In my animal model, I am not observing the expected protection against liver fibrosis. Why might this be?
A5: While loss-of-function HSD17B13 variants in humans are strongly associated with protection from liver fibrosis, the situation in animal models can be more complex.[4]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may not be reaching the target tissue (liver) in sufficient concentrations or for a long enough duration to exert its effect.
-
Troubleshooting: Perform PK studies to measure the concentration of this compound in the plasma and liver. This will help in optimizing the dosing regimen. The inhibitor BI-3231, for instance, was found to be rapidly cleared from plasma but maintained considerable hepatic exposure.[8]
-
-
Mouse Model Differences: The specific mouse model of liver fibrosis being used can influence the outcome. Some studies with Hsd17b13 knockout mice have shown conflicting results regarding protection from liver disease.[11][12][13]
-
Troubleshooting: Consider using a different, well-characterized model of NASH or liver fibrosis. A study has shown that knockdown of Hsd17b13 in a choline-deficient diet mouse model offered protection against fibrosis.[14]
-
-
Mechanism of Fibrosis Induction: The mechanism by which fibrosis is induced in your model may not be sensitive to Hsd17B13 inhibition.
-
Troubleshooting: Review the literature to ensure that the chosen model is appropriate for studying the role of Hsd17B13.
-
Quantitative Data Summary
For context, the following table summarizes the in vitro potency of a known Hsd17B13 inhibitor, BI-3231.
| Assay Type | Target | Species | IC50 / Ki | Reference |
| Enzymatic Assay | HSD17B13 | Human | Ki = 0.002 nM | [8] |
| Cellular Assay | HSD17B13 | Human | IC50 = 11 nM | [9] |
| Enzymatic Assay | HSD17B13 | Mouse | Ki = 0.5 nM | [9] |
| Enzymatic Assay | HSD17B11 | Human | IC50 > 10,000 nM | [9] |
Key Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay
This protocol is based on a luminescence assay to detect NADH production.[15]
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol or leukotriene B4)
-
NAD+
-
This compound
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD-Glo™ Assay kit
-
384-well white plates
-
-
Procedure:
-
Prepare a solution of this compound at various concentrations in DMSO.
-
In a 384-well plate, add 50-100 nM of the HSD17B13 enzyme.
-
Add this compound to the desired final concentration.
-
Add the substrate (e.g., 10-50 µM estradiol) and NAD+.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm that this compound binds to Hsd17B13 in a cellular context.
-
Materials:
-
Liver cell line (e.g., HepG2)
-
This compound
-
PBS
-
Protease inhibitors
-
Equipment for heating samples and performing Western blotting or ELISA.
-
-
Procedure:
-
Treat cultured liver cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them at different temperatures for 3 minutes.
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsd17B13 in each sample by Western blotting or ELISA using an anti-Hsd17B13 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound from in vitro studies to in vivo validation.
References
- 1. news-medical.net [news-medical.net]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. mdpi.com [mdpi.com]
- 11. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. enanta.com [enanta.com]
Optimizing incubation time for Hsd17B13-IN-86 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving Hsd17B13 inhibitors, with a focus on determining the appropriate incubation time for Hsd17B13-IN-86.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its function?
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, specifically localized to lipid droplets within hepatocytes.[1][2][3] Its primary known enzymatic activity is the conversion of retinol to retinaldehyde.[1][4] Hsd17B13 is also involved in steroid and proinflammatory lipid mediator pathways.[1] The expression of Hsd17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), and in turn, Hsd17B13 promotes SREBP-1c maturation, creating a positive feedback loop that can contribute to hepatic lipid accumulation.[1][5]
Q2: Why is optimizing incubation time for this compound important?
Optimizing the pre-incubation time of an enzyme with its inhibitor is crucial to ensure that the binding has reached equilibrium before initiating the enzymatic reaction.[6][7][8] Insufficient incubation can lead to an underestimation of the inhibitor's potency (IC50 or Ki). Conversely, excessively long incubation times can lead to inhibitor degradation, non-specific effects, or cellular toxicity in cell-based assays.[9] For any new inhibitor like this compound, this parameter must be empirically determined.
Q3: How do I determine the starting concentration for this compound in my experiments?
If the IC50 or Ki value for this compound is known from the literature or supplier information, a starting point for complete inhibition is typically 5 to 10 times the IC50 or Ki value.[9] If this information is unavailable, a wide range of concentrations should be tested to generate a dose-response curve and determine the IC50.[9]
Q4: What are the known signaling pathways involving Hsd17B13?
Hsd17B13 is involved in several signaling pathways related to lipid metabolism and inflammation. Key pathways include:
-
Retinol Metabolism: Hsd17B13 catalyzes the conversion of retinol to retinaldehyde.[1][4]
-
Lipid Metabolism Regulation: Hsd17B13 expression is regulated by the LXR-α/SREBP-1c pathway, and it participates in a positive feedback loop that enhances lipogenesis.[1][5]
-
Inflammation: Hsd17B13 can activate PAF/STAT3 signaling in hepatocytes, which promotes the expression of fibrinogen and subsequent leukocyte adhesion, contributing to liver inflammation.[10] It has also been linked to the NF-κB and MAPK signaling pathways.[11]
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for a novel Hsd17B13 inhibitor.
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Incubation time is insufficient to reach binding equilibrium. | Perform a time-dependency study. Pre-incubate Hsd17B13 with this compound at a concentration near the expected IC50 for varying durations (e.g., 5, 15, 30, 60, 120 minutes) before initiating the reaction. Plot the IC50 as a function of incubation time. The optimal incubation time is the point at which the IC50 value stabilizes.[6][7][8] |
| No or very weak inhibition observed at expected concentrations. | 1. Incubation time is too short for a slow-binding inhibitor.2. The inhibitor is not stable under the experimental conditions.3. The inhibitor concentration is too low. | 1. Increase the pre-incubation time significantly (e.g., up to several hours) and re-assess the inhibitory activity.[12]2. Check the stability of this compound in the assay buffer over the incubation period. This can be done using analytical methods like HPLC.3. Test a wider and higher range of inhibitor concentrations. |
| Inhibitor potency decreases with longer incubation times. | The inhibitor is unstable and degrading over time in the assay buffer. | Reduce the incubation time and perform the assay at the shortest time point that still allows for equilibrium to be reached. Alternatively, consider if a different buffer composition could improve inhibitor stability.[9] |
| Inconsistent results in cell-based assays. | 1. The inhibitor may have poor cell permeability.2. The incubation time is not sufficient for the inhibitor to reach its intracellular target.3. The inhibitor is cytotoxic at the tested concentrations and incubation times. | 1. Assess cell permeability using standard assays.2. Perform a time-course experiment in the cell-based assay, measuring the downstream effect of Hsd17B13 inhibition at various time points after adding this compound.3. Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound at different incubation times. |
Quantitative Data Summary
As no public data for this compound is available, the following table illustrates how to present data from a hypothetical time-dependency experiment to determine optimal incubation time.
| Pre-incubation Time (minutes) | IC50 of this compound (nM) |
| 5 | 150.2 |
| 15 | 98.5 |
| 30 | 75.1 |
| 60 | 74.5 |
| 120 | 75.3 |
In this hypothetical example, an incubation time of 30-60 minutes would be considered optimal as the IC50 value has stabilized.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Biochemical Assay
This protocol outlines a general procedure to determine the optimal pre-incubation time for a novel inhibitor of Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol)
-
Substrate (e.g., β-estradiol or retinol)[13]
-
Cofactor (e.g., NAD+)
-
Detection reagent (e.g., a reagent to measure NADH production)[13]
-
96-well assay plates
-
Plate reader
Procedure:
-
Prepare a dilution series of this compound: Serially dilute the inhibitor in assay buffer to cover a range of concentrations around the expected IC50. Include a vehicle control (e.g., DMSO).
-
Set up the pre-incubation plates: For each time point to be tested (e.g., 5, 15, 30, 60, 120 minutes), add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Initiate pre-incubation: Add a constant concentration of recombinant Hsd17B13 to each well to start the pre-incubation. The final enzyme concentration should be in the linear range of the assay.
-
Incubate: Incubate the plates at the desired temperature (e.g., 37°C) for the specified durations.
-
Initiate the enzymatic reaction: After the respective pre-incubation times, add the substrate and cofactor solution to all wells to start the reaction.
-
Monitor the reaction: Immediately begin monitoring the reaction progress (e.g., by measuring the increase in fluorescence or absorbance due to NADH production) using a plate reader. Take readings at regular intervals for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor at each pre-incubation time point.
-
Normalize the rates to the vehicle control to obtain the percent inhibition.
-
For each pre-incubation time, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Plot the calculated IC50 values against the pre-incubation time. The optimal incubation time is the shortest time at which the IC50 value reaches a stable minimum.
-
Visualizations
Signaling Pathways
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
Technical Support Center: Cell Viability Assays for Hsd17B13-IN-86 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-86 in cell viability assays. The information is tailored for scientists and drug development professionals.
This compound: Product Information
| Parameter | Value | Reference |
| Product Name | This compound | MedchemExpress |
| Target | 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) | [1] |
| IC50 | ≤ 0.1 μM for estradiol | [1] |
| CAS Number | 2770247-78-2 | [1] |
| Solubility | DMSO | [1] |
| Research Area | Liver diseases (NAFLD, NASH), metabolic diseases, cardiovascular diseases, drug-induced liver injury (DILI) | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for cell viability assays?
A1: A specific starting concentration for this compound in cell viability assays has not been published. However, based on its potent IC50 value (≤ 0.1 μM), we recommend performing a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 μM) to determine the optimal concentration for your specific cell line and experimental conditions. A similar Hsd17B13 inhibitor, BI-3231, has been used in cellular assays at concentrations ranging from low nanomolar to 10 μM.[2][3]
Q2: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in the cell culture medium?
A2: this compound is reported to be soluble in DMSO.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.
Q3: How can I determine if this compound is interfering with my cell viability assay?
A3: To check for potential assay interference, you should include a "no-cell" control. This control contains the cell culture medium, the assay reagent, and this compound at the different concentrations you are testing, but no cells. If you observe a change in the signal in the no-cell control wells containing the inhibitor, it suggests a direct interaction between the compound and the assay reagents.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: The choice of assay depends on your experimental question and cell type. It is advisable to use at least two different assays based on different principles to confirm your results. For example, you could combine a metabolic activity-based assay (like MTT or CellTiter-Glo) with a membrane integrity-based assay (like LDH release or Trypan Blue exclusion). This helps to distinguish between cytotoxic and cytostatic effects and reduces the likelihood of assay-specific artifacts.
Experimental Workflows
Figure 1. General experimental workflow for assessing cell viability after treatment with this compound.
Troubleshooting Guides
General Troubleshooting for Small Molecule Inhibitors
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the multi-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| High background signal in no-cell controls | - Contamination of reagents or medium- Interference of the compound with the assay | - Use fresh, sterile reagents and medium.- If the compound interferes, consider using an alternative assay with a different detection method. |
| Unexpected increase in viability at high concentrations | - Compound precipitation at high concentrations, scattering light.- Off-target effects of the compound leading to increased metabolic activity. | - Check the solubility of the compound in the culture medium.- Visually inspect the wells for precipitates under a microscope.- Use a different viability assay based on a non-metabolic readout (e.g., LDH or Trypan Blue). |
| Vehicle control (DMSO) shows cytotoxicity | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is below 0.5%.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
Assay-Specific Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low signal or weak color development | - Low cell number or low metabolic activity.- Insufficient incubation time with the MTT/MTS reagent. | - Optimize cell seeding density and ensure cells are in the logarithmic growth phase.- Increase the incubation time with the reagent (typically 1-4 hours). |
| Formazan crystals do not dissolve completely (MTT assay) | - Inappropriate solubilization solvent.- Insufficient mixing. | - Use a robust solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).- Ensure thorough mixing by pipetting or using a plate shaker. |
| This compound interferes with the colorimetric reading | - The compound has an intrinsic color that absorbs at the same wavelength as the formazan product. | - Include a "no-cell" control with the compound to measure its absorbance and subtract it from the experimental values. |
| Problem | Possible Cause | Suggested Solution |
| Low luminescent signal | - Low cell number.- Depletion of ATP due to cellular stress other than cell death. | - Optimize cell seeding density.- Ensure cells are healthy and metabolically active before treatment. |
| This compound inhibits luciferase | - The compound directly inhibits the luciferase enzyme. | - Perform a "no-cell" control with a known amount of ATP and the inhibitor to check for direct inhibition of the luciferase reaction. |
| Signal instability | - Temperature fluctuations.- Degradation of the CellTiter-Glo® reagent. | - Equilibrate the plate to room temperature before reading.- Use freshly prepared or properly stored reagent. |
| Problem | Possible Cause | Suggested Solution |
| High background LDH release in the untreated control | - Over-seeding of cells.- Mechanical damage to cells during handling. | - Optimize cell seeding density.- Handle cells gently and avoid vigorous pipetting. |
| This compound interferes with the LDH enzymatic reaction | - The compound inhibits or enhances the activity of lactate dehydrogenase or the diaphorase used in the assay. | - Include a control with purified LDH and the inhibitor to test for direct interference with the enzymatic reaction. |
| Problem | Possible Cause | Suggested Solution |
| Subjectivity in counting | - Difficulty in distinguishing between live and dead cells, especially those in early apoptosis. | - Have the same person perform all the counts for an experiment.- Use an automated cell counter for more objective results. |
| Inaccurate counting at high cell densities | - Overlapping cells are difficult to count accurately. | - Dilute the cell suspension to an appropriate concentration before counting. |
| Problem | Possible Cause | Suggested Solution |
| Low neutral red uptake in control cells | - Suboptimal incubation time with the dye.- Cell lysosomes are not functioning correctly. | - Optimize the incubation time with neutral red (typically 2-3 hours).- Ensure cells are healthy before starting the experiment. |
| High background staining | - Incomplete washing to remove unincorporated dye. | - Wash the cells thoroughly with the provided wash buffer after neutral red incubation. |
Experimental Protocols
General Protocol for Cell Viability Assay with this compound
This is a general guideline. You will need to optimize the conditions for your specific cell line and assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Untreated Control: Cells in medium without the inhibitor or DMSO.
-
Vehicle Control: Cells in medium with the same final concentration of DMSO as the highest inhibitor concentration.
-
No-Cell Control: Medium with the different concentrations of the inhibitor and DMSO, but no cells.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Performing the Cell Viability Assay:
-
Follow the specific protocol for your chosen cell viability assay (MTT, CellTiter-Glo, LDH, etc.).
-
-
Data Analysis:
-
Subtract the average background signal from the "no-cell" control from all other readings.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Signaling Pathway and Logical Relationships
Figure 2. Simplified signaling pathway of Hsd17B13 and the logical relationship of its inhibition.
Figure 3. Decision-making workflow for selecting a cell viability assay.
References
Technical Support Center: Control Experiments for Hsd17B13-IN-86 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-86, a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and the rationale for its inhibition?
A1: Hsd17B13 is a liver-specific enzyme associated with lipid droplets. It is involved in hepatic lipid metabolism, with studies suggesting it has retinol dehydrogenase activity and may play a role in steroid and proinflammatory lipid mediator pathways.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), its progression to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1] This protective effect of reduced Hsd17B13 activity provides a strong rationale for the development of small molecule inhibitors like this compound as potential therapeutics for chronic liver diseases.
Q2: What is the reported potency of this compound?
A2: this compound has been reported to inhibit Hsd17B13 with a half-maximal inhibitory concentration (IC50) of ≤ 0.1 μM in an in vitro enzymatic assay using estradiol as a substrate.
Q3: What are the known substrates for Hsd17B13 enzymatic assays?
A3: Hsd17B13 has been shown to have activity towards several substrates in vitro, including estradiol, retinol, and leukotriene B4 (LTB4).[2] The choice of substrate may influence the apparent potency of an inhibitor.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For storage, it is advisable to keep the solid compound at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q5: Are there known off-target effects for Hsd17B13 inhibitors?
A5: While specific off-target effects for this compound are not publicly available, it is crucial to consider potential off-target activities, especially against other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) family due to structural similarities. For example, HSD17B11 shares a high degree of homology with HSD17B13.[3] It is recommended to perform selectivity profiling against related enzymes to validate the specificity of the inhibitor in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in an in vitro enzymatic assay.
| Potential Cause | Troubleshooting Step |
| Substrate Concentration | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration across all experiments, ideally at or below the Michaelis-Menten constant (Km) for the substrate. |
| Enzyme Activity | The activity of the recombinant Hsd17B13 enzyme can vary between batches and may decrease with improper storage. Always qualify a new batch of enzyme and include a positive control (no inhibitor) and negative control (no enzyme) in each assay plate. |
| Inhibitor Solubility | This compound may precipitate at higher concentrations in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation. Consider using a lower percentage of DMSO in the final assay volume or pre-incubating the inhibitor in assay buffer to check for solubility. |
| Assay Conditions | Variations in incubation time, temperature, or buffer composition can affect enzyme kinetics and inhibitor potency. Standardize all assay parameters and ensure they are consistently maintained. |
Problem 2: Lack of a clear dose-response in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The inhibitor may have poor cell permeability. Consider using cell lines with known transporter expression profiles or perform a cell uptake assay to determine the intracellular concentration of the inhibitor. |
| Inhibitor Metabolism | The inhibitor may be rapidly metabolized by the cells. You can co-administer a general metabolic inhibitor (with appropriate controls) to see if this enhances the inhibitor's effect. |
| Efflux Pumps | The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Co-treatment with a known efflux pump inhibitor can help to investigate this possibility. |
| Cell Health | High concentrations of the inhibitor or the solvent (DMSO) may be toxic to the cells, masking the specific inhibitory effect. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to your functional assay to determine the non-toxic concentration range of the inhibitor. |
| Assay Endpoint | The chosen cellular endpoint may not be sensitive enough to detect the effects of Hsd17B13 inhibition. Consider measuring a more direct downstream marker of Hsd17B13 activity or a related pathway. |
Quantitative Data Summary
Table 1: Reported In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | Substrate | IC50 (μM) | Assay Type |
| This compound | Estradiol | ≤ 0.1 | Enzymatic |
| Hsd17B13-IN-8 | Estradiol | < 0.1 | Enzymatic |
| Hsd17B13-IN-8 | LTB3 | < 1 | Enzymatic |
| BI-3231 | Estradiol | 0.002 (Ki) | Enzymatic |
| Compound 32 | Not Specified | 0.0025 | Enzymatic |
Note: Data for this compound and Hsd17B13-IN-8 are from commercial datasheets. Data for BI-3231 and Compound 32 are from peer-reviewed publications.[4][5]
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate (e.g., Estradiol, Retinol)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a kit to measure NADH production like NAD-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute the inhibitor in assay buffer to the desired final concentrations.
-
Prepare Enzyme Solution: Dilute the recombinant Hsd17B13 enzyme in assay buffer to the desired concentration.
-
Prepare Substrate/Cofactor Solution: Prepare a solution containing the substrate and NAD+ in the assay buffer.
-
Assay Plate Setup:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the enzyme solution to all wells except the negative control wells (add assay buffer instead).
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the substrate/cofactor solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence for NADH production) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Hsd17B13 Activity Assay
This protocol provides a framework for measuring the effect of this compound on a cellular phenotype.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
This compound
-
A stimulus to induce a measurable Hsd17B13-dependent phenotype (e.g., oleic acid to induce lipid droplet formation)
-
Assay-specific reagents (e.g., fluorescent dyes for lipid droplets, ELISA kits for downstream markers)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Inhibitor Treatment: After the cells have adhered, treat them with a serial dilution of this compound or DMSO (vehicle control) for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Add the stimulus (e.g., oleic acid) to the wells to induce the phenotype of interest.
-
Incubation: Incubate the cells for a sufficient period to allow for the development of the phenotype (e.g., 24-48 hours).
-
Phenotypic Analysis:
-
Lipid Droplet Accumulation: Stain the cells with a neutral lipid dye (e.g., Nile Red, BODIPY 493/503) and quantify the fluorescence intensity using a plate reader or high-content imager.
-
Gene Expression: Lyse the cells and perform qRT-PCR to measure the expression of Hsd17B13 target genes.
-
Protein Expression/Secretion: Perform a Western blot on cell lysates or an ELISA on the cell culture supernatant to measure the levels of a downstream protein marker.
-
-
Cell Viability: In a parallel plate, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize the results of the phenotypic assay to the cell viability data. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Proposed signaling pathways involving Hsd17B13 in liver cells.
Caption: A typical experimental workflow for characterizing an Hsd17B13 inhibitor.
Caption: A logical flowchart for troubleshooting common issues in Hsd17B13 inhibitor studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: BI-3231 and Hsd17B13-IN-86
For researchers, scientists, and drug development professionals, the pursuit of potent and selective inhibitors for hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a key focus in the development of therapeutics for liver diseases such as non-alcoholic steatohepatitis (NASH). This guide provides a comparative overview of two such inhibitors: BI-3231, a well-characterized public chemical probe, and Hsd17B13-IN-86, an inhibitor identified in recent patent literature.
Due to the limited publicly available data for this compound, a direct and comprehensive comparison with the extensively profiled BI-3231 is challenging. This guide presents the available information on both compounds, highlighting the existing data for BI-3231 and the current knowledge gaps for this compound.
Overview of HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, and a lower likelihood of progression from steatosis to more severe liver damage. This has identified HSD17B13 as a promising therapeutic target for liver diseases.
HSD17B13 Signaling Pathway and Therapeutic Rationale
The precise physiological role of HSD17B13 is still under investigation, but it is understood to be involved in lipid metabolism within hepatocytes. Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with loss-of-function variants, thereby preventing or slowing the progression of liver disease.
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte.
Quantitative Data Comparison
The following table summarizes the available quantitative data for BI-3231 and this compound. It is important to note the disparity in the level of detail available for each compound.
| Parameter | BI-3231 | This compound |
| Target | Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) |
| IC50 (Human HSD17B13) | 1 nM | ≤ 0.1 µM (for estradiol)[2] |
| IC50 (Mouse HSD17B13) | 13 nM | Data not available |
| Selectivity | >10,000-fold selective over HSD17B11 | Data not available |
| Mechanism of Action | NAD+ dependent | Data not available |
| Chemical Structure | Publicly available | Not publicly available |
| Pharmacokinetics | High clearance, short half-life | Data not available |
| References | --INVALID-LINK-- | --INVALID-LINK--[2] |
Detailed Inhibitor Profiles
BI-3231
BI-3231 is a potent and selective inhibitor of HSD17B13 that has been made available to the scientific community as a chemical probe for open-science research.
-
Performance Data: BI-3231 exhibits a low nanomolar IC50 value of 1 nM against human HSD17B13 and 13 nM against the murine ortholog. A key feature of BI-3231 is its high selectivity, with over 10,000-fold selectivity against the closely related HSD17B11 isoform. This high selectivity is crucial for minimizing off-target effects in experimental systems. The inhibitory activity of BI-3231 is dependent on the presence of the cofactor NAD+.
-
Pharmacokinetics: In vivo studies have revealed that BI-3231 has high clearance and a short half-life. This pharmacokinetic profile may present challenges for in vivo studies requiring sustained target engagement and might necessitate specific dosing regimens or formulation strategies.
-
Experimental Protocols:
-
HSD17B13 Enzymatic Assay: The inhibitory activity of BI-3231 was determined using a biochemical assay that measures the conversion of a substrate (e.g., estradiol) to its product by recombinant HSD17B13. The reaction progress is monitored, and the IC50 value is calculated from the dose-response curve of the inhibitor.
-
Selectivity Assays: The selectivity of BI-3231 was assessed by testing its inhibitory activity against a panel of related enzymes, most notably HSD17B11, under similar assay conditions.
-
Caption: Experimental workflow for characterizing BI-3231.
This compound
This compound, also referred to as Compound 188 in some contexts, is an inhibitor of HSD17B13 that has been described in a patent application.[2]
-
Performance Data: The publicly available information for this compound indicates that it has an IC50 value of ≤ 0.1 µM for the inhibition of HSD17B13 with estradiol as a substrate.[2] However, further details regarding the specific assay conditions, its potency against the mouse enzyme, and its selectivity profile against other HSD17B family members are not available in the public domain.
-
Chemical Structure and Pharmacokinetics: The chemical structure of this compound is not publicly disclosed. Similarly, there is no available information on its pharmacokinetic properties, such as clearance, half-life, and bioavailability.
-
Experimental Protocols: The patent literature describing this compound mentions an LC/MS-based estrone detection assay for determining inhibitory activity. However, a detailed, step-by-step protocol is not provided in publicly accessible documents.
Conclusion
BI-3231 stands as a well-characterized, potent, and selective HSD17B13 inhibitor, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the biological functions of HSD17B13. Its open-access availability further enhances its utility for the research community.
This compound is presented as a potent HSD17B13 inhibitor in the patent literature. However, the lack of publicly available data on its chemical structure, selectivity, and pharmacokinetic properties currently limits a comprehensive assessment and direct comparison with BI-3231. Further disclosure of experimental data for this compound is necessary to fully understand its potential as a therapeutic candidate.
Researchers are encouraged to consider the extent of available data when selecting an HSD17B13 inhibitor for their studies. For rigorous, reproducible research, the use of well-characterized probes like BI-3231 is advantageous. As more information on novel inhibitors like this compound becomes publicly available, the landscape of HSD17B13-targeted therapeutics will continue to evolve.
References
A Comparative Guide: Hsd17B13-IN-86 vs. HSD17B13 Genetic Knockdown in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of therapeutics for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a promising target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression.[1][2] This has spurred the development of strategies to inhibit HSD17B13 activity, primarily through small molecule inhibitors and genetic knockdown approaches. This guide provides an objective comparison of a specific small molecule inhibitor, Hsd17B13-IN-86, and HSD17B13 genetic knockdown, supported by experimental data.
Mechanism of Action
This compound is a potent small molecule inhibitor of the HSD17B13 enzyme.[3] It directly binds to the enzyme, likely at its active site, to block its catalytic activity. The primary function of HSD17B13 is thought to be involved in hepatic lipid metabolism, potentially through the processing of lipid mediators, steroids, or retinol.[1][4] By inhibiting the enzyme, this compound aims to replicate the protective effects observed in individuals with naturally occurring loss-of-function genetic variants.
HSD17B13 genetic knockdown , typically achieved using short hairpin RNA (shRNA) or small interfering RNA (siRNA) delivered via adeno-associated virus (AAV) vectors, targets the HSD17B13 messenger RNA (mRNA) for degradation. This prevents the translation of the HSD17B13 protein, thereby reducing its overall levels and functional activity in the liver. This approach also mimics the state of reduced HSD17B13 function seen in individuals with protective genetic variants.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for both this compound and HSD17B13 genetic knockdown from preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | HSD17B13 Genetic Knockdown (shRNA/siRNA) | Reference |
| Target | HSD17B13 enzyme | HSD17B13 mRNA | N/A |
| IC50 (Estradiol as substrate) | ≤ 0.1 μM | Not Applicable | [3] |
| IC50 (Leukotriene B4 as substrate) | < 1 µM | Not Applicable | [5] |
| Effect on Fibrosis Markers (Liver-on-a-chip) | ↓ α-SMA (35.4%), ↓ Collagen Type 1 (42.5%) with INI-678, a similar inhibitor | Data not available in a comparable model | [6] |
Table 2: In Vivo Efficacy in Mouse Models of Liver Disease
| Parameter | This compound (or similar inhibitors) | HSD17B13 Genetic Knockdown (shRNA) | Reference |
| Model | Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) | High-Fat Diet (HFD) | [7][8] |
| Effect on Liver Steatosis | Modulatory effect on hepatic steatosis | Markedly improved hepatic steatosis | [7][8] |
| Effect on Liver Enzymes (ALT) | Not explicitly reported | Decreased elevated serum ALT | [8] |
| Effect on Liver Fibrosis Markers | No effect on hepatic fibrosis in CDAHFD model | Decreased expression of Timp2 | [7][8] |
| Effect on Body Weight | Not explicitly reported | No effect | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hsd17B13-IN-86: A Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hsd17B13-IN-86, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with other known inhibitors of the HSD17B family. The following sections present a comprehensive overview of its specificity and selectivity, supported by available experimental data and detailed methodologies, to aid in the evaluation and application of this compound in biomedical research and drug discovery.
Introduction to HSD17B13 and its Inhibitors
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that plays a role in the metabolism of steroids and other lipids.[1][2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it an attractive therapeutic target.[2][3] this compound has emerged as a chemical tool to probe the function of this enzyme and as a potential starting point for drug development. This guide compares this compound with other notable HSD17B inhibitors, BI-3231 and ASP-9521, to provide a clear perspective on its biochemical profile.
Potency and Selectivity Profile
The inhibitory activity and selectivity of this compound and its comparators are summarized in the tables below. These data are compiled from various enzymatic and cellular assays.
Table 1: Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Assay Substrate | Source |
| This compound | HSD17B13 | ≤ 0.1 μM | Estradiol | MedchemExpress |
| BI-3231 | human HSD17B13 | 1 nM | Estradiol | [4] |
| mouse HSD17B13 | 13 nM | Estradiol | [4] | |
| ASP-9521 | HSD17B5 (AKR1C3) | 11 nM | Androstenedione | [5] |
Table 2: Selectivity Profile of HSD17B Inhibitors
| Compound | Off-Target | IC50 / % Inhibition | Notes | Source |
| This compound | HSD17B Isoforms | Data not publicly available | ||
| BI-3231 | HSD17B11 | > 10 µM | Over 10,000-fold selectivity | [1][6] |
| SafetyScreen44 Panel | No significant off-target effects at 10 µM | Tested against a panel of 44 receptors | [6][7] | |
| ASP-9521 | AKR1C2 | > 100-fold selectivity vs. AKR1C3 | [5] | |
| HSD17B13 | Data not publicly available | Primarily targets HSD17B5 | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: HSD17B13 cellular function and disease association.
Caption: General workflow for HSD17B13 enzymatic assay.
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure based on commonly used methods for assessing HSD17B13 inhibition.
1. Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound or other test inhibitors (dissolved in DMSO)
-
β-Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
NAD(P)H-Glo™ Detection System (Promega)
-
White, opaque 96-well or 384-well assay plates
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer. Add this mix to the wells.
-
Initiate the enzymatic reaction by adding the recombinant HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and detect the amount of NADH produced by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.[9][10]
-
Incubate the plate for an additional 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[9][10]
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling
To determine the selectivity of an inhibitor, similar enzymatic assays are performed using other HSD17B isoforms (e.g., HSD17B1, HSD17B2, HSD17B4, HSD17B11). The IC50 values obtained for the target enzyme (HSD17B13) are then compared to those for the off-target isoforms to calculate the selectivity ratio. A higher ratio indicates greater selectivity.
Discussion
This compound is a potent inhibitor of HSD17B13 with a reported IC50 value in the sub-micromolar range. In comparison, BI-3231 exhibits significantly higher potency, with an IC50 in the low nanomolar range for the human enzyme.[4] Furthermore, BI-3231 has a well-documented high selectivity against the closely related isoform HSD17B11, a critical parameter for a high-quality chemical probe.[1][6] The selectivity profile of this compound against other HSD17B family members is not yet publicly available, which is a key consideration for its use in experiments where isoform-specific effects are critical.
ASP-9521, on the other hand, is a potent and selective inhibitor of HSD17B5 (AKR1C3) and is not expected to be a primary tool for studying HSD17B13.[5] Its inclusion here serves to highlight the diversity of inhibitors within the broader HSD17B family and the importance of comprehensive selectivity profiling.
Conclusion
This compound is a valuable tool for studying the biological roles of HSD17B13. Its potency makes it a suitable starting point for further investigation. However, for studies requiring very high potency and well-defined selectivity, BI-3231 currently represents a more characterized option. The lack of a comprehensive public selectivity panel for this compound underscores the need for researchers to independently validate its specificity for their particular applications. The provided experimental protocols offer a framework for such characterization and for the comparative evaluation of these and other HSD17B13 inhibitors.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. Pardon Our Interruption [opnme.com]
- 8. Facebook [cancer.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Validating HSD17B13-IN-86: A Comparative Guide to On-Target Effects in Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-86's performance against genetic models and alternative inhibitors, supported by experimental data. We delve into the methodologies of key experiments to facilitate the validation of on-target effects for this novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases.
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver, playing a role in both lipid and retinol metabolism.[1][2] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene, such as the rs72613567 polymorphism, are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and hepatocellular carcinoma (HCC).[1][2] This protective effect has spurred the development of HSD17B13 inhibitors as a potential therapeutic strategy. This compound has emerged as a potent inhibitor of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, one of the enzyme's substrates.
Comparative Analysis of this compound and Genetic Models
The validation of a targeted inhibitor's on-target effects often involves comparing its pharmacological action to the phenotype observed in genetic models, such as knockout mice or cells with specific gene variants. While human genetic data strongly support a protective role for HSD17B13 loss-of-function, studies in knockout mice have yielded some conflicting results, with some models not fully recapitulating the human phenotype. This underscores the importance of potent and selective chemical probes like this compound to dissect the enzyme's function.
| Feature | This compound | HSD17B13 Loss-of-Function (Human Variants) | Hsd17b13 Knockout (Mouse Models) |
| Mechanism | Pharmacological inhibition of HSD17B13 enzymatic activity | Genetic ablation or truncation of the HSD17B13 protein, leading to loss of function | Complete or conditional deletion of the Hsd17b13 gene |
| Reported Effect | Inhibition of HSD17B13 enzymatic activity (IC50 ≤ 0.1 μM for estradiol) | Protection against NAFLD, ALD, fibrosis, and HCC | Inconsistent; some studies show no protection or even exacerbation of steatosis |
| Advantages | Dose-dependent and reversible action; allows for temporal control of inhibition | Strong genetic validation in human populations | Enables in-vivo studies of complete gene ablation |
| Limitations | Potential for off-target effects; requires thorough selectivity profiling | Germline genetic variation; potential for developmental compensation | Species-specific differences in physiology and metabolism may not reflect human disease |
Performance Comparison with Alternative HSD17B13 Inhibitors
Several small molecule inhibitors of HSD17B13 are under development, offering a landscape for comparative analysis. This compound's potency is comparable to other reported inhibitors.
| Inhibitor | Reported IC50 | Key Reported Findings | Developer/Source |
| This compound | ≤ 0.1 μM (Estradiol) | Potent inhibitor with potential for liver disease research. | Disclosed in patent WO2022103960 |
| INI-678/INI-822 | Low nM potency | Decreased fibrosis markers in a 3D liver-on-a-chip model. INI-822 is in Phase 1 clinical trials. | Inipharm |
| BI-3231 | Low nM potency | A publicly available, well-characterized chemical probe for HSD17B13. | Boehringer Ingelheim |
| Compound 32 | 2.5 nM | Improved pharmacokinetic profile and in vivo anti-MASH activity compared to BI-3231 in mouse models. | Disclosed in J Med Chem. 2025 |
Experimental Protocols for On-Target Validation
Accurate validation of this compound's on-target effects requires robust experimental methodologies. Below are detailed protocols for key assays.
HSD17B13 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of HSD17B13. The conversion of a substrate, such as estradiol or retinol, is monitored.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a fluorescent or luminescent NAD(P)H detection kit)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 enzyme in a 96-well or 384-well plate.
-
Add the test compound (this compound) at various concentrations or the vehicle control to the appropriate wells.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (estradiol or retinol).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a microplate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)
-
Test compound (this compound) and vehicle control
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Treat cultured hepatocytes with the test compound or vehicle for a specific duration.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blotting using an anti-HSD17B13 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
3D Liver-on-a-Chip Model for Fibrosis Assessment
This advanced in vitro model recapitulates key aspects of liver physiology and disease, allowing for the assessment of a compound's anti-fibrotic effects.
Materials:
-
Microfluidic organ-on-a-chip device
-
Primary human hepatocytes, hepatic stellate cells, and Kupffer cells
-
Extracellular matrix (e.g., collagen)
-
Cell culture medium supplemented with pro-fibrotic stimuli (e.g., TGF-β1, fatty acids)
-
Test compound (this compound) and vehicle control
-
Reagents for assessing fibrosis markers (e.g., antibodies for α-SMA and Collagen I for immunofluorescence, ELISA kits for secreted markers)
Procedure:
-
Seed the different primary liver cell types in the microfluidic device according to the manufacturer's protocol to create a 3D co-culture.
-
Induce a fibrotic phenotype by treating the liver microtissues with pro-fibrotic stimuli.
-
Treat the fibrotic liver microtissues with this compound or vehicle for a specified period.
-
Assess the anti-fibrotic effects by:
-
Immunofluorescence staining for key fibrosis markers like α-smooth muscle actin (α-SMA) and Collagen Type I.
-
Quantifying secreted pro-inflammatory and pro-fibrotic cytokines in the culture medium by ELISA or multiplex assays.
-
Measuring changes in gene expression of fibrosis-related genes via qPCR.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Caption: A logical workflow for the experimental validation of this compound's on-target effects.
Caption: The logical relationship between genetic evidence and the therapeutic hypothesis for HSD17B13 inhibition.
References
Comparative Analysis of Hsd17B13-IN-86 and Other HSD17B Isoform Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-86, in the context of its cross-reactivity with other HSD17B isoforms. Due to the limited publicly available selectivity data for this compound, this document uses BI-3231, a well-characterized, potent, and selective HSD17B13 inhibitor, as a primary example to illustrate a comprehensive cross-reactivity profile.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Small molecule inhibitors are being developed to replicate the protective effects of these genetic variants. A critical aspect of their development is ensuring selectivity for HSD17B13 over other members of the HSD17B family, which are involved in various essential physiological processes, to minimize off-target effects.
This compound: Potency and Available Data
This compound (also referred to as Compound 188 in patent literature) is a known inhibitor of HSD17B13. Its primary reported potency is:
| Compound | Target | IC50 (Substrate: Estradiol) | Reference |
| This compound | HSD17B13 | ≤ 0.1 µM |
Currently, detailed public information regarding the cross-reactivity of this compound against other HSD17B isoforms is not available. The following sections will utilize data from BI-3231 to demonstrate a typical selectivity profile for a potent HSD17B13 inhibitor.
Comparative Selectivity Profile: The Case of BI-3231
BI-3231 is a potent and selective chemical probe for HSD17B13. Its inhibitory activity has been assessed against various HSD17B isoforms, providing a benchmark for selectivity.
Table 1: Cross-Reactivity of BI-3231 Against HSD17B Isoforms
| Isoform | BI-3231 IC50 (µM) | Fold Selectivity vs. HSD17B13 |
| HSD17B13 | 0.003 | - |
| HSD17B11 | >10 | >3333 |
| HSD17B1 | >10 | >3333 |
| HSD17B2 | >10 | >3333 |
| HSD17B4 | >10 | >3333 |
| HSD17B8 | >10 | >3333 |
| HSD17B12 | >10 | >3333 |
Note: Data for BI-3231 is presented as an example of a selective HSD17B13 inhibitor.
Signaling Pathway and Experimental Workflow
The development and characterization of HSD17B13 inhibitors involve understanding the enzyme's role in cellular pathways and robust experimental procedures to determine potency and selectivity.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
A detailed experimental protocol is crucial for the accurate determination of inhibitor potency and selectivity. Below is a generalized protocol based on methods used for characterizing HSD17B13 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 and other HSD17B isoforms.
Materials:
-
Recombinant human HSD17B13 and other HSD17B isoform proteins
-
Test compound (e.g., this compound) dissolved in DMSO
-
Substrate (e.g., Estradiol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.005% Tween-20)
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. This is then further diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of a 384-well plate, the assay buffer, substrate, and cofactor are added.
-
Compound Addition: The serially diluted test compound is added to the respective wells. Control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition) are included.
-
Enzyme Addition: The reaction is initiated by adding the recombinant HSD17B isoform protein to each well.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The detection reagent is added to each well to stop the enzymatic reaction and generate a luminescent signal proportional to the amount of NADH produced.
-
Data Acquisition: The luminescence is read using a plate reader.
-
Data Analysis: The raw luminescence data is normalized to the controls. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Selectivity Determination: The same protocol is repeated for each of the other HSD17B isoforms to be tested. The fold selectivity is then calculated by dividing the IC50 value for the off-target isoform by the IC50 value for HSD17B13.
Conclusion
This compound is a potent inhibitor of HSD17B13. While its detailed cross-reactivity profile against other HSD17B isoforms is not yet publicly available, the data from other selective inhibitors like BI-3231 highlight the feasibility and importance of developing highly selective compounds. The experimental protocols and workflows described provide a framework for the evaluation of HSD17B13 inhibitors, which is essential for advancing novel therapeutics for liver diseases. Further studies are required to fully characterize the selectivity of this compound and its potential for clinical development.
References
Hsd17B13 Inhibition: A Comparative Guide to Cellular Effects and Experimental Protocols
A comprehensive analysis of the cellular effects of hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) inhibition, with a focus on available data for tool compounds and detailed methodologies for researchers. Due to a lack of publicly available experimental data on the reproducibility of Hsd17B13-IN-86's effects across different cell lines, this guide utilizes data from other well-characterized Hsd17B13 inhibitors as a proxy to delinate the expected cellular outcomes of Hsd17B13 inhibition.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes, this lipid droplet-associated enzyme is implicated in hepatic lipid metabolism.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors.[4] this compound is a reported inhibitor of Hsd17B13 with an in vitro IC50 value of ≤ 0.1 μM for estradiol.[5] However, detailed studies on its effects across various cell lines are not yet publicly available. This guide provides a comparative overview of the expected cellular effects of Hsd17B13 inhibition by examining data from other known inhibitors and presents detailed experimental protocols to facilitate further research in this area.
Comparative Efficacy of Hsd17B13 Inhibitors
While specific data for this compound is limited, the effects of other potent and selective inhibitors, such as BI-3231, EP-036332, and EP-040081, have been documented in relevant cell-based assays. These studies provide valuable insights into the potential cellular consequences of Hsd17B13 inhibition.
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| BI-3231 | HepG2 | Triglyceride Accumulation | Significantly decreased palmitic acid-induced triglyceride accumulation. | [6] |
| Primary Mouse Hepatocytes | Triglyceride Accumulation | Significantly decreased palmitic acid-induced triglyceride accumulation. | [6] | |
| HepG2 | Mitochondrial Respiration | Increased mitochondrial respiratory function. | [6] | |
| EP-036332 | HEK293 (overexpressing human HSD17B13) | Estradiol to Estrone Conversion | IC50 = 14 nM | [7] |
| HEK293 (overexpressing mouse HSD17B13) | Estradiol to Estrone Conversion | IC50 = 2.5 nM | [7] | |
| EP-040081 | HEK293 (overexpressing human HSD17B13) | Estradiol to Estrone Conversion | IC50 = 79 nM | [7] |
| HEK293 (overexpressing mouse HSD17B13) | Estradiol to Estrone Conversion | IC50 = 74 nM | [7] |
Key Signaling Pathways
Hsd17B13's expression and function are intertwined with key cellular signaling pathways implicated in lipid metabolism and liver fibrosis.
LXR/SREBP-1c Signaling Pathway
The expression of Hsd17B13 is regulated by the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), central regulators of lipogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Comparative Guide to HSD17B13 Inhibitors for Research in Patient-Derived Liver Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The focus is on providing key data and experimental context for the validation of these inhibitors in patient-derived liver samples.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, alcoholic liver disease, cirrhosis, and hepatocellular carcinoma.[1][3] This has spurred the development of small molecule inhibitors to mimic this protective effect. HSD17B13 is involved in hepatic lipid metabolism, and its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[1]
Comparison of HSD17B13 Inhibitors
While a large number of HSD17B13 inhibitors are being developed, this guide focuses on publicly disclosed compounds with available data. Here, we compare Hsd17B13-IN-86, BI-3231, and a recently reported potent inhibitor, Compound 32.
| Inhibitor | Alternate Name | IC50 (Estradiol as substrate) | IC50 (human HSD17B13) | IC50 (mouse HSD17B13) | Key Features |
| This compound | Compound 188 | ≤ 0.1 μM[4][5][6] | Not explicitly reported | Not explicitly reported | Commercially available for research in liver diseases like NAFLD/NASH.[4][5] |
| BI-3231 | Compound 45 | Not explicitly reported | 1 nM[7] | 13 nM[7] | A well-characterized, potent, and selective chemical probe available for open science.[8][9] Shows significant accumulation in the liver.[8] |
| Compound 32 | Not specified | Not explicitly reported | 2.5 nM | Higher than human | Reported to have a better liver microsomal stability and pharmacokinetic profile than BI-3231, with robust anti-MASH effects in mouse models.[10][11] |
Experimental Protocols for Inhibitor Validation in Patient-Derived Liver Samples
Validating the efficacy of HSD17B13 inhibitors in a clinically relevant setting is crucial. Below are generalized protocols for key experiments using patient-derived materials.
Primary Human Hepatocyte (PHH) Culture and Treatment
-
Objective: To assess the direct effect of HSD17B13 inhibitors on lipid accumulation and gene expression in human liver cells.
-
Protocol:
-
Thaw cryopreserved PHHs obtained from commercial vendors or isolated from patient liver resections (with appropriate ethical approval).
-
Plate hepatocytes on collagen-coated plates in a suitable hepatocyte culture medium.
-
Allow cells to acclimate for 24-48 hours.
-
Induce steatosis by treating the cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 500 µM) for 24-72 hours.
-
Co-treat steatotic hepatocytes with varying concentrations of the HSD17B13 inhibitor (e.g., this compound, BI-3231) or vehicle control (e.g., DMSO).
-
After the treatment period, harvest cells for downstream analysis.
-
Assessment of Intracellular Lipid Accumulation
-
Objective: To quantify the effect of HSD17B13 inhibition on fat storage in hepatocytes.
-
Protocol (Nile Red Staining):
-
After inhibitor treatment, wash the PHHs with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with Nile Red solution (for lipid droplets) and DAPI (for nuclei) for 15-30 minutes.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the lipid droplet area and intensity per cell using image analysis software.
-
Gene Expression Analysis
-
Objective: To determine the impact of HSD17B13 inhibition on genes involved in lipid metabolism, inflammation, and fibrosis.
-
Protocol (RT-qPCR):
-
Lyse the treated PHHs and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (e.g., HSD17B13, PNPLA3, SREBF1, FASN, IL6, CCL2, COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blotting for Protein Expression
-
Objective: To confirm the on-target effect of the inhibitor by measuring HSD17B13 protein levels and downstream markers.
-
Protocol:
-
Lyse treated PHHs in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HSD17B13 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatocytes
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Validation
Caption: Workflow for validating HSD17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug development advances in human genetics‐based targets | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison of Small Molecule HSD17B13 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of emerging small molecule inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a genetically validated target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of the current landscape.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Genome-wide association studies (GWAS) have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, alcoholic liver disease, and cirrhosis. This strong human genetic validation has spurred the development of therapeutic agents that inhibit HSD17B13 activity, with small molecule inhibitors offering the potential for oral administration, a significant advantage for chronic disease management. This guide focuses on a head-to-head comparison of the most prominent small molecule inhibitors with publicly available data: BI-3231 from Boehringer Ingelheim, INI-822 from Inipharm, and a series of compounds from Enanta Pharmaceuticals, including EP-036332 and EP-040081.
HSD17B13 Signaling and Mechanism of Action in Liver Disease
HSD17B13 is implicated in hepatic lipid metabolism, although its precise physiological substrates and functions are still under investigation. It is known to be upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD). The enzyme is thought to play a role in the metabolism of bioactive lipids, potentially influencing pathways related to inflammation and fibrosis. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby mitigating liver injury.
Quantitative Comparison of Preclinical Candidates
The following tables summarize the available quantitative data for key small molecule HSD17B13 inhibitors. It is important to note that these data are compiled from different sources and were not generated in head-to-head studies. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency and Selectivity
| Compound | Developer | Target | IC50 (nM) | Selectivity | Reference(s) |
| BI-3231 | Boehringer Ingelheim | Human HSD17B13 | 1 | >10,000-fold vs HSD17B11 | [1] |
| Mouse HSD17B13 | 13 | [1] | |||
| INI-822 | Inipharm | Human HSD17B13 | Low nM | >100-fold vs other HSD17B family members | [2] |
| EP-036332 | Enanta Pharmaceuticals | Human HSD17B13 (biochemical) | 14 | >7,000-fold vs HSD17B11 | [3] |
| Mouse HSD17B13 (biochemical) | 2.5 | [3] | |||
| EP-040081 | Enanta Pharmaceuticals | Human HSD17B13 (biochemical) | 79 | >1,265-fold vs HSD17B11 | [3] |
| Mouse HSD17B13 (biochemical) | 74 | [3] |
Table 2: Pharmacokinetic Profile
| Compound | Developer | Key PK Characteristics | Reference(s) |
| BI-3231 | Boehringer Ingelheim | High clearance, low oral bioavailability, short half-life in vivo. Shows extensive liver tissue accumulation. | [1][4] |
| INI-822 | Inipharm | Low clearance and good oral bioavailability in mice, rats, and dogs. Modeling supports once-daily oral dosing in humans. | [2][5] |
| Enanta Compounds | Enanta Pharmaceuticals | Optimized for pharmacokinetic properties. | [3][6] |
Preclinical Efficacy and Experimental Models
The preclinical evaluation of these inhibitors has been conducted in a variety of in vitro and in vivo models designed to recapitulate key aspects of NASH and liver injury.
In Vitro Models
-
Liver-on-a-Chip: This model utilizes primary human liver cells in a microfluidic device to create a 3D microenvironment that mimics the liver. For INI-822, a liver-on-a-chip system was used to demonstrate anti-fibrotic activity.[7] The model showed that treatment with INI-822 led to a significant decrease in fibrotic proteins such as α-smooth muscle actin (α-SMA) and collagen type 1.[2]
In Vivo Models
-
Concanavalin A (ConA)-Induced Liver Injury: This is a T-cell-mediated model of acute autoimmune hepatitis. Enanta's inhibitors, EP-036332 and EP-040081, were shown to be hepatoprotective in this model, reducing serum levels of alanine aminotransferase (ALT) and pro-inflammatory cytokines.[3]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model: This is a diet-induced model of NASH in rodents. INI-822 demonstrated improvements in markers of liver homeostasis in rats on this diet, including a reduction in ALT levels.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols employed in the characterization of these HSD17B13 inhibitors.
HSD17B13 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Protocol Details:
-
Enzyme Source: Purified recombinant human or mouse HSD17B13.
-
Substrate: Common substrates include estradiol or leukotriene B4.
-
Cofactor: NAD+ is required for the dehydrogenase activity.
-
Detection Method: Product formation can be measured by mass spectrometry, or NADH production can be quantified using a coupled-enzyme luminescence assay (e.g., NAD-Glo).
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.
Liver-on-a-Chip Model of NASH
This advanced in vitro system provides a more physiologically relevant model of the human liver compared to traditional 2D cell culture.
Protocol Details:
-
Cell Types: Typically includes primary human hepatocytes, hepatic stellate cells, and Kupffer cells.[2]
-
NASH Induction: Cells are exposed to a high-fat medium to induce a NASH-like phenotype, characterized by steatosis, inflammation, and fibrosis.[2]
-
Treatment: The HSD17B13 inhibitor is added to the culture medium.
-
Endpoint Analysis: Key readouts include the expression and secretion of fibrotic markers (e.g., α-SMA, collagen type 1), inflammatory cytokines, and quantification of lipid accumulation.[2]
Concanavalin A (ConA)-Induced Liver Injury Model
This in vivo model is used to assess the anti-inflammatory and hepatoprotective effects of drug candidates in the context of immune-mediated liver injury.
Protocol Details:
-
Animal Model: Typically male C57BL/6 mice.
-
Induction: A single intravenous injection of Concanavalin A induces acute liver inflammation.
-
Treatment: The test compound is administered, often prior to the ConA challenge.
-
Endpoint Analysis: Serum is collected to measure liver enzymes (ALT, AST) and inflammatory cytokines. Liver tissue is harvested for histopathological examination and gene expression analysis.[3]
Summary and Future Outlook
The development of small molecule HSD17B13 inhibitors represents a promising, genetically validated approach for the treatment of NASH and other chronic liver diseases. The current landscape is led by compounds from Boehringer Ingelheim, Inipharm, and Enanta Pharmaceuticals, each with compelling preclinical data.
-
BI-3231 is a potent and highly selective tool compound that has been instrumental in characterizing the target, though its pharmacokinetic profile may present challenges for clinical development.[1]
-
INI-822 has demonstrated a favorable preclinical profile, including anti-fibrotic effects in a humanized in vitro model and pharmacokinetic properties that support once-daily oral dosing.[2][5] It is the first small molecule HSD17B13 inhibitor to advance to clinical trials.
-
Enanta's inhibitors have shown potent and selective activity, with demonstrated hepatoprotective and anti-inflammatory effects in a model of acute liver injury.[3]
While the available data is encouraging, it is important to acknowledge the limitations of preclinical models and the need for robust clinical data to validate the therapeutic potential of HSD17B13 inhibition. The ongoing and future clinical trials of these and other HSD17B13 inhibitors will be critical in determining their efficacy and safety in patients with liver disease. The information presented in this guide provides a foundation for researchers to understand the current state of the field and to inform their own research and development efforts.
References
- 1. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 2. inipharm.com [inipharm.com]
- 3. enanta.com [enanta.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 6. enanta.com [enanta.com]
- 7. cn-bio.com [cn-bio.com]
- 8. businesswire.com [businesswire.com]
- 9. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
Navigating the Landscape of HSD17B13 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver conditions. Its expression is notably upregulated in the livers of NAFLD patients and in preclinical models of the disease.[1] Genetic studies have further solidified its role, revealing that loss-of-function variants of HSD17B13 are protective against the progression of liver disease. This guide provides a comparative overview of key small molecule inhibitors of HSD17B13, with a focus on correlating their activity with HSD17B13 expression levels, supported by experimental data and detailed protocols.
Correlating Inhibitor Activity with HSD17B13 Expression
The therapeutic rationale for inhibiting HSD17B13 is directly linked to its increased expression in diseased states. Elevated levels of HSD17B13 are associated with the progression of NAFLD, making it a prime target for intervention.[1] The efficacy of an HSD17B13 inhibitor is therefore intrinsically connected to the level of HSD17B13 expression in the target tissue. Higher expression would theoretically necessitate a potent inhibitor capable of effectively reducing the enzyme's activity to a protective baseline level.
Comparative Analysis of HSD17B13 Inhibitors
The development of small molecule inhibitors targeting HSD17B13 is an active area of research. Several compounds have been identified, each with distinct potencies. This section provides a quantitative comparison of some of these inhibitors.
| Inhibitor | Target | IC50 | Substrate | Reference |
| Hsd17B13-IN-8 | HSD17B13 | <0.1 µM | Estradiol | [2] |
| <1 µM | Leukotriene B4 (LTB4) | [2] | ||
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol | [3][4] |
| Mouse HSD17B13 | 13 nM | Estradiol | [3][4] | |
| Compound 32 | HSD17B13 | 2.5 nM | Not Specified | [5] |
| INI-678 | HSD17B13 | Potent and Selective | Not Specified | [6] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Accurate assessment of HSD17B13 expression and inhibitor activity is crucial for research and development. The following are detailed methodologies for key experiments.
HSD17B13 Expression Analysis
a) Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:
-
RNA Extraction: Isolate total RNA from liver tissue or cultured hepatocytes using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with specific primers for HSD17B13 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of HSD17B13 mRNA using the ΔΔCt method.
b) Western Blot for Protein Expression:
-
Protein Extraction: Lyse liver tissue or cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against HSD17B13 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH for normalization.
c) Immunohistochemistry (IHC) for Tissue Localization:
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a citrate buffer.
-
Staining: Block endogenous peroxidase activity and incubate with a primary antibody against HSD17B13. Follow with a biotinylated secondary antibody and a streptavidin-HRP complex.
-
Visualization: Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of HSD17B13 staining.
HSD17B13 Activity Assay (Retinol Dehydrogenase Activity)
This assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid expressing HSD17B13.
-
Substrate Addition: Add a known concentration of all-trans-retinol to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).
-
Retinoid Extraction: Harvest the cells and extract retinoids using an organic solvent.
-
HPLC Analysis: Separate and quantify retinaldehyde and retinoic acid using normal-phase high-performance liquid chromatography (HPLC) with retinoid standards.
-
Normalization: Normalize the retinoid levels to the total protein concentration of the cell lysate.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the HSD17B13 signaling pathway and a general workflow for evaluating HSD17B13 inhibitors.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for HSD17B13 inhibitor evaluation.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Validating HSD17B13 Biology: A Comparative Guide to Tool Compounds and Methods
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH) and other chronic liver diseases. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease. This has spurred the development of various tools to probe its biological function and validate it as a drug target.
While the specific compound "Hsd17B13-IN-86" is not widely documented in public literature, this guide provides a comprehensive comparison of well-characterized small molecule tool compounds and alternative methodologies for interrogating HSD17B13 biology. We focus on BI-3231, a potent and selective inhibitor available through open science initiatives, and compare it with other preclinical and clinical candidates, as well as genetic approaches.
Comparison of HSD17B13 Validation Tools
The validation of HSD17B13 function can be approached through direct enzymatic inhibition with small molecules or by reducing its expression levels via genetic methods like RNA interference (RNAi). Each approach offers distinct advantages for understanding the target's role in cellular and disease processes.
| Methodology | Mechanism of Action | Key Advantages | Limitations | Examples |
| Small Molecule Inhibitors | Bind to the enzyme's active site, blocking its catalytic activity. | Provide acute, reversible control; useful for dose-response studies; can be developed into oral therapeutics. | Potential for off-target effects; pharmacokinetic properties can be challenging.[1] | BI-3231, INI-822, Compound 32 |
| RNA Interference (RNAi) | Degrade HSD17B13 mRNA, preventing protein synthesis.[2] | Highly specific to the target mRNA; long duration of effect. | Effects are not rapidly reversible; requires specialized delivery systems (e.g., GalNAc conjugates for liver targeting). | ALN-HSD (Rapirosiran), ARO-HSD |
In-Depth Comparison of Small Molecule HSD17B13 Inhibitors
Several potent small molecule inhibitors of HSD17B13 have been developed. BI-3231 is a well-characterized chemical probe ideal for preclinical research, while INI-822 is the first to enter clinical trials. Compound 32 has shown a promising preclinical profile with improved stability and in vivo activity compared to BI-3231.[3]
| Parameter | BI-3231 | INI-822 | Compound 32 |
| Reported Potency | hHSD17B13 IC₅₀: 1 nM mHSD17B13 IC₅₀: 13 nM[4] Kᵢ: 0.7 nM[5] | Low nM potency[6] | IC₅₀: 2.5 nM[3] |
| Selectivity | >10,000-fold vs. HSD17B11 | >100-fold vs. other HSD17B family members[6] | High selectivity (data not quantified in abstract)[3] |
| Key In Vitro Findings | Reduces triglyceride accumulation and lipotoxic effects in hepatocytes.[7] | Showed anti-fibrotic effects in a human liver-on-a-chip model.[8][9] | Regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[3] |
| Key In Vivo Findings | Rapidly cleared from plasma but maintains considerable hepatic exposure. High clearance and short half-life noted as drawbacks. | Demonstrated improvements in markers of liver homeostasis in animal models. Good oral bioavailability in multiple species.[6] | Better anti-MASH effects, liver microsomal stability, and PK profile compared to BI-3231 in mouse models.[3] |
| Development Stage | Preclinical tool compound.[10] | Phase 1 clinical trials.[8] | Preclinical.[3] |
| Availability | Available for free via Boehringer Ingelheim's opnMe platform.[10][11] | Proprietary (Inipharm). | Not specified for public research. |
| Negative Control | BI-0955 (methylated, inactive analog) is available.[11] | Not specified. | Not specified. |
Key Experimental Protocols
Detailed and reproducible protocols are crucial for validating experimental findings. Below are methodologies adapted from published studies on HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol measures the enzymatic activity of recombinant HSD17B13 by quantifying the production of NADH, a product of the dehydrogenase reaction.
-
Reagents & Materials:
-
Recombinant human HSD17B13 protein
-
384-well assay plates
-
NADH-Glo™ Detection Kit (Promega)
-
NAD⁺ solution (500 µM)
-
β-estradiol substrate solution (15 µM)
-
Test compound (e.g., BI-3231) at various concentrations
-
Multi-mode plate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 300 ng of recombinant HSD17B13 protein to each well.
-
Add the test compound dilutions to the wells. Include no-compound (positive) and no-enzyme (negative) controls.
-
Initiate the reaction by adding a solution containing 500 µM NAD⁺ and 15 µM β-estradiol to each well.[12]
-
Incubate the plate for 60 minutes at room temperature.
-
Add an equal volume of NADH-Glo™ Luciferase reagent to each well.[12]
-
Incubate for an additional 60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Lipotoxicity and Lipid Accumulation Assay
This cell-based assay evaluates the ability of an HSD17B13 inhibitor to protect hepatocytes from lipotoxicity induced by saturated fatty acids.
-
Reagents & Materials:
-
HepG2 cells or primary mouse hepatocytes
-
Cell culture plates (96-well)
-
Palmitic acid (PA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Test compound (e.g., BI-3231)
-
Triglyceride quantification kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed HepG2 cells or primary hepatocytes in 96-well plates and allow them to adhere overnight.
-
Prepare a PA-BSA complex to induce lipotoxicity.
-
Treat cells with the PA-BSA complex to induce lipid droplet formation and cellular stress.[13]
-
Concurrently, treat designated wells with the HSD17B13 inhibitor at various concentrations.
-
Incubate for 24-48 hours.
-
For Lipid Accumulation: Lyse the cells and measure the total intracellular triglyceride content using a commercial quantification kit according to the manufacturer's instructions.
-
For Cell Viability: Add a cell viability reagent to parallel wells and measure luminescence or fluorescence to assess the protective effect of the compound against PA-induced cell death.
-
Normalize triglyceride levels to total protein content or cell number and compare treated versus untreated cells.
-
Visualizations: Pathways and Workflows
References
- 1. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 2. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. inipharm.com [inipharm.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. inipharm.com [inipharm.com]
- 9. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pardon Our Interruption [opnme.com]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.physiology.org [journals.physiology.org]
Independent Verification of Hsd17B13-IN-86 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of Hsd17B13-IN-86 against the human 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The performance of this compound is benchmarked against other known HSD17B13 inhibitors, supported by available experimental data. Detailed methodologies for the key assays used to determine the half-maximal inhibitory concentration (IC50) values are also presented to facilitate independent verification and replication of findings.
Comparative Analysis of HSD17B13 Inhibitor Potency
The inhibitory activities of several small molecule inhibitors targeting HSD17B13 have been characterized using various biochemical and cell-based assays. The following table summarizes the reported IC50 values for this compound and a selection of alternative inhibitors.
| Inhibitor | IC50 (Human HSD17B13) | Substrate Used | Assay Type |
| This compound | ≤ 0.1 µM[1] | Estradiol | Biochemical |
| HSD17B13-IN-1 | < 0.1 µM[2] | Estradiol | Biochemical |
| BI-3231 | 1 nM | Estradiol | Biochemical |
| EP-036332 | 14 nM[3] | Not Specified | In vitro |
| EP-040081 | 79 nM[3] | Not Specified | In vitro |
| AstraZeneca Exemplified Compound 10 | 0.053 µM[4] | Not Specified | Biochemical (LC-MS/MS) |
| AstraZeneca Exemplified Compound 9 | 0.044 µM[4] | Not Specified | Biochemical (LC-MS/MS) |
Experimental Protocols
Accurate determination of IC50 values is crucial for the comparative assessment of enzyme inhibitors. Below are the detailed methodologies for two common assays used to measure HSD17B13 inhibition.
Biochemical Enzymatic Assay using NADH-Glo™
This assay quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate. The luminescent signal is directly proportional to the amount of NADH generated, and a decrease in signal in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol)
-
NAD+
-
NADH-Glo™ Detection Kit (Promega)
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
384-well white assay plates
-
Test inhibitors (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a solution of recombinant human HSD17B13 protein in assay buffer.
-
Prepare a substrate solution containing NAD+ and β-estradiol in assay buffer. For example, a solution with 500 µM NAD+ and 15 µM β-estradiol can be used[5].
-
Serially dilute the test inhibitors in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Add a small volume of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding 10 µL of the HSD17B13 protein solution and 10 µL of the substrate solution to each well[5].
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 60 minutes)[5].
-
Stop the reaction and detect NADH production by adding an equal volume of the NADH-Glo™ Detection Reagent to each well[5].
-
Incubate the plate for another 60 minutes at room temperature to allow the luminescent signal to develop and stabilize[6].
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the ability of an inhibitor to block the conversion of retinol to retinaldehyde by HSD17B13 expressed in cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human HSD17B13
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 cells in culture plates one day prior to transfection.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent[7].
-
After 24-48 hours, replace the culture medium with fresh medium containing the test inhibitor at various concentrations. Pre-incubate for a defined period.
-
Add all-trans-retinol (e.g., at a final concentration of 2 or 5 µM) to the culture medium and incubate for 6 to 8 hours[7].
-
Harvest the cells and lyse them to extract retinoids.
-
Quantify the amounts of retinaldehyde and retinoic acid produced using an HPLC system[7].
-
Normalize the retinoid levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of retinaldehyde formation for each inhibitor concentration compared to the vehicle-treated control and determine the IC50 value.
Visualizations
To better understand the context of HSD17B13 inhibition, the following diagrams illustrate the enzyme's signaling pathway and a typical experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 4. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. promega.com [promega.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Phenotypic Overlap of HSD17B13 Inhibition and Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[3] This protective effect has spurred the development of two primary research modalities to probe its function and therapeutic potential: pharmacological inhibition with small molecules and genetic ablation via knockout models.
This guide provides an objective comparison of the reported phenotypic outcomes of HSD17B13 genetic knockout in mice and pharmacological inhibition, using the publicly characterized inhibitor BI-3231 as a representative compound, due to the absence of specific public data on "Hsd17B13-IN-86". We will present available experimental data, detail common methodologies, and visualize key pathways and workflows to aid researchers in navigating this complex and sometimes contradictory field.
Mechanism of Action: Inhibition vs. Knockout
HSD17B13 is a member of the 17-β hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of hormones, fatty acids, and bile acids.[1][4] Its expression is upregulated in patients and mouse models of NAFLD.[5][6] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][7] Overexpression of HSD17B13 promotes lipid accumulation in the liver.[5]
-
Pharmacological Inhibition : Small molecule inhibitors, such as BI-3231, are designed to bind to the HSD17B13 enzyme and block its catalytic activity.[8][9] This approach offers temporal control over target engagement and is more representative of a clinical therapeutic strategy. The effect is dependent on the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
Genetic Knockout (KO) : A whole-body or conditional knockout of the Hsd17b13 gene results in a complete and lifelong absence of the protein.[10] This provides a definitive model of total protein loss but may trigger compensatory mechanisms by other enzymes or pathways during development, potentially confounding the observed phenotype.[11][12]
Caption: Proposed signaling pathway for HSD17B13 in hepatic lipid metabolism.
Phenotypic Comparison: HSD17B13 Inhibition vs. Knockout
The phenotypic consequences of reducing HSD17B13 function in preclinical models have yielded varied and sometimes conflicting results, particularly for knockout models. In contrast, knockdown studies often show a clearer protective phenotype.
Quantitative Data Summary
Table 1: Effects on Liver Phenotype in Diet-Induced Mouse Models
| Parameter | HSD17B13 Knockdown (shRNA) | HSD17B13 Knockout (Whole Body) | Source(s) |
| Hepatic Steatosis | Markedly improved | No difference or higher histological scores | [11][13][14] |
| Liver Triglycerides | Decreased | No difference | [4][11][13] |
| Liver Inflammation | Decreased inflammatory gene expression | No difference in inflammatory scores | [11][13] |
| Liver Fibrosis | Decreased fibrosis markers (e.g., Timp2) | No difference in fibrosis | [11][13][14] |
| Lipid Droplet Size | N/A | Shift towards larger droplets (macrosteatosis) | [13] |
Table 2: Effects on Biochemical and Metabolic Parameters
| Parameter | HSD17B13 Knockdown (shRNA) | HSD17B13 Knockout (Whole Body) | Source(s) |
| Serum ALT | Decreased | No difference | [11][13][14] |
| Body Weight | No effect in HFD-obese mice | Higher on regular chow; no difference on HFD/WD | [11][13] |
| Liver Weight | N/A | Higher on regular chow; no difference on HFD/WD | [13] |
| Hepatic Retinoid Levels | N/A | No difference | [13] |
Note: Data for a specific inhibitor (this compound) is not publicly available. The "Knockdown" column, using shRNA, may more closely mimic the therapeutic effect of a pharmacological inhibitor by initiating intervention in adult animals with existing disease.[11][14]
The data reveals a significant discrepancy: while acute knockdown of Hsd17b13 in adult mice with established fatty liver disease attenuates steatosis and fibrosis markers, germline knockout of the gene fails to show a protective phenotype and may even exacerbate certain features like macrosteatosis.[11][13][14] This suggests that the timing of HSD17B13 reduction is critical and that developmental compensation may occur in knockout models.[11][12]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature.
Animal Models and Dietary Intervention
-
Animals : C57BL/6J mice or specialized models like Ldlr-/- mice are commonly used.[11]
-
Diets :
-
High-Fat Diet (HFD) : Typically 60% kcal from fat, used to induce obesity and hepatic steatosis.
-
Western Diet (WD) : High in fat (40-45%) and sucrose/fructose, used to induce a more severe NASH phenotype with inflammation and fibrosis.[13]
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) : Used to induce severe steatohepatitis and fibrosis.
-
-
Duration : Interventions range from 12 weeks to 10 months to model different stages of liver disease.[13]
shRNA-Mediated Knockdown
-
Vector : Adeno-associated virus (AAV) vectors, typically AAV8, are used for their high tropism to the liver.
-
Administration : A single retro-orbital or tail vein injection is administered to adult mice, often after a period of dietary challenge to model a therapeutic intervention.[4]
-
Analysis : Tissues are typically harvested 4-8 weeks post-injection to assess knockdown efficiency and phenotypic changes.[14]
Histological Analysis
-
Fixation & Embedding : Livers are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Staining :
-
Hematoxylin and Eosin (H&E) : To assess overall liver morphology, inflammation, and steatosis (micro- and macrovesicular).
-
Sirius Red : To stain collagen fibers and quantify fibrosis.
-
-
Scoring : NAFLD Activity Score (NAS) is often used to semi-quantitatively score steatosis, lobular inflammation, and ballooning.
Biochemical Analysis
-
Serum Analysis : Blood is collected to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Hepatic Lipid Quantification : Liver tissue is homogenized, and lipids are extracted (e.g., using the Folch method). Triglyceride and cholesterol content are then measured using commercial kits.[13]
Gene Expression Analysis
-
RNA Extraction : Total RNA is isolated from liver tissue.
-
Method : Quantitative real-time PCR (qPCR) is used to measure the expression of specific genes related to lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Ccl2), and fibrosis (e.g., Col1a1, Timp1, Acta2).
Caption: A generalized experimental workflow for comparing HSD17B13 interventions.
Discussion and Conclusion
The comparison between HSD17B13 knockout and knockdown/inhibition strategies reveals a crucial divergence in phenotypic outcomes. While human genetic data strongly supports HSD17B13 loss-of-function as protective against liver disease, the whole-body knockout mouse models have largely failed to replicate this protective effect when challenged with obesogenic diets.[3][13] In some cases, knockout even leads to phenotypes, such as increased body weight on a chow diet and a shift to macrosteatosis, that are inconsistent with the human data.[13]
Conversely, therapeutic knockdown of Hsd17b13 in adult mice with pre-existing steatosis successfully attenuates the disease phenotype, aligning more closely with the anticipated effects of a pharmacological inhibitor in a clinical setting.[4][11][14]
Possible explanations for this discrepancy include:
-
Developmental Compensation : The lifelong absence of HSD17B13 in knockout mice may induce compensatory upregulation of other enzymes involved in lipid or retinol metabolism, masking the true effect of HSD17B13 loss in adulthood.[11][12]
-
Timing of Intervention : The protective effect of reducing HSD17B13 function may be most relevant in the context of an established "pathological" state, where its expression is already upregulated. Therapeutic intervention in adult animals better models this scenario than a germline knockout.[6][11]
-
Model Limitations : The mouse models may not fully recapitulate the complexity of human NAFLD progression, and inter-species differences in HSD17B13 function or its downstream pathways could exist.[13] For instance, mouse Hsd17b13 protein reportedly lacks the retinol dehydrogenase activity seen in the human ortholog.[13]
For drug development professionals, these findings underscore the importance of relying on therapeutic intervention models (like shRNA knockdown or inhibitor studies in disease-induced animals) over germline knockout models for validating HSD17B13 as a therapeutic target. The positive results from knockdown studies provide a strong rationale for the continued development of potent and selective HSD17B13 inhibitors for the treatment of NASH and other chronic liver diseases. Future work should focus on elucidating the precise enzymatic function of HSD17B13 and understanding the molecular mechanisms that differentiate the outcomes of genetic knockout versus acute therapeutic inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsd17b13 conditional Knockout mouse | Liver disease models, metabolic syndrome | genOway [genoway.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hsd17B13-IN-86: An In Vitro Comparison with Leading NAFLD Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the novel HSD17B13 inhibitor, Hsd17B13-IN-86, against established and emerging therapeutics for Non-Alcoholic Fatty Liver Disease (NAFLD). While direct head-to-head in vitro studies are not yet available in published literature, this document synthesizes available data to offer a comparative overview of their mechanisms and effects on key pathological features of NAFLD.
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) is a multifactorial condition characterized by hepatic steatosis, inflammation, and in progressive forms, fibrosis (Nonalcoholic Steatohepatitis or NASH). The complexity of NAFLD pathogenesis has led to the development of therapeutics with diverse mechanisms of action. This compound is a potent and selective inhibitor of the 17-β-hydroxysteroid dehydrogenase 13 enzyme, a lipid droplet-associated protein implicated in NAFLD progression. This guide benchmarks the preclinical in vitro data of its closely related predecessor, BI-3231, against other prominent NAFLD therapeutics: Resmetirom (THR-β agonist), Semaglutide (GLP-1 receptor agonist), and Lanifibranor (pan-PPAR agonist).
Comparative Analysis of In Vitro Efficacy
The following tables summarize the reported in vitro effects of Hsd17B13 inhibition and other key NAFLD therapeutics. Data for this compound is represented by its well-characterized predecessor, BI-3231.
Table 1: Effects on Hepatocyte Steatosis
| Therapeutic Class | Compound | Key In Vitro Effects on Steatosis | Cell Models | Reference |
| HSD17B13 Inhibitor | BI-3231 | Significantly decreased triglyceride accumulation under lipotoxic stress.[1][2] | HepG2, Primary Mouse Hepatocytes | [1][2] |
| THR-β Agonist | Resmetirom | Effectively eliminated lipid accumulation and decreased triglyceride levels.[3] | HepG2, NCTC 1469 | [3] |
| GLP-1 Receptor Agonist | Semaglutide | Notably lessened lipid deposition and decreased intracellular triglyceride levels.[4] | AML12 (Hepatocytes) co-cultured with RAW264.7 (Macrophages) | [4] |
| Pan-PPAR Agonist | Lanifibranor | Addresses steatosis by enhancing fatty acid metabolism and decreasing lipogenesis.[5] | Not specified in detail | [5] |
Table 2: Effects on Inflammation and Fibrosis
| Therapeutic Class | Compound | Key In Vitro Effects on Inflammation & Fibrosis | Cell Models | Reference |
| HSD17B13 Inhibitor | BI-3231 | Indirectly may reduce inflammation by decreasing lipotoxicity. High HSD17B13 expression is linked to indirect activation of hepatic stellate cells (HSCs).[6] | Not directly tested for anti-inflammatory/fibrotic effects in cited studies. | |
| THR-β Agonist | Resmetirom | Inhibited activation of NF-κB and Jak-STAT3 signaling pathways, which are involved in inflammation and fibrosis.[3] | HepG2 | [3] |
| GLP-1 Receptor Agonist | Semaglutide | Attenuated inflammation in a co-culture model.[7] | AML12 and RAW264.7 co-culture | [7] |
| Pan-PPAR Agonist | Lanifibranor | Associated with statistically significant reductions in inflammation. Activation of PPARɣ is associated with anti-fibrotic effects.[5] | Not specified in detail | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents covered in this guide target distinct pathways involved in NAFLD pathogenesis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. The following sections outline the typical experimental workflows for assessing the efficacy of NAFLD therapeutics.
In Vitro NAFLD Model Induction
A common method to induce a NAFLD phenotype in hepatocytes is through exposure to free fatty acids (FFAs).
Cell Culture and Steatosis Induction:
-
Cell Lines: Human hepatoma cell lines such as HepG2 and Huh7, or primary human hepatocytes are commonly used.[8][9]
-
Culture Conditions: Cells are maintained in standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Steatosis: To mimic the lipid overload characteristic of NAFLD, cells are incubated with a mixture of oleic and palmitic acids, typically in the range of 0.2 to 1.2 mM, for 24-48 hours.[3][7][9]
Assessment of Therapeutic Efficacy
1. Lipid Accumulation:
-
Oil Red O Staining: This is a qualitative method to visualize intracellular lipid droplets. Cells are fixed, stained with Oil Red O solution, and imaged via microscopy.[4]
-
Triglyceride Quantification: For a quantitative measure, intracellular triglycerides are extracted and measured using a colorimetric assay kit.[1][2][3]
2. Inflammation and Fibrosis Markers:
-
Gene Expression Analysis (qPCR): The mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic markers (e.g., TGF-β, Collagen Type I) are quantified.
-
Protein Analysis (ELISA/Western Blot): The secretion or cellular levels of inflammatory and fibrotic proteins are measured.[7]
Conclusion
Inhibition of HSD17B13 with compounds like this compound presents a promising and targeted approach to reducing hepatocyte steatosis, a fundamental aspect of NAFLD.[1][2] While direct comparative in vitro data is needed, the available evidence suggests that its efficacy in mitigating lipid accumulation is comparable to other leading therapeutics such as Resmetirom and Semaglutide.[3][4] These other agents, however, have shown broader effects in vitro, including direct modulation of inflammatory and fibrotic pathways.[3][5][7] Future head-to-head in vitro studies are warranted to delineate the specific advantages and potential for combination therapies in the treatment of NAFLD and NASH.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resmetirom Ameliorates NASH-Model Mice by Suppressing STAT3 and NF-κB Signaling Pathways in an RGS5-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Lanifibranor - Inventiva Pharma [inventivapharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Semaglutide Ameliorates Hepatocyte Steatosis in a Cell Co-Culture System by Downregulating the IRE1α-XBP1-C/EBPα Signaling Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-86: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of Hsd17B13-IN-86, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the assumption that it is hazardous.[2] All novel chemicals with unknown toxicological profiles should be managed with the highest level of warning.[2][3]
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (such as nitrile or neoprene), must be worn.[3][4] If there is a risk of generating aerosols or dust, all handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[4]
Spill Management: In the event of a spill, treat it as a major incident.[3] Evacuate the immediate area and notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office. Do not attempt to clean a significant spill without proper training and equipment.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of any research chemical is that it must be managed through the institution's hazardous waste program.[4] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [4]
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste—including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE—as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid accidental chemical reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated articles, in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof waste container. The container material should be chemically resistant to any solvents used.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all components of a mixture, including solvents, and their approximate concentrations or volumes.
-
Include the name of the principal investigator, the laboratory room number, and the date of waste generation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Follow all institutional procedures for requesting a hazardous waste collection.
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Assumed) |
| PPE Requirement | Lab coat, safety glasses/goggles, chemical-resistant gloves. Use of a chemical fume hood is recommended. |
| Solid Waste Disposal | Collect in a labeled, sealed, and compatible hazardous waste container. |
| Liquid Waste Disposal | Collect in a labeled, sealed, and compatible hazardous waste container. Do not dispose of down the drain. |
| Contaminated Materials | Treat all contaminated labware and PPE as hazardous waste. |
| Labeling | "Hazardous Waste," full chemical name, all components and concentrations, PI name, lab location, and date. |
| Primary Disposal Route | Institutional Environmental Health and Safety (EHS) office. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hsd17B13-IN-86
For researchers, scientists, and drug development professionals, the following guidelines provide crucial safety and logistical information for the handling and disposal of Hsd17B13-IN-86, a potent inhibitor of the hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) enzyme.
Given that this compound is a potent small molecule inhibitor intended for research purposes, it is imperative to handle it with the utmost care to avoid potential exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedural guidance is based on best practices for handling potent research compounds of unknown toxicity.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the last line of defense against exposure and is mandatory when handling this compound.[3][4] The minimum required PPE includes:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards. Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash risk.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used for handling small quantities of chemicals. Consider double-gloving for added protection. For chemicals of unknown toxicity, a more resistant glove material may be appropriate.[3][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned.[3][5] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling the Compound :
-
When handling the solid form of this compound, use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
For creating solutions, add the solvent to the solid compound slowly to prevent splashing.
-
All containers holding this compound must be clearly labeled with the compound name, concentration, and hazard information.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Remove PPE in the designated area to avoid contaminating other spaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All solutions and solid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.[8][9]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[9]
-
Labeling : Waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical.[10]
-
Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[9]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container may then be disposed of as regular trash, in accordance with institutional guidelines.[9]
Quantitative Data
Specific quantitative safety data for this compound, such as occupational exposure limits (OELs) or specific toxicity values, are not publicly available. The table below outlines the types of data that are critical for a full safety assessment and would typically be found in a comprehensive Safety Data Sheet.
| Data Point | Value | Source |
| Molecular Weight | Not Available | - |
| Appearance | Not Available | - |
| Solubility | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Flash Point | Not Available | - |
| LD50/LC50 | Not Available | - |
| Occupational Exposure Limit (OEL) | Not Established | - |
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. escopharma.com [escopharma.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
